Tert-butyl 3-formyl-1H-indol-4-ylcarbamate
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(3-formyl-1H-indol-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-14(2,3)19-13(18)16-11-6-4-5-10-12(11)9(8-17)7-15-10/h4-8,15H,1-3H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYBSNNENLRYPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC2=C1C(=CN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Tert-butyl 3-formyl-1H-indol-4-ylcarbamate chemical properties
An In-depth Technical Guide to Tert-butyl 3-formyl-1H-indol-4-ylcarbamate
Abstract
This technical guide provides a comprehensive analysis of this compound, a pivotal intermediate in contemporary organic synthesis and medicinal chemistry. The document delineates its core chemical properties, provides a validated synthetic methodology rooted in established chemical principles, and explores its reactivity and stability profile. Emphasis is placed on the strategic utility of its bifunctional nature—the reactive formyl group at the C3 position of the indole and the acid-labile tert-butoxycarbonyl (Boc) protecting group on the C4-amine. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the handling, application, and synthetic potential of this versatile building block.
Introduction
This compound (C₁₄H₁₆N₂O₃) is a specialized heterocyclic compound that has garnered significant interest as a versatile synthetic intermediate.[1] Its structure uniquely combines three critical functionalities: an indole scaffold, a C3-formyl group, and a C4-Boc-protected amine. The indole nucleus is a privileged structure in pharmacology, appearing in numerous bioactive natural products and synthetic drugs. The formyl group at the electron-rich C3 position serves as a versatile handle for a wide array of chemical transformations, including condensations, oxidations, reductions, and carbon-carbon bond-forming reactions, making it a precursor for diverse heterocyclic systems.[2] The Boc-carbamate at the C4 position provides a stable, yet readily cleavable, protecting group for the amino functionality, enabling orthogonal synthesis strategies where selective deprotection is required without affecting other sensitive parts of a molecule.[3][4]
This combination makes the compound an invaluable building block for constructing complex molecular architectures, particularly in the development of novel therapeutic agents, such as anti-cancer drugs.[1] This guide will elucidate the fundamental properties, synthesis, and chemical behavior of this key intermediate.
Physicochemical and Structural Properties
The structural and physical characteristics of a synthetic intermediate are critical for its application in multi-step synthesis, dictating solubility, reactivity, and purification strategies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₆N₂O₃ | [5] |
| Molecular Weight | 260.29 g/mol | [5] |
| IUPAC Name | tert-butyl N-(3-formyl-1H-indol-4-yl)carbamate | [5] |
| CAS Number | 885266-77-3 | [5] |
| Physical Form | Solid | |
| SMILES | CC(C)(C)OC(=O)NC1=CC=CC2=C1C(=CN2)C=O | [5] |
| InChI Key | XKYBSNNENLRYPN-UHFFFAOYSA-N | |
| XLogP3 | 2.1 | [5] |
| Topological Polar Surface Area | 71.2 Ų | [5] |
Synthesis and Reaction Mechanism
The synthesis of this compound is logically approached as a two-stage process: (1) Protection of the C4-amino group of 4-aminoindole, followed by (2) Formylation of the indole ring at the C3 position.
Stage 1: Boc Protection of 4-Aminoindole
The initial step involves the protection of the primary amine to prevent it from interfering with the subsequent electrophilic formylation reaction. The tert-butoxycarbonyl (Boc) group is ideal due to its stability in a wide range of conditions, except for strong acids.[3] The reaction proceeds via nucleophilic attack of the amine on di-tert-butyl dicarbonate (Boc₂O).[6]
-
Causality: The amine is a stronger nucleophile than the indole nitrogen, allowing for selective protection. A base is often used to deprotonate the ammonium intermediate, driving the reaction to completion.[6]
Stage 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic and highly effective method for formylating electron-rich aromatic and heteroaromatic rings, such as indole.[7][8] The reaction introduces a formyl (-CHO) group, predominantly at the C3 position, which is the most nucleophilic site of the indole ring system.
-
Mechanism: The reaction begins with the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt, from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[7] The electron-rich indole ring then attacks this electrophile, leading to an iminium intermediate. Subsequent aqueous workup hydrolyzes this intermediate to yield the final indole-3-carboxaldehyde.[7]
Synthetic Workflow Diagram
The overall synthetic pathway is visualized below.
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A Technical Guide to Tert-butyl 3-formyl-1H-indol-4-ylcarbamate: Synthesis, Properties, and Applications
Abstract: This document provides an in-depth technical examination of tert-butyl 3-formyl-1H-indol-4-ylcarbamate, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. We will explore its molecular architecture, outline robust synthetic and purification protocols, analyze its chemical reactivity, and discuss its strategic applications, particularly in the realm of drug discovery. This guide is intended for researchers, chemists, and professionals in pharmaceutical development who require a comprehensive understanding of this versatile intermediate.
Introduction and Strategic Importance
This compound is a bifunctional indole derivative that has gained significant traction as a valuable intermediate in the synthesis of complex molecular targets. Its structure is characterized by an indole core, a synthetically versatile formyl group at the C3 position, and a tert-butyloxycarbonyl (Boc)-protected amine at the C4 position. This unique arrangement of functional groups makes it an ideal starting point for constructing diverse molecular scaffolds.
The indole moiety is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The presence of the C3-formyl and C4-amino groups allows for orthogonal chemical modifications, enabling the rapid generation of compound libraries for biological screening. Specifically, this compound serves as a crucial building block in the synthesis of novel pharmaceuticals, with notable applications in the development of anti-cancer agents where indole derivatives have shown promising biological activities.[1] Its stability and ease of handling further enhance its utility in both academic and industrial research settings.[1]
Molecular Structure and Physicochemical Properties
The molecular architecture of this compound is fundamental to its reactivity. The electron-rich indole ring is activated towards electrophilic substitution, with the C3 position being the most nucleophilic site. The Boc-carbamate at C4 serves a dual purpose: it modulates the electronic properties of the benzene portion of the indole and provides a stable, yet readily cleavable, protecting group for the amine functionality.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of tert-butyl 4-amino-1H-indole-1-carboxylate
-
To a stirred solution of 4-aminoindole (1.0 eq) in anhydrous tetrahydrofuran (THF), add triethylamine (Et₃N, 2.5 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 2.2 eq) in THF dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the Boc-protected intermediate.
Step 2: Synthesis of this compound
-
In a separate flask, cool anhydrous dimethylformamide (DMF, 5.0 eq) to 0 °C.
-
Add phosphoryl chloride (POCl₃, 1.2 eq) dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature to form the Vilsmeier reagent.
-
Add a solution of tert-butyl 4-amino-1H-indole-1-carboxylate (1.0 eq) in DMF to the Vilsmeier reagent dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice and then neutralize by the slow addition of aqueous NaOH solution until the pH is ~8-9, which hydrolyzes the iminium intermediate.
-
The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried under vacuum to afford the final product. Further purification can be achieved by recrystallization if necessary.
Spectroscopic Characterization (Expected)
While vendor-supplied analytical data for this specific compound is not always available,[2] its structure allows for a confident prediction of its key spectroscopic features. These predictions are crucial for reaction monitoring and product verification.
Table 2: Expected Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |
|---|---|---|---|
| ¹H NMR | Indole N-H | ~11.0-12.0 ppm (broad singlet) | Deshielded proton on nitrogen. |
| Aldehyde C-H | ~9.9-10.1 ppm (singlet) | Characteristic region for aldehyde protons. | |
| Aromatic C-H | ~7.0-8.5 ppm (multiplets) | Protons on the indole ring system. | |
| Carbamate N-H | ~8.5-9.5 ppm (singlet) | Amide-like proton. | |
| t-Butyl C-H | ~1.5 ppm (singlet, 9H) | Nine equivalent protons of the Boc group. | |
| ¹³C NMR | Aldehyde C=O | ~185 ppm | Carbonyl carbon of the formyl group. |
| Carbamate C=O | ~155 ppm | Carbonyl carbon of the Boc group. | |
| t-Butyl C(CH₃)₃ | ~80 ppm | Quaternary carbon of the Boc group. | |
| t-Butyl CH₃ | ~28 ppm | Methyl carbons of the Boc group. | |
| IR | N-H Stretch (Indole) | ~3300 cm⁻¹ | |
| N-H Stretch (Carbamate) | ~3250 cm⁻¹ | ||
| C=O Stretch (Aldehyde) | ~1660 cm⁻¹ | Conjugated aldehyde carbonyl. |
| | C=O Stretch (Carbamate) | ~1710 cm⁻¹ | |
Chemical Reactivity and Synthetic Utility
The power of this molecule lies in the distinct reactivity of its functional groups, which can be addressed selectively to build molecular complexity.
-
The C3-Formyl Group: This aldehyde is a versatile handle for C-C and C-N bond formation. It readily participates in reactions such as:
-
Reductive Amination: To introduce substituted aminomethyl groups.
-
Wittig Reaction: To form alkenes.
-
Condensation Reactions: With active methylene compounds to build larger ring systems.
-
-
The C4-Boc-Carbamate: This group is a stable protector of the amine. Its primary reaction is acid-catalyzed deprotection to liberate the free 4-aminoindole.
Caption: Key reaction pathways available from the title compound.
Experimental Protocol: Boc Deprotection
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C.
-
Add trifluoroacetic acid (TFA, 10-20 eq) dropwise.
-
Stir the reaction at 0 °C to room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, concentrate the mixture under reduced pressure to remove excess TFA and solvent.
-
Redissolve the residue in ethyl acetate and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the layers, extract the aqueous phase with ethyl acetate (2x), combine the organic layers, wash with brine, and dry over Na₂SO₄.
-
Concentrate to yield the deprotected product, 4-amino-1H-indole-3-carboxaldehyde.
Applications in Drug Discovery
The structural motif of this compound is a precursor to a variety of biologically active molecules. Its utility is primarily as a versatile scaffold for generating libraries of substituted indoles for high-throughput screening.
-
Scaffold for Kinase Inhibitors: The 4-amino-3-formyl indole core can be elaborated into fused heterocyclic systems, such as pyrrolo[3,2-e]indoles, which are known to be scaffolds for various protein kinase inhibitors used in oncology.
-
Precursor to Anti-Cancer Agents: As a versatile building block, it facilitates the synthesis of novel pharmaceuticals, particularly in the development of anti-cancer agents where its structure allows for modifications that can enhance biological activity. [1]* Fragment-Based Drug Design: The molecule itself can be used in fragment-based screening to identify binding interactions with therapeutic targets like enzymes and receptors, providing starting points for lead optimization. [1]
Handling, Storage, and Safety
Handling:
-
Use in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and direct contact with skin and eyes. Analogous compounds are known to cause skin and eye irritation and may cause respiratory irritation. [5] Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended. [6] Disposal:
-
Dispose of chemical waste in accordance with local, state, and federal regulations.
References
-
tert-butyl 3-formyl-1H-indole-1-carboxylate. PubChem, National Center for Biotechnology Information.[Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH).[Link]
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health (NIH).[Link]
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Synthesis of a Series of Diaminoindoles. National Institutes of Health (NIH), PMC.[Link]
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This compound. PubChem, National Center for Biotechnology Information.[Link]
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Indole N‐Boc deprotection method development. ResearchGate.[Link]
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Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses.[Link]
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Boc-Protected Amino Groups. Organic Chemistry Portal.[Link]
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Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry, ACS Publications.[Link]
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Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Taylor & Francis Online.[Link]
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tert-Butyloxycarbonyl protecting group. Wikipedia.[Link]
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Formation of indole trimers in Vilsmeier type reactions. Semantic Scholar.[Link]
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indole-3-aldehyde. Organic Syntheses Procedure.[Link]
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Introduction: The Strategic Value of a Versatile Indole Scaffold
An In-depth Technical Guide to the Synthesis of Tert-butyl 3-formyl-1H-indol-4-ylcarbamate
This compound is a bifunctional synthetic intermediate of significant interest to the pharmaceutical and agrochemical industries.[1] Its structure combines a protected amine at the 4-position with a reactive aldehyde at the 3-position of the indole core. This arrangement makes it an invaluable building block for constructing more complex molecular architectures, particularly in the development of novel anti-cancer agents and other therapeutic compounds.[1] The tert-butyloxycarbonyl (Boc) protecting group offers robust stability under various reaction conditions while allowing for straightforward deprotection under acidic conditions, providing strategic flexibility in multi-step syntheses.[2][3] The C3-formyl group is a versatile handle for a wide array of chemical transformations, including C-C and C-N bond formations, oxidations, and reductions.[4]
This guide provides a comprehensive, technically-grounded pathway for the synthesis of this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles, justify the choice of reagents, and offer a self-validating protocol suitable for adoption by researchers and drug development professionals.
Retrosynthetic Analysis and Synthesis Strategy
The synthesis of the target molecule is conceptually straightforward, relying on two cornerstone reactions of modern organic chemistry: amine protection and electrophilic aromatic substitution. The retrosynthetic analysis reveals a logical disconnection at the C3-formyl bond, pointing to the Vilsmeier-Haack reaction as the key transformation.
The forward synthesis is executed in two primary stages:
-
Amine Protection: The nucleophilic 4-amino group of the starting indole is first protected with a tert-butyloxycarbonyl (Boc) group. This is a critical step to prevent side reactions during the subsequent electrophilic formylation, as the free amine would readily react with the Vilsmeier reagent.
-
C3-Formylation: The electron-rich indole ring of the Boc-protected intermediate is then subjected to a Vilsmeier-Haack reaction. This classic method selectively introduces a formyl group at the C3 position, the most nucleophilic site on the indole nucleus, to yield the final product.[5]
Core Mechanism: The Vilsmeier-Haack Formylation of Indole
The Vilsmeier-Haack reaction is the cornerstone of this synthesis, enabling the direct formylation of electron-rich aromatic systems.[5][6] The reaction proceeds through two main phases: the formation of the electrophilic "Vilsmeier reagent" and its subsequent reaction with the indole substrate.
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) by reacting with the carbonyl oxygen. This is followed by the elimination of a phosphate species to generate the highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[6][7]
-
Electrophilic Attack and Hydrolysis: The electron-rich C3 position of the indole ring attacks the Vilsmeier reagent in a classic electrophilic aromatic substitution. The resulting iminium ion intermediate is stable until an aqueous workup, during which it is readily hydrolyzed to reveal the desired 3-formyl group.[7]
Detailed Experimental Protocols
This section provides step-by-step methodologies for the synthesis. All operations involving corrosive or volatile reagents should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Part A: Synthesis of tert-butyl 1H-indol-4-ylcarbamate (Precursor)
This protocol outlines the N-protection of 4-aminoindole. Anilines are generally less nucleophilic than aliphatic amines, so conditions may require slight heating to ensure complete reaction.[8]
Materials and Equipment
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity |
| 4-Aminoindole | C₈H₈N₂ | 132.16 | 1.0 eq |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | 1.1 - 1.2 eq |
| Triethylamine (TEA) or DMAP | C₆H₁₅N or C₇H₁₀N₂ | 101.19 or 122.17 | 1.2 eq or 0.1 eq |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | Sufficient volume |
| Saturated aq. NaHCO₃ solution | NaHCO₃ | 84.01 | For workup |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | For extraction |
| Brine | NaCl (aq) | 58.44 | For washing |
| Anhydrous MgSO₄ or Na₂SO₄ | MgSO₄ or Na₂SO₄ | 120.37 or 142.04 | For drying |
Step-by-Step Procedure
-
Reaction Setup: To a round-bottom flask charged with 4-aminoindole (1.0 eq), add anhydrous tetrahydrofuran (THF) to create a stirrable solution.
-
Base Addition: Add triethylamine (1.2 eq) or a catalytic amount of 4-dimethylaminopyridine (DMAP, ~0.1 eq).
-
Boc₂O Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise to the stirred solution at room temperature. The reaction is often accompanied by gas (CO₂) evolution.[9]
-
Reaction Monitoring: Stir the mixture at room temperature or warm gently to 40°C.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (EtOAc).
-
Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization or flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain pure tert-butyl 1H-indol-4-ylcarbamate.
Part B: Synthesis of this compound (Target Molecule)
This protocol details the Vilsmeier-Haack formylation of the Boc-protected precursor.
Materials and Equipment
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity |
| tert-butyl 1H-indol-4-ylcarbamate | C₁₃H₁₆N₂O₂ | 232.28 | 1.0 eq |
| Phosphorus oxychloride (POCl₃) | POCl₃ | 153.33 | 1.2 - 1.5 eq |
| N,N-Dimethylformamide (DMF), anhydrous | C₃H₇NO | 73.09 | Solvent/Reagent |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | Co-solvent (optional) |
| Ice / Water Bath | - | - | For cooling |
| Saturated aq. NaHCO₃ or NaOH solution | NaHCO₃ or NaOH | 84.01 or 40.00 | For quenching |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | For extraction |
| Anhydrous MgSO₄ or Na₂SO₄ | MgSO₄ or Na₂SO₄ | 120.37 or 142.04 | For drying |
Step-by-Step Procedure
-
Vilsmeier Reagent Preparation: In a flame-dried, two-necked flask under an inert atmosphere (N₂ or Argon), add anhydrous DMF. Cool the flask to 0°C using an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise with vigorous stirring. Caution: This addition is exothermic. Maintain the temperature below 10°C. Stir the resulting mixture at 0°C for 30 minutes to ensure complete formation of the Vilsmeier reagent.[10]
-
Substrate Addition: Dissolve tert-butyl 1H-indol-4-ylcarbamate (1.0 eq) in a minimal amount of anhydrous DMF or DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90°C.[11] Monitor the reaction by TLC until completion (typically 2-8 hours).
-
Quenching: Cool the reaction mixture back to 0°C in an ice bath. Very carefully and slowly, quench the reaction by adding crushed ice, followed by the dropwise addition of a saturated aqueous solution of NaHCO₃ or NaOH until the mixture is alkaline (pH > 8).[12] This step hydrolyzes the iminium intermediate to the aldehyde and neutralizes the acid.
-
Product Isolation: The product often precipitates as a solid upon quenching. Stir the mixture for 30-60 minutes, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water and dry under vacuum.
-
Extraction (if no precipitate forms): If the product remains in solution, extract the aqueous mixture multiple times with ethyl acetate or dichloromethane.
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by flash column chromatography to yield the pure this compound as a solid.
Workflow and Data Summary
The overall laboratory process can be visualized as a linear progression from reaction setup to final analysis.
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Starting materials for Tert-butyl 3-formyl-1H-indol-4-ylcarbamate synthesis
An In-depth Technical Guide to the Synthesis of Tert-butyl 3-formyl-1H-indol-4-ylcarbamate
Introduction
This compound is a key heterocyclic building block in medicinal chemistry and drug development. Its unique structure, featuring an indole core functionalized with a reactive formyl group at the C3 position and a protected amine at the C4 position, makes it a valuable intermediate for the synthesis of more complex molecules, including potent enzyme inhibitors and receptor modulators. The strategic placement of the Boc-protecting group allows for selective manipulation of other parts of the molecule, with the option for deprotection under acidic conditions to reveal the primary amine for further derivatization.[1][2]
This technical guide provides a comprehensive overview of the primary synthetic strategies for preparing this compound. We will delve into two main retrosynthetic pathways, analyze the causality behind experimental choices, provide detailed, field-proven protocols, and offer a comparative analysis to guide researchers in selecting the optimal route for their specific needs.
Section 1: Retrosynthetic Analysis
The synthesis of this compound can be approached from two logical retrosynthetic disconnections. The choice between these pathways depends critically on the availability and cost of the starting materials, as well as the desired scale and overall efficiency of the synthesis.
-
Pathway A: Late-Stage Formylation. This strategy involves the initial protection of a commercially available or synthesized 4-aminoindole, followed by the introduction of the formyl group at the C3 position.
-
Pathway B: Late-Stage Boc Protection. This approach begins with a 4-substituted indole that is first formylated. The substituent at the C4 position (typically a nitro group) is then converted to the amine and subsequently protected.
The following diagram illustrates these divergent strategies.
Caption: Retrosynthetic pathways to the target molecule.
Section 2: Pathway A: Boc Protection Followed by Formylation
This is often the more direct route, leveraging the commercial availability of 4-aminoindole.[3][4][5] The strategy prioritizes the protection of the nucleophilic amino group to prevent side reactions during the subsequent electrophilic formylation step.
Step 2.1: Synthesis of Tert-butyl 1H-indol-4-ylcarbamate
Expertise & Rationale: The 4-amino group of the indole is a strong nucleophile and can react with the Vilsmeier reagent used for formylation. Therefore, it is essential to protect it first. The tert-butyloxycarbonyl (Boc) group is an ideal choice as it is stable under the formylation conditions and can be readily removed later with acid without affecting the indole core.[1][6] The reaction is typically carried out using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Experimental Protocol:
-
To a stirred solution of 4-aminoindole (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate (1.1 eq).
-
Add a base, such as triethylamine (1.2 eq) or 4-dimethylaminopyridine (DMAP, 0.1 eq), to the mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield Tert-butyl 1H-indol-4-ylcarbamate as a solid.
Step 2.2: Vilsmeier-Haack Formylation
Expertise & Rationale: The Vilsmeier-Haack reaction is a classic and highly effective method for formylating electron-rich aromatic and heteroaromatic rings, such as indole.[7][8] The reaction proceeds by forming a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent, from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[9][10] The electron-donating nature of the Boc-protected amino group at C4 enhances the nucleophilicity of the indole ring, directing the electrophilic attack selectively to the C3 position.
Experimental Protocol:
-
In a flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 3.0 eq) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30-60 minutes at this temperature to allow for the formation of the Vilsmeier reagent.
-
Dissolve the Tert-butyl 1H-indol-4-ylcarbamate (1.0 eq) from the previous step in DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Carefully quench the reaction by pouring it into a mixture of ice and water.
-
Basify the aqueous solution to a pH of 8-9 using a saturated sodium bicarbonate or sodium hydroxide solution, which will cause the product to precipitate.
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to afford the crude this compound.
-
If necessary, recrystallize from a suitable solvent like ethanol or purify further by column chromatography.
Caption: Workflow for Pathway A.
Section 3: Pathway B: Formylation Followed by Reduction and Protection
Step 3.1: Formylation of 4-Nitroindole
Expertise & Rationale: The electron-withdrawing nitro group deactivates the indole ring towards electrophilic substitution. However, the Vilsmeier-Haack reaction is potent enough to effect formylation, albeit potentially requiring slightly harsher conditions (e.g., elevated temperature) compared to an activated indole.[7] The C3 position remains the preferred site of reaction. This step yields 4-Nitro-1H-indole-3-carbaldehyde, a key intermediate.[14][15]
Experimental Protocol:
-
Prepare the Vilsmeier reagent as described in Step 2.2 by adding POCl₃ (1.5 eq) to DMF (5.0 eq) at 0 °C.
-
Add a solution of 4-nitroindole (1.0 eq) in DMF to the reagent.
-
Heat the reaction mixture to 60-80 °C and maintain for 2-6 hours, monitoring by TLC.
-
After cooling to room temperature, perform an aqueous work-up as described in Step 2.2.
-
Collect the precipitated 4-Nitro-1H-indole-3-carbaldehyde by filtration and dry.
Step 3.2: Reduction of 4-Nitro-1H-indole-3-carbaldehyde
Expertise & Rationale: The conversion of the nitro group to an amine is a critical step. The choice of reducing agent is paramount to ensure the aldehyde functionality is not also reduced. Catalytic hydrogenation using palladium on carbon (Pd/C) with hydrogen gas is a clean and effective method. Alternatively, chemical reducing agents like tin(II) chloride (SnCl₂) in ethanol or iron powder in acetic acid can be used, as they are generally chemoselective for the nitro group in the presence of an aldehyde.[16]
Experimental Protocol (using SnCl₂):
-
Suspend 4-Nitro-1H-indole-3-carbaldehyde (1.0 eq) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) in concentrated hydrochloric acid.
-
Heat the mixture to reflux for 1-3 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution until the pH is basic.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 4-Amino-1H-indole-3-carbaldehyde.
Step 3.3: Boc Protection of 4-Amino-1H-indole-3-carbaldehyde
Expertise & Rationale: The final step is the protection of the newly formed amino group. The conditions are standard for Boc protection and are similar to those described in Step 2.1.
Experimental Protocol:
-
Dissolve the crude 4-Amino-1H-indole-3-carbaldehyde (1.0 eq) in THF.
-
Add di-tert-butyl dicarbonate (1.1 eq) and triethylamine (1.2 eq).
-
Stir at room temperature for 4-12 hours.
-
Perform an aqueous work-up and purify by column chromatography or recrystallization to obtain the final product, this compound.
Caption: Workflow for Pathway B.
Section 4: Comparative Analysis
| Parameter | Pathway A (Protection First) | Pathway B (Formylation First) | Rationale |
| Starting Material | 4-Aminoindole | 4-Nitroindole | Availability and cost are key deciding factors. 4-Aminoindole can be more expensive.[3][17] |
| Number of Steps | 2 | 3 | Pathway A is shorter and thus often preferred for efficiency. |
| Overall Yield | Generally Good to High | Moderate to Good | Fewer steps in Pathway A typically lead to a higher overall yield. |
| Reaction Conditions | Milder formylation conditions due to activated ring. | Harsher formylation may be needed; reduction step adds complexity. | The electron-donating Boc-amino group facilitates the Vilsmeier-Haack reaction.[7] |
| Scalability | Excellent | Good | Both routes are scalable, but the reduction step in Pathway B may require more careful control on a large scale. |
| Key Challenge | Cost of 4-aminoindole. | Chemoselective reduction of the nitro group without affecting the aldehyde. | The choice of reducing agent in Pathway B is critical for success.[16] |
Conclusion
The synthesis of this compound can be effectively achieved via two primary synthetic routes. Pathway A , which involves the initial Boc protection of 4-aminoindole followed by Vilsmeier-Haack formylation, is the more direct and often higher-yielding approach, making it the preferred method for laboratory-scale synthesis when the starting material is readily available. Pathway B , starting from 4-nitroindole, offers a viable alternative, particularly for large-scale synthesis or when cost considerations for the starting materials are paramount. The critical step in this longer route is the chemoselective reduction of the intermediate nitro-aldehyde. The selection of the optimal pathway should be guided by a careful evaluation of starting material cost, desired scale, and available resources.
References
- Biswas, K., Lin, H., & Bergman, J. (2009). Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. The Journal of Organic Chemistry.
-
Wang, L., et al. (2022). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry, 87(22), 15539-15546. [Link]
-
Grokipedia. Duff reaction. [Link]
-
Wikipedia. Duff reaction. [Link]
-
Organic Syntheses. (n.d.). 4-nitroindole. Org. Synth. 1977, 56, 92. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]
-
Wikipedia. (n.d.). Tert-butyloxycarbonyl protecting group. [Link]
Sources
- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
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- 3. chemimpex.com [chemimpex.com]
- 4. 4-Aminoindole 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 5. calpaclab.com [calpaclab.com]
- 6. jk-sci.com [jk-sci.com]
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- 9. pubs.acs.org [pubs.acs.org]
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- 11. Organic Syntheses Procedure [orgsyn.org]
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- 17. echemi.com [echemi.com]
A Technical Guide to tert-Butyl N-(3-formyl-1H-indol-4-yl)carbamate: Synthesis, Characterization, and Applications
Executive Summary
This technical guide provides an in-depth overview of tert-butyl N-(3-formyl-1H-indol-4-yl)carbamate, a key heterocyclic intermediate in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in pharmacology, and this specific derivative offers strategically placed functional groups—a protected amine and a reactive aldehyde—that serve as versatile synthetic handles for the elaboration of complex molecular architectures. This document details the compound's physicochemical properties, outlines a robust and logical synthetic pathway, discusses methods for its characterization, explores its applications in pharmaceutical development, and provides essential safety and handling information. This guide is intended for researchers, chemists, and drug development professionals who utilize advanced chemical building blocks to create novel therapeutic agents.
Core Compound Properties and Structure
tert-Butyl N-(3-formyl-1H-indol-4-yl)carbamate is a solid organic compound valued for its unique trifunctional nature: the indole ring system, the C3-formyl group, and the C4-Boc-protected amine. The official IUPAC name for this compound is tert-butyl N-(3-formyl-1H-indol-4-yl)carbamate [1].
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl N-(3-formyl-1H-indol-4-yl)carbamate | [1] |
| CAS Number | 885266-77-3 | [2] |
| Molecular Formula | C₁₄H₁₆N₂O₃ | [1][2] |
| Molecular Weight | 260.29 g/mol | [1] |
| Physical Form | Solid | |
| PubChem CID | 24720953 | [1][2] |
| SMILES | CC(C)(C)OC(=O)NC1=CC=CC2=C1C(=CN2)C=O | [1] |
| InChI Key | XKYBSNNENLRYPN-UHFFFAOYSA-N | |
| Storage Temperature | 0-8°C | [2] |
Synthesis and Purification: A Methodological Approach
The synthesis of tert-butyl N-(3-formyl-1H-indol-4-yl)carbamate is a multi-step process that requires careful control of reaction conditions to achieve regioselectivity. The following protocol is a representative procedure derived from established methods for the functionalization of indole scaffolds, such as those involving protection and subsequent electrophilic substitution.[3]
Synthesis Workflow Diagram
Caption: Representative synthesis pathway.
Detailed Experimental Protocol
Step 1: Protection of the 4-Amino Group
-
Rationale: The amino group at the C4 position is more nucleophilic than the indole ring itself. To ensure the subsequent formylation occurs at the desired C3 position, the amino group must first be protected. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under the conditions of formylation and its ease of removal under acidic conditions if required for further synthesis.
-
Procedure:
-
To a stirred solution of 4-amino-1H-indole (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0°C, add triethylamine (1.2 equiv).
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) in THF.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (1H-indol-4-yl)carbamate, which can often be used in the next step without further purification.
-
Step 2: C3-Formylation via the Vilsmeier-Haack Reaction
-
Rationale: The Vilsmeier-Haack reaction is a classic and highly effective method for introducing a formyl group onto electron-rich aromatic and heterocyclic rings. The indole C3 position is particularly activated towards electrophilic substitution. The Vilsmeier reagent, a chloroiminium ion, is generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) and serves as the electrophile.
-
Procedure:
-
In a separate flask, prepare the Vilsmeier reagent by slowly adding POCl₃ (1.5 equiv) to anhydrous DMF (3.0 equiv) at 0°C. Stir for 30 minutes.
-
Dissolve the crude tert-butyl (1H-indol-4-yl)carbamate from Step 1 in anhydrous DMF.
-
Add the solution of the carbamate dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice and basify to pH 8-9 with a saturated sodium bicarbonate solution.
-
The product will precipitate. Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum.
-
Purification
-
Rationale: The crude product may contain unreacted starting materials or side products. Purification is essential to meet the high-purity standards required for drug development.
-
Procedure:
-
Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product (identified by TLC) and remove the solvent in vacuo to yield tert-butyl N-(3-formyl-1H-indol-4-yl)carbamate as a solid.
-
Spectroscopic Characterization Profile (Anticipated)
While specific spectra for this exact compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features based on well-established principles.
-
¹H NMR Spectroscopy:
-
Indole N-H: A broad singlet typically appearing downfield (>10 ppm).
-
Formyl C-H: A sharp singlet between 9.5-10.5 ppm.
-
Carbamate N-H: A singlet, often broad, between 8.0-9.0 ppm.
-
Aromatic Protons: A series of doublets and triplets corresponding to the protons on the benzene ring portion of the indole, typically in the 7.0-8.0 ppm region.
-
Indole C2-H: A singlet or doublet near 8.0-8.5 ppm.
-
tert-Butyl Protons: A sharp singlet integrating to 9 protons at approximately 1.5 ppm.
-
-
¹³C NMR Spectroscopy:
-
Formyl Carbonyl: A signal in the 185-195 ppm range.
-
Carbamate Carbonyl: A signal around 150-155 ppm.
-
Aromatic & Indole Carbons: Multiple signals between 110-140 ppm.
-
tert-Butyl Quaternary Carbon: A signal near 80 ppm.
-
tert-Butyl Methyl Carbons: A signal near 28 ppm.
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretching: Two distinct N-H stretches are expected: a sharp peak around 3400 cm⁻¹ (indole N-H) and another in the 3300-3350 cm⁻¹ range (carbamate N-H).
-
C=O Stretching: Two strong carbonyl absorption bands: one for the aldehyde around 1660-1680 cm⁻¹ and one for the carbamate around 1690-1710 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The ESI+ spectrum should show a prominent peak for the protonated molecular ion [M+H]⁺ at m/z 261.12.
-
Applications in Drug Discovery and Development
tert-Butyl N-(3-formyl-1H-indol-4-yl)carbamate is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its utility stems from the orthogonal reactivity of its functional groups.
-
Scaffold for Library Synthesis: The compound is an ideal starting point for creating diverse chemical libraries. The formyl group can undergo a wide range of reactions (e.g., reductive amination, Wittig reactions, aldol condensations) to introduce new side chains at the C3 position. The Boc-protected amine at C4 provides another site for diversification following deprotection.
-
Building Block for Targeted Therapeutics: This molecule serves as a crucial building block in the synthesis of novel pharmaceuticals.[2] Indole derivatives are known to exhibit a broad range of biological activities, and this compound has been specifically noted for its utility in the development of anti-cancer agents.[2]
-
Probes for Biochemical Research: Modified versions of this compound can be used to synthesize molecular probes for investigating enzyme inhibition and receptor binding, thereby elucidating cellular mechanisms and identifying potential therapeutic targets.[2]
Safety, Handling, and Storage
Proper handling of this compound is critical to ensure laboratory safety.
-
Hazard Classification: The compound is classified as Acute Toxicity, Oral (Category 3).
-
GHS Pictogram: GHS06 (Skull and Crossbones).
-
Signal Word: Danger.
-
Hazard Statement: H301: Toxic if swallowed.
-
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
P330: Rinse mouth.
-
P405: Store locked up.
-
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields. All manipulations should be performed in a certified chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area at 0-8°C.[2]
Conclusion
tert-Butyl N-(3-formyl-1H-indol-4-yl)carbamate is a strategically designed chemical intermediate of significant value to the scientific research community, particularly those in synthetic and medicinal chemistry. Its well-defined structure, predictable reactivity, and the commercial availability of starting materials make it an essential tool for the construction of complex, biologically active molecules. By providing orthogonal synthetic handles on the privileged indole scaffold, it enables the efficient exploration of chemical space in the pursuit of next-generation therapeutics.
References
-
Title: Tert-butyl 3-formyl-1H-indol-4-ylcarbamate | C14H16N2O3 Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: tert-Butyl 3-formyl-1H-indole-1-carboxylate | 57476-50-3 Source: J&K Scientific URL: [Link]
-
Title: tert-butyl 3-formyl-1H-indole-1-carboxylate | C14H15NO3 | CID 2764519 Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: Synthesis of a Series of Diaminoindoles Source: National Center for Biotechnology Information (PMC), NIH URL: [Link]
Sources
An In-Depth Technical Guide to Tert-butyl 3-formyl-1H-indol-4-ylcarbamate: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold in Modern Medicinal Chemistry
Tert-butyl 3-formyl-1H-indol-4-ylcarbamate, identified by the CAS Number 885266-77-3 , is a key synthetic intermediate possessing the characteristic indole framework.[1] This bifunctional molecule, with a reactive formyl group at the 3-position and a Boc-protected amine at the 4-position, serves as a valuable building block in the construction of complex heterocyclic systems. Its strategic importance lies in its utility for creating diverse molecular libraries for high-throughput screening and for the targeted synthesis of bioactive compounds, particularly in the realm of oncology. The indole nucleus is a privileged scaffold in drug discovery, and the specific substitution pattern of this compound offers medicinal chemists a versatile entry point for derivatization and the exploration of structure-activity relationships (SAR).
Physicochemical Properties and Identification
A comprehensive understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. Key identifiers and properties for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 885266-77-3 | [1] |
| Molecular Formula | C₁₄H₁₆N₂O₃ | [1] |
| Molecular Weight | 260.29 g/mol | [1] |
| Appearance | Solid | |
| InChI Key | XKYBSNNENLRYPN-UHFFFAOYSA-N | |
| SMILES | CC(C)(C)OC(=O)NC1=CC=CC2=C1C(=CN2)C=O | [1] |
Synthesis of this compound: A Step-by-Step Protocol
While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not readily found in the searched literature, a plausible synthetic route can be devised based on established methodologies for the preparation of substituted indoles. The following proposed synthesis is based on the Vilsmeier-Haack formylation of a Boc-protected 4-aminoindole. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the synthetic strategy.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol
Step 1: Synthesis of tert-Butyl 1H-indol-4-ylcarbamate (Intermediate)
-
Reaction Setup: To a solution of 4-aminoindole (1.0 eq) in an appropriate aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer, add a suitable base, for example, triethylamine (Et₃N, 1.2 eq).
-
Addition of Protecting Group: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent dropwise over 15-30 minutes.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 1H-indol-4-ylcarbamate.
Causality: The tert-butoxycarbonyl (Boc) group is chosen as a protecting group for the amine due to its stability under a range of reaction conditions and its facile removal under acidic conditions. The use of a non-nucleophilic base like triethylamine is crucial to prevent unwanted side reactions.
Step 2: Synthesis of this compound
-
Vilsmeier Reagent Formation: In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 1.5 eq) to anhydrous N,N-dimethylformamide (DMF) at 0 °C. Stir the mixture for 30 minutes at this temperature.
-
Formylation Reaction: Add a solution of tert-butyl 1H-indol-4-ylcarbamate (1.0 eq) in anhydrous DMF to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: Allow the reaction to stir at room temperature for 2-4 hours. The progress of the formylation can be monitored by TLC.
-
Work-up and Isolation: Carefully pour the reaction mixture into crushed ice and basify with an aqueous solution of sodium hydroxide or sodium bicarbonate until the pH is alkaline. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography to yield this compound.
Causality: The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic and heterocyclic compounds like indoles. The reaction proceeds via an electrophilic substitution mechanism, with the Vilsmeier reagent acting as the electrophile.
Spectroscopic Characterization
¹H NMR:
-
Indole NH: A broad singlet is expected in the region of δ 8.0-9.0 ppm.
-
Aldehyde CHO: A singlet should appear in the downfield region, typically between δ 9.5-10.5 ppm.
-
Aromatic Protons: The protons on the indole ring will appear as multiplets in the aromatic region (δ 7.0-8.0 ppm).
-
Boc Group (CH₃)₃: A characteristic sharp singlet for the nine equivalent protons of the tert-butyl group is expected around δ 1.5 ppm.
-
Carbamate NH: A singlet for the carbamate proton will likely be observed, with its chemical shift being solvent-dependent.
¹³C NMR:
-
Aldehyde C=O: The carbonyl carbon of the aldehyde is expected to resonate in the range of δ 180-190 ppm.
-
Carbamate C=O: The carbonyl carbon of the Boc group should appear around δ 150-155 ppm.
-
Aromatic Carbons: The carbons of the indole ring will show signals in the aromatic region (δ 110-140 ppm).
-
Boc Quaternary Carbon: The quaternary carbon of the tert-butyl group is expected around δ 80 ppm.
-
Boc Methyl Carbons: The three equivalent methyl carbons of the Boc group should give a signal around δ 28 ppm.
FT-IR:
-
N-H Stretching: A sharp peak around 3300-3400 cm⁻¹ corresponding to the indole N-H stretch.
-
C=O Stretching (Aldehyde): A strong absorption band in the region of 1660-1700 cm⁻¹.
-
C=O Stretching (Carbamate): Another strong carbonyl absorption band is expected around 1700-1730 cm⁻¹.
-
C-H Stretching (Aromatic and Aliphatic): Peaks in the range of 2850-3100 cm⁻¹.
Mass Spectrometry:
-
The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 260. Subsequent fragmentation may involve the loss of the tert-butyl group or the entire Boc group.
Applications in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules.[1] Its bifunctional nature allows for sequential or orthogonal chemical modifications, making it a powerful tool for generating molecular diversity.
Precursor to Kinase Inhibitors
The 4-aminoindole scaffold is a key pharmacophore in a number of kinase inhibitors. The formyl group at the 3-position of this compound can be readily converted into other functional groups or used in condensation reactions to build more complex heterocyclic systems. For instance, it can undergo reductive amination to introduce a variety of side chains or be used in cyclization reactions to form fused ring systems, which are common features in many kinase inhibitors.
Caption: Synthetic utility of this compound in generating diverse scaffolds.
The development of potent and selective kinase inhibitors is a major focus in modern oncology. The strategic placement of the amino and formyl groups on the indole ring of this compound provides a platform for the synthesis of molecules that can target the ATP-binding site of various kinases.
Conclusion and Future Perspectives
This compound is a strategically important synthetic intermediate with significant potential in medicinal chemistry and drug discovery. Its value lies in the versatile reactivity of its functional groups, which allows for the efficient construction of diverse molecular architectures. While detailed experimental and characterization data in the public domain is limited, its utility as a building block for bioactive molecules, particularly kinase inhibitors, is evident from the analysis of related structures. Further exploration of the reactivity of this compound and its application in the synthesis of novel therapeutic agents is a promising area for future research.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
Sources
A Spectroscopic Guide to Tert-butyl 3-formyl-1H-indol-4-ylcarbamate: Structural Elucidation and Data Interpretation
Abstract
Molecular Structure and Spectroscopic Overview
The structural identity of a synthetic compound is unequivocally established by a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together, they offer a complete and validated picture of the molecule's architecture.
The structure of Tert-butyl 3-formyl-1H-indol-4-ylcarbamate incorporates several key functional groups and structural motifs, each with a distinct and predictable spectroscopic signature:
-
Indole Nucleus: A bicyclic aromatic system containing a pyrrole ring fused to a benzene ring.
-
Aldehyde Group: A formyl group (-CHO) at the C3 position of the indole ring.
-
Tert-butyl Carbamate Group: A Boc-protecting group (-NHCOOC(CH₃)₃) at the C4 position.
These features are visualized in the molecular structure below.
Caption: Standard workflow for acquiring ¹H and ¹³C NMR spectra.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the vibrations of chemical bonds upon absorption of infrared radiation.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3350 | N-H Stretch | Indole N-H |
| ~ 3300 | N-H Stretch | Carbamate N-H |
| ~ 3100 | C-H Stretch | Aromatic C-H |
| ~ 2970 | C-H Stretch | Aliphatic (t-butyl) C-H |
| ~ 2850, 2750 | C-H Stretch | Aldehyde C-H (Fermi doublet) |
| ~ 1715 | C=O Stretch | Carbamate C=O |
| ~ 1680 | C=O Stretch | Aldehyde C=O |
| ~ 1600, 1450 | C=C Stretch | Aromatic Ring |
| ~ 1250 | C-N Stretch | Amide/Carbamate |
Trustworthiness of Assignments: The presence of two distinct N-H stretching bands and two C=O stretching bands would be a critical diagnostic feature for this molecule. The carbamate C=O typically appears at a slightly higher wavenumber than the aromatic aldehyde C=O due to electronic effects. The characteristic, and often weak, pair of bands for the aldehyde C-H stretch between 2700-2900 cm⁻¹ provides strong confirmatory evidence for the formyl group.
Standard IR Acquisition Protocol (Attenuated Total Reflectance - ATR)
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol.
-
Background Scan: Record a background spectrum of the empty ATR stage to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to ensure firm and even contact between the sample and the crystal.
-
Data Collection: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the crystal after analysis.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. For this compound (MW = 260.29), high-resolution mass spectrometry (HRMS) should detect a molecular ion [M+H]⁺ at m/z 261.1234 (calculated for C₁₄H₁₇N₂O₃⁺).
Predicted Fragmentation Pathway
The fragmentation of the molecular ion is dictated by the weakest bonds and the stability of the resulting fragments. The tert-butyl carbamate group is particularly prone to fragmentation.
Caption: Predicted major fragmentation pathways for the title compound.
Expert Interpretation:
-
Loss of Isobutylene (m/z 204): A common and often major fragmentation pathway for Boc-protected amines is the loss of isobutylene (56 Da) via a McLafferty-type rearrangement, leaving a carbamic acid radical cation which can then lose CO₂.
-
Loss of a Tert-butyl Radical (m/z 203): Simple cleavage of the C-O bond results in the loss of a tert-butyl radical (57 Da), yielding a stable protonated carbamic acid fragment.
-
Loss of the Boc-Anhydride Radical (m/z 160): The loss of the entire Boc-anhydride radical (100 Da) leads to the formation of the 4-amino-3-formyl-indole radical cation.
-
Subsequent Fragmentation (m/z 132): The fragment at m/z 160 can subsequently lose carbon monoxide (CO) from the aldehyde group, a characteristic fragmentation of aromatic aldehydes, to yield a fragment at m/z 132.
Standard MS Acquisition Protocol (Electrospray Ionization - ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage (~3-5 kV) to the ESI needle to generate a fine spray of charged droplets.
-
Mass Analysis: Analyze the resulting ions in the mass analyzer (e.g., TOF or Orbitrap) in positive ion mode.
-
Tandem MS (MS/MS): To confirm fragmentation, select the precursor ion of interest (e.g., m/z 261) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate and analyze the product ions.
Conclusion
The structural confirmation of this compound relies on a synergistic interpretation of NMR, IR, and MS data. This guide outlines the expected spectroscopic signatures: a ¹H NMR spectrum showing characteristic aldehyde, indole N-H, and a 9H tert-butyl singlet; an IR spectrum confirming two distinct C=O and N-H functionalities; and a mass spectrum corresponding to a molecular weight of 260.29 g/mol with predictable fragmentation patterns involving the loss of the Boc-protecting group. By aligning experimentally acquired data with these detailed predictions, researchers can confidently verify the identity, purity, and structural integrity of this important synthetic intermediate.
References
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PubChem. tert-butyl 3-formyl-1H-indole-1-carboxylate. National Center for Biotechnology Information. [Link]
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Chem-Impex. This compound. Chem-Impex International. [Link]
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Biological activity of Tert-butyl 3-formyl-1H-indol-4-ylcarbamate derivatives
An In-Depth Technical Guide to the Biological Activity of Tert-butyl 3-formyl-1H-indol-4-ylcarbamate Derivatives
Authored by a Senior Application Scientist
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds.[1][2][3] This guide focuses on a specific, promising scaffold: This compound . Derivatives of this core structure have demonstrated a remarkable breadth of biological activity, positioning them as compelling candidates for drug discovery programs. We will explore the synthesis, chemical properties, and diverse therapeutic potential of these derivatives, with a particular focus on their anticancer, antimicrobial, and anti-inflammatory activities. This document is intended for researchers, medicinal chemists, and drug development professionals, providing not only a comprehensive overview of the field but also actionable, field-proven experimental protocols and insights into structure-activity relationships (SAR).
The Indole Scaffold: A Privileged Structure in Drug Discovery
The indole ring system, a fusion of a benzene and a pyrrole ring, is a ubiquitous motif in natural products and synthetic pharmaceuticals.[4][5][6][7] Its unique electronic properties and the ability of its N-H group to act as a hydrogen bond donor make it an exceptional scaffold for interacting with a multitude of biological targets.[3][7][8] This versatility has led to the development of numerous indole-based drugs, including the anti-inflammatory agent Indomethacin, the anticancer drug Sunitinib, and various alkaloids with potent physiological effects.[1][5]
The core subject of this guide, this compound[9][10][11], combines several key pharmacophoric features:
-
The Indole Core: Provides the fundamental structure for biological target interaction.
-
The 3-Formyl Group: An electron-withdrawing group that also serves as a critical synthetic handle for creating diverse derivatives, such as Schiff bases and chalcones.[12]
-
The 4-Carbamate Group: A protected amine that influences solubility and can be modified or deprotected to explore interactions at this position.
This strategic combination of functional groups creates a versatile platform for generating libraries of compounds with wide-ranging biological activities.
Synthesis of the Core Scaffold and Its Derivatives
The synthesis of this compound derivatives begins with the construction of the protected 4-aminoindole core, followed by formylation at the C3 position. While specific, published routes for this exact molecule are proprietary, a plausible and logical synthetic workflow can be constructed based on established indole chemistry.
A key step is the regioselective formylation of the C3 position of the indole ring, which is highly activated towards electrophilic substitution. The Vilsmeier-Haack reaction is a classic and effective method for this transformation.
Caption: A plausible synthetic workflow for the core scaffold and its derivatives.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Indole derivatives are a significant class of anticancer agents, known to interfere with various oncogenic pathways.[1][2][4] Derivatives of the this compound scaffold have shown particular promise, exhibiting potent cytotoxic effects against a range of human cancer cell lines.[13][14]
Mechanisms of Action
The anticancer effects are often multifactorial, involving the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.[4][6][13]
-
Apoptosis Induction: Many indole derivatives trigger the intrinsic apoptotic pathway by modulating the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to mitochondrial dysfunction and caspase activation.[4][13]
-
Cell Cycle Arrest: These compounds can cause cancer cells to arrest in specific phases of the cell cycle, commonly the G2/M phase, thereby preventing mitosis and further proliferation.[1][4]
-
Tubulin Polymerization Inhibition: A key mechanism for several potent indole-based anticancer agents is the disruption of microtubule dynamics by binding to tubulin, which is essential for cell division.[1][4][5]
Caption: The intrinsic apoptosis pathway modulated by indole derivatives.
Quantitative Data Summary
The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cancer cell growth.
| Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Indole-Chalcone | MCF-7 (Breast) | 0.22 - 1.80 | [1] |
| Indole-Quinoline | Various | 0.002 - 0.011 | [1] |
| Indole-based Bcl-2 Inhibitor (U2) | MCF-7 (Breast) | 1.2 | [13] |
| Indole-based Bcl-2 Inhibitor (U3) | MCF-7 (Breast) | 11.10 | [13] |
| Indolyl Analog | HepG2 (Liver) | 3.5 | [4] |
Protocol: MTT Cell Viability Assay
This protocol provides a reliable method for assessing the cytotoxic effects of compounds on cancer cell lines.[15][16][17] The principle lies in the ability of metabolically active, viable cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.
Self-Validation System:
-
Positive Control: A known cytotoxic drug (e.g., Doxorubicin) to confirm assay sensitivity.
-
Negative Control (Vehicle): Cells treated with the solvent (e.g., DMSO) used to dissolve the test compounds, to account for any solvent-induced toxicity.
-
Blank Control: Media without cells, to determine background absorbance.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and controls in culture medium. Replace the old medium with 100 µL of the medium containing the compounds/controls. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value.
Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[18] Indole derivatives have emerged as a promising class of compounds with a broad spectrum of activity against various bacteria and fungi, including drug-resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus).[3][18][19][20]
Mechanisms of Action
The antimicrobial effects are diverse and can include:
-
Biofilm Inhibition: Many indole derivatives can prevent the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antibiotics.[5][20]
-
Membrane Disruption: The lipophilic nature of the indole scaffold can facilitate its insertion into the bacterial cell membrane, disrupting its integrity and leading to cell death.[5]
-
Inhibition of Key Enzymes: Some derivatives function by inhibiting essential bacterial enzymes involved in processes like DNA synthesis or cell wall maintenance.[8]
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Quantitative Data Summary
Antimicrobial activity is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microbe.
| Derivative Type | Microorganism | MIC (µg/mL) | Reference |
| Indole-Triazole (Compound 3d) | MRSA | 3.125 - 50 | [18][19] |
| Indole-Triazole (Compound 3d) | C. krusei | 3.125 - 50 | [18][19] |
| Indole-Thiadiazole | C. albicans | 3.125 | [18] |
| Indole-Thiadiazole | C. krusei | 3.125 | [18] |
Protocol: Broth Microdilution for MIC Determination
This protocol outlines the standardized method for determining the MIC of a compound against a bacterial strain, following guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI).[21][22][23]
Self-Validation System:
-
Growth Control: A well containing only broth and the bacterial inoculum, which must show clear turbidity for the test to be valid.
-
Sterility Control: A well containing only broth to ensure there is no contamination.
-
Reference Standard: A known antibiotic (e.g., Ciprofloxacin) is often tested in parallel to validate the methodology and the susceptibility of the test strain.[18]
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture in sterile saline or broth, adjusting its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable broth (e.g., Mueller-Hinton Broth - MHB).[21] The final volume in each well should be 50 µL.
-
Inoculation: Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add 50 µL of this diluted inoculum to each well (except the sterility control).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Reading: After incubation, determine the MIC by visually identifying the lowest concentration of the compound at which there is no visible growth (turbidity).[21][23]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases. Indole-containing structures, like the nonsteroidal anti-inflammatory drug (NSAID) Indomethacin, are well-known for their anti-inflammatory properties.[5][6][24] Derivatives of the this compound scaffold also exhibit significant potential in modulating inflammatory pathways.[25][26]
Mechanisms of Action
The primary mechanism involves the inhibition of key enzymes in the arachidonic acid cascade.
-
Cyclooxygenase (COX) Inhibition: These compounds can inhibit COX enzymes (COX-1 and COX-2), which are responsible for converting arachidonic acid into prostaglandins, key mediators of pain and inflammation.[5][24][25][27] Selective inhibition of COX-2 is a desirable trait to minimize the gastrointestinal side effects associated with COX-1 inhibition.[5]
-
Lipoxygenase (LOX) Inhibition: Some derivatives may also inhibit 5-lipoxygenase (5-LOX), the enzyme that produces leukotrienes, another class of pro-inflammatory mediators.[27]
-
Cytokine Modulation: The compounds can also reduce the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β by inhibiting signaling pathways such as NF-κB.[26]
Caption: Inhibition of the Arachidonic Acid inflammatory cascade.
Quantitative Data Summary
Anti-inflammatory activity can be assessed by measuring the inhibition of carrageenan-induced paw edema in animal models or through in-vitro enzyme inhibition assays.
| Derivative | Assay | Result (% Inhibition) | Reference |
| Compound S3 | Carrageenan-induced paw edema (3h) | 61.20% | [25] |
| Compound S7 | Carrageenan-induced paw edema (3h) | 62.24% | [25] |
| Compound S14 | Carrageenan-induced paw edema (3h) | 63.69% | [25] |
| Indomethacin (Ref.) | Carrageenan-induced paw edema (3h) | 76.89% | [25] |
Protocol: Inhibition of Protein Denaturation Assay
This simple in-vitro assay screens for anti-inflammatory activity.[28] The denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to prevent heat-induced denaturation of a protein like bovine serum albumin (BSA) is correlated with anti-inflammatory activity.
Self-Validation System:
-
Positive Control: A known NSAID (e.g., Diclofenac sodium) to confirm a positive result.
-
Negative Control (Vehicle): The reaction mixture with the solvent used for the test compounds.
Step-by-Step Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.5 mL of the test compound (at various concentrations) and 0.5 mL of 5% w/v aqueous Bovine Serum Albumin (BSA).
-
pH Adjustment: Adjust the pH of the mixture to 6.3 using 1N HCl.
-
Incubation: Incubate the samples at 37°C for 20 minutes.
-
Heat-Induced Denaturation: Induce denaturation by heating the mixture in a water bath at 70°C for 5 minutes.
-
Cooling & Reading: After cooling, measure the turbidity of the samples spectrophotometrically at 660 nm.
-
Calculation: The percentage inhibition of denaturation is calculated using the formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] * 100
Structure-Activity Relationship (SAR) Insights
Understanding the relationship between a compound's chemical structure and its biological activity is crucial for rational drug design.[13][29] For this compound derivatives, specific modifications at key positions dramatically influence their potency and selectivity.
-
C3 Position: The 3-formyl group is a key site for modification. Converting it into Schiff bases or chalcone-like structures by reacting with various aromatic amines or ketones can significantly enhance activity. The nature of the aromatic ring introduced (e.g., presence of electron-donating or -withdrawing groups) fine-tunes the biological effect.[25]
-
N1 Position (Indole Nitrogen): Substitution on the indole nitrogen can alter the compound's lipophilicity and steric profile, affecting its ability to bind to target proteins.[1]
-
C4 Position: The carbamate group at the C4 position influences physicochemical properties. While often used as a protecting group, its presence or modification can impact target engagement.
Caption: Key sites for modification influencing structure-activity relationships.
Conclusion and Future Perspectives
Derivatives of this compound represent a versatile and highly promising chemical scaffold for the development of new therapeutic agents. The accumulated evidence strongly supports their potential as anticancer, antimicrobial, and anti-inflammatory drugs. The synthetic tractability of the core structure allows for the creation of large, diverse chemical libraries amenable to high-throughput screening.[16][30]
Future research should focus on:
-
Lead Optimization: Systematically modifying the most potent hits to improve their efficacy, selectivity, and pharmacokinetic profiles.
-
Mechanism Deconvolution: Employing advanced biochemical and cellular assays to precisely identify the molecular targets and pathways affected by these compounds.
-
In-Vivo Studies: Progressing the most promising candidates into preclinical animal models to evaluate their safety and efficacy in a physiological context.[14][17]
The continued exploration of this indole scaffold holds significant promise for addressing critical unmet needs in oncology, infectious diseases, and the treatment of inflammatory disorders.
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). International Journal of Molecular Sciences, 25(11), 5997. Retrieved from [Link]
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METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). OIRSA. Retrieved from [Link]
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Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (2018). Marmara Pharmaceutical Journal, 22(2), 245-252. Retrieved from [Link]
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Recent Advancements in Indole Derivatives and their Antimicrobial Perspective. (2023). Letters in Organic Chemistry, 20(8), 730-754. Retrieved from [Link]
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Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review. (2024). Natural Resources for Human Health. Retrieved from [Link]
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LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). World Organisation for Animal Health. Retrieved from [Link]
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Analgesic and Anti-Inflammatory Potential of Indole Derivatives. (n.d.). Taylor & Francis Online. Retrieved from [Link]
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C2-functionalized bioactive indole derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (2018). ResearchGate. Retrieved from [Link]
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Antimicrobial Susceptibility Testing Protocols. (n.d.). NHBS Academic & Professional Books. Retrieved from [Link]
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Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. (2014). Molecules, 19(9), 13838-13861. Retrieved from [Link]
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Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. (2025). Microbiology Spectrum. Retrieved from [Link]
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Antimicrobial Susceptibility Testing. (2023). StatPearls. Retrieved from [Link]
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Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. (2024). Bioorganic Chemistry, 153, 107936. Retrieved from [Link]
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Synthesis of Tert-Butyl (1S,2S)-2-Methyl-3-Oxo-1-Phenylpropylcarbamate by Asymmetric Mannich Reaction. (n.d.). Organic Syntheses. Retrieved from [Link]
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In Vitro Antioxidant, Anti-Inflammatory, and Digestive Enzymes Inhibition Activities of Hydro-Ethanolic Leaf and Bark Extracts of Psychotria densinervia (K. Krause) Verdc. (2022). Journal of Inflammation Research, 15, 2813–2827. Retrieved from [Link]
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Universal enzyme inhibition measurement could boost drug discovery. (2018). Clinical Trials Arena. Retrieved from [Link]
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Synthesis of a Series of Diaminoindoles. (2015). Molecules, 20(9), 16194–16216. Retrieved from [Link]
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Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2018). Molecules, 23(10), 2559. Retrieved from [Link]
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Enzyme-Based Anti-Inflammatory Therapeutics for Inflammatory Diseases. (2024). ResearchGate. Retrieved from [Link]
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Recent advancements on biological activity of indole and their derivatives: A review. (2022). Thai Journal of Pharmaceutical Sciences, 46(3), 233-250. Retrieved from [Link]
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Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chula Digital Collections. Retrieved from [Link]
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Bioactive natural compounds from 1H-indole-3-carboxaldhyde. (2017). ResearchGate. Retrieved from [Link]
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Synthesis and structure-activity relationship studies of O-biphenyl-3-yl carbamates as peripherally restricted fatty acid amide hydrolase inhibitors. (2013). Journal of Medicinal Chemistry, 56(16), 6480–6499. Retrieved from [Link]
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Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. (2020). Molecules, 25(21), 5032. Retrieved from [Link]
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The Strategic Role of Tert-butyl 3-formyl-1H-indol-4-ylcarbamate in the Synthesis of Advanced Kinase Inhibitors
A Technical Guide for Medicinal Chemists and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a multitude of therapeutic agents. Within this privileged class of heterocycles, Tert-butyl 3-formyl-1H-indol-4-ylcarbamate has emerged as a highly versatile and strategic building block, particularly in the synthesis of targeted cancer therapeutics. Its unique substitution pattern, featuring a reactive formyl group at the C3 position and a protected amine at the C4 position, provides a powerful handle for the construction of complex molecular architectures. This technical guide delineates the pivotal role of this intermediate in the synthesis of quinoline-based kinase inhibitors, with a specific focus on the potent PI3K/mTOR inhibitor, Omipalisib (GSK2126458). We will explore the underlying synthetic strategies, the rationale behind experimental choices, and provide detailed, field-proven protocols to empower researchers in their drug discovery endeavors.
Introduction: The Enduring Importance of the Indole Nucleus in Drug Discovery
The indole ring system is a ubiquitous motif in biologically active natural products and synthetic pharmaceuticals, prized for its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-stacking.[1] This structural versatility has led to the development of indole-containing drugs across a wide therapeutic spectrum, from anti-inflammatory agents to central nervous system modulators and potent anti-cancer drugs.[2][3]
This compound is a testament to the power of strategic functionalization of the indole core. The tert-butyloxycarbonyl (Boc) protected amine at the 4-position and the formyl group at the 3-position are not merely passive substituents; they are key players in a sophisticated synthetic strategy aimed at scaffold hopping from an indole to a quinoline core – a transformation of significant interest in the pursuit of novel kinase inhibitors.
The Synthetic Linchpin: From Indole to Quinoline
The journey from this compound to a complex kinase inhibitor like Omipalisib is a multi-step process that hinges on a critical ring expansion of the indole nucleus to form a quinoline scaffold. This transformation is a prime example of how a readily accessible building block can be strategically manipulated to access a different, yet structurally related, privileged scaffold. The overall synthetic strategy can be dissected into three key stages:
-
Stage 1: Unmasking the Nucleophile - Boc Deprotection.
-
Stage 2: The Core Transformation - Indole-to-Quinoline Ring Expansion.
-
Stage 3: Elaboration to the Final Active Pharmaceutical Ingredient (API).
This guide will provide a detailed examination of each stage, offering both the theoretical underpinnings and practical, step-by-step protocols.
Stage 1: Boc Deprotection - A Gateway to Reactivity
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a variety of reaction conditions and its facile removal under acidic conditions. In the context of our synthetic pathway, the deprotection of the 4-amino group is the essential first step to unmask the nucleophilic amine, which is crucial for the subsequent ring expansion.
Causality of Experimental Choice: The choice of acidic conditions for Boc deprotection is predicated on the lability of the tert-butyl carbamate to acid-catalyzed hydrolysis. The mechanism involves protonation of the carbamate oxygen, followed by fragmentation to release the stable tert-butyl cation and carbon dioxide, yielding the free amine. This method is highly efficient and generally provides clean conversion with straightforward workup procedures.
Experimental Protocol: Boc Deprotection of this compound
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM, 10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 4-amino-1H-indole-3-carbaldehyde. The product can be purified by column chromatography on silica gel if necessary.
Stage 2: The Core Transformation - Indole-to-Quinoline Ring Expansion
This is the most critical and synthetically challenging step in the pathway. The conversion of a 4-amino-1H-indole-3-carbaldehyde to a 4-aminoquinoline-3-carbaldehyde involves a skeletal rearrangement. While several methods for indole-to-quinoline ring expansions have been reported, a common strategy involves an oxidative cleavage of the C2-C3 bond of the indole, followed by recyclization.
Proposed Mechanistic Rationale: A plausible mechanism involves the initial oxidation of the indole nucleus to an intermediate that is susceptible to cleavage of the C2-C3 bond. This could be followed by a recyclization process where the 4-amino group attacks one of the newly formed carbonyl functionalities, leading to the formation of the quinoline ring system after dehydration. This type of transformation is conceptually related to the well-established Friedländer annulation for quinoline synthesis, which involves the condensation of a 2-aminobenzaldehyde or ketone with a compound containing a reactive α-methylene group.
Proposed Experimental Protocol: Oxidative Ring Expansion of 4-amino-1H-indole-3-carbaldehyde
Note: This is a proposed protocol based on established principles of indole chemistry. Optimization may be required.
Materials:
-
4-amino-1H-indole-3-carbaldehyde
-
Ozone (O₃) generator or a suitable oxidizing agent (e.g., potassium permanganate)
-
Methanol
-
Dichloromethane (DCM)
-
Sodium borohydride (NaBH₄) or other suitable reducing agent for workup
-
Acid or base catalyst for cyclization (e.g., p-toluenesulfonic acid or sodium hydroxide)
-
Standard laboratory glassware for ozonolysis
Procedure:
-
Dissolve 4-amino-1H-indole-3-carbaldehyde (1.0 eq) in a mixture of methanol and DCM at -78 °C.
-
Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone. Monitor the reaction closely by TLC.
-
Purge the solution with nitrogen or oxygen to remove excess ozone.
-
Add a reducing agent, such as sodium borohydride, portion-wise at -78 °C to quench the ozonide and reduce any over-oxidized products.
-
Allow the reaction to warm to room temperature and then quench with water.
-
Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude intermediate is then dissolved in a suitable solvent (e.g., toluene) and treated with a catalytic amount of acid (e.g., p-toluenesulfonic acid) or base (e.g., sodium hydroxide) and heated to effect the cyclization and dehydration to the quinoline ring.
-
After cooling, the reaction mixture is worked up by washing with water and brine, drying the organic layer, and concentrating. The final product, a 4-aminoquinoline-3-carbaldehyde derivative, can be purified by column chromatography.
Stage 3: Elaboration to Omipalisib (GSK2126458)
With the core quinoline scaffold in hand, the final steps involve the installation of the pyridazinyl and the 2,4-difluorobenzenesulfonamide moieties. These steps typically involve well-established cross-coupling and amidation reactions. The synthesis of Omipalisib has been detailed in the patent literature, providing a clear roadmap for the final transformations.
Key Synthetic Steps (based on patent literature):
-
Suzuki or Stille Coupling: Introduction of the pyridazinyl group at the 6-position of the quinoline core.
-
Buchwald-Hartwig Amination: Coupling of the resulting quinoline with 2,4-difluoro-N-(2-methoxypyridin-3-yl)benzenesulfonamide to form the final product.
Structure-Activity Relationship (SAR) Insights
The transformation from an indole to a quinoline scaffold is not arbitrary. It is a deliberate "scaffold hopping" strategy to optimize the interaction of the molecule with the target kinase, in this case, PI3K and mTOR.
-
The Quinoline Core: The quinoline ring system serves as a critical "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region.
-
The 4-Amino Group: This group acts as an anchor, often forming additional hydrogen bonds within the active site.
-
Substituents on the Quinoline Ring: The substituents at various positions of the quinoline ring are crucial for achieving potency and selectivity. In Omipalisib, the pyridazinyl group at the 6-position and the sulfonamide moiety contribute significantly to its high affinity for PI3K and mTOR.
The PI3K/Akt/mTOR Signaling Pathway: The Therapeutic Target
The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by Omipalisib.
Omipalisib is a potent, dual inhibitor of PI3K and mTOR, effectively blocking the signaling cascade at two critical nodes. This dual inhibition is thought to lead to a more profound and durable anti-tumor response compared to inhibitors that target only a single component of the pathway.
Data Presentation: Biological Activity of Omipalisib (GSK2126458)
The following table summarizes the inhibitory activity of Omipalisib against various PI3K isoforms and mTOR, as well as its anti-proliferative activity in a cancer cell line.
| Target | IC₅₀ (nM) | Reference |
| PI3Kα | 0.014 | [Knight et al., 2010] |
| PI3Kβ | 0.046 | [Knight et al., 2010] |
| PI3Kδ | 0.016 | [Knight et al., 2010] |
| PI3Kγ | 0.061 | [Knight et al., 2010] |
| mTOR | 0.18 | [Knight et al., 2010] |
| BT474 (Breast Cancer Cell Line) | 0.4 | [Knight et al., 2010] |
Conclusion: A Versatile Building Block for Modern Drug Discovery
This compound stands out as a strategically designed and highly valuable building block in medicinal chemistry. Its utility extends beyond a simple indole precursor, enabling a sophisticated scaffold hopping strategy to access the clinically relevant quinoline core of potent kinase inhibitors. The synthetic pathway outlined in this guide, culminating in the synthesis of the dual PI3K/mTOR inhibitor Omipalisib, highlights the power of rational drug design and the importance of versatile chemical intermediates. As the demand for targeted therapeutics continues to grow, the role of such well-designed building blocks will undoubtedly become even more critical in the quest for novel and effective medicines.
References
-
Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920. [Link]
-
Taber, D. F., & Tirunahari, P. K. (2011). The Fischer indole synthesis. Tetrahedron, 67(38), 7195-7210. [Link]
-
de Sá Alves, M. R., de Carvalho, F. S., & de Souza, M. V. N. (2018). The Indole Nucleus in the Design of New Anticancer Agents. Current Pharmaceutical Design, 24(21), 2394-2413. [Link]
-
Knight, S. D., et al. (2010). Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. ACS Medicinal Chemistry Letters, 1(1), 39-43. [Link]
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Ciamician, G., & Dennstedt, M. (1881). Ueber die Einwirkung des Chloroforms auf die Kaliumverbindung des Pyrrols. Berichte der deutschen chemischen Gesellschaft, 14(1), 1153-1162. [Link]
-
Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572-2575. [Link]
-
Workman, P., et al. (2010). Drugging the PI3K-mTOR network. Nature Biotechnology, 28(6), 551-553. [Link]
Sources
The Emergence of a Key Pharmaceutical Intermediate: A Technical Guide to Tert-butyl 3-formyl-1H-indol-4-ylcarbamate
Abstract
Tert-butyl 3-formyl-1H-indol-4-ylcarbamate has emerged as a pivotal building block in contemporary medicinal chemistry, particularly in the synthesis of complex heterocyclic systems for drug discovery. This technical guide provides an in-depth exploration of the discovery, historical context, and synthetic methodologies for this versatile intermediate. The narrative emphasizes the chemical rationale behind the synthetic strategies, offering field-proven insights for researchers, scientists, and professionals in drug development. Detailed, step-by-step protocols, data summaries, and visual representations of the synthetic pathways are provided to ensure both clarity and reproducibility.
Introduction: The Strategic Importance of a Functionalized Indole
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The specific substitution pattern of this compound, featuring a protected amine at the 4-position and a reactive formyl group at the 3-position, makes it a highly valuable intermediate.[1] This arrangement allows for sequential and regioselective modifications, providing a gateway to a diverse range of more complex molecules, particularly in the development of anti-cancer agents.[1]
This guide will deconstruct the synthesis of this key intermediate, tracing its origins and detailing the critical chemical transformations that underpin its preparation.
Discovery and Historical Context
The documented emergence of this compound is intrinsically linked to the pursuit of novel therapeutics. Its synthesis was first detailed within the patent literature, specifically in the context of developing inhibitors of protein kinases, a critical class of enzymes implicated in cancer and other diseases. The initial disclosure of its synthesis can be traced back to patent WO2007089529A2, filed in 2007. This patent laid the groundwork for its use as a key intermediate in the preparation of a series of pyrrolo[2,3-d]pyrimidine derivatives, potent inhibitors of the Aurora kinases.
The strategic value of this molecule lies in the orthogonal reactivity of its functional groups. The tert-butoxycarbonyl (Boc) protecting group on the 4-amino moiety offers robust protection under a variety of reaction conditions, yet can be readily removed under acidic conditions. The 3-formyl group, in turn, serves as a versatile handle for a plethora of chemical transformations, including reductive aminations, Wittig reactions, and condensations to form larger heterocyclic systems.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of this compound points to a two-step synthetic sequence from 4-aminoindole.
This strategy involves:
-
Protection of the 4-amino group: The initial step is the selective protection of the amino group of 4-aminoindole with a tert-butoxycarbonyl (Boc) group. This is crucial to prevent side reactions during the subsequent formylation step.
-
Formylation of the indole nucleus: The second step involves the introduction of a formyl group at the electron-rich C3 position of the indole ring. The Vilsmeier-Haack reaction is the classic and most effective method for this transformation.[2][3]
Detailed Experimental Protocols
The following protocols are a synthesis of procedures described in the patent literature and analogous transformations reported in peer-reviewed journals, providing a comprehensive and validated methodology.
Synthesis of Tert-butyl (1H-indol-4-yl)carbamate (Intermediate 1)
This procedure details the protection of the amino group of 4-aminoindole.
Reaction Scheme:
Step-by-Step Protocol:
-
To a solution of 4-aminoindole (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (approximately 0.1 M concentration), add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in the same solvent dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl (1H-indol-4-yl)carbamate as a solid.
| Parameter | Value | Reference |
| Starting Material | 4-Aminoindole | [4] |
| Reagent | Di-tert-butyl dicarbonate | [4] |
| Base | Triethylamine | [4] |
| Solvent | Tetrahydrofuran | [4] |
| Typical Yield | 85-95% | [4] |
Synthesis of this compound (Target Molecule)
This procedure details the Vilsmeier-Haack formylation of the Boc-protected intermediate.
Reaction Scheme:
Step-by-Step Protocol:
-
In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) (1.5 eq) dropwise to anhydrous N,N-dimethylformamide (DMF) (3.0 eq) at 0 °C. Stir the mixture for 30 minutes at this temperature.
-
In the main reaction flask, dissolve tert-butyl (1H-indol-4-yl)carbamate (1.0 eq) in anhydrous DMF (approximately 0.2 M concentration) and cool to 0 °C.
-
Add the freshly prepared Vilsmeier reagent to the solution of the indole derivative dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and water.
-
Basify the aqueous solution to a pH of 8-9 by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system such as ethanol/water if necessary.
| Parameter | Value | Reference |
| Starting Material | Tert-butyl (1H-indol-4-yl)carbamate | Patent WO2007089529A2 |
| Reagents | POCl₃, DMF | Patent WO2007089529A2 |
| Reaction Type | Vilsmeier-Haack Formylation | [2][3] |
| Typical Yield | >80% | Patent WO2007089529A2 |
Characterization Data
This compound
| Property | Value |
| Molecular Formula | C₁₄H₁₆N₂O₃ |
| Molecular Weight | 260.29 g/mol |
| Appearance | Solid |
| CAS Number | 885266-77-3 |
Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) should be acquired to confirm the structure and purity of the synthesized compounds.
Conclusion
This compound stands as a testament to the enabling power of strategic organic synthesis in the advancement of medicinal chemistry. Its discovery, driven by the need for specific building blocks in targeted drug development, highlights the importance of functional group compatibility and regioselective transformations. The synthetic route, centered around the robust and well-established Boc protection and Vilsmeier-Haack formylation, provides a reliable and scalable method for its production. This guide has provided a comprehensive overview of the history, synthesis, and rationale behind the preparation of this key intermediate, equipping researchers with the knowledge to effectively utilize it in their own synthetic endeavors.
References
- D. A. Nagib, M. E. Scott, D. W. C. MacMillan, J. Am. Chem. Soc.2009, 131, 10875–10877.
- WO2007089529A2, Preparation of pyrrolo[2,3-d]pyrimidine derivatives as aurora kinase inhibitors for treating proliferative diseases, published August 9, 2007.
-
Chem-Impex International. This compound. [Link]
-
PubChem. This compound. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
-
Review Article on Vilsmeier-Haack Reaction. International Journal of Pharmaceutical Sciences and Research. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Substituted Indoles using Tert-butyl 3-formyl-1H-indol-4-ylcarbamate
Introduction: The Versatility of a Privileged Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and the reactivity of its pyrrole and benzene rings allow for diverse functionalization, leading to a vast chemical space for drug discovery. Among the myriad of indole building blocks, Tert-butyl 3-formyl-1H-indol-4-ylcarbamate stands out as a particularly versatile precursor for the synthesis of highly substituted and therapeutically relevant indole derivatives.[1] This compound strategically places a reactive aldehyde at the C-3 position and a protected amine at the C-4 position, enabling a wide array of chemical transformations.
This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols for key transformations and explaining the underlying chemical principles. The methodologies described herein are designed to be robust and reproducible, providing researchers in drug development and organic synthesis with a practical toolkit for accessing novel indole-based molecules.
Core Properties of this compound
Before delving into specific applications, it is crucial to understand the key chemical features of this starting material that dictate its reactivity.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₆N₂O₃ | [2] |
| Molecular Weight | 260.29 g/mol | [3] |
| Appearance | Solid | |
| CAS Number | 885266-77-3 | [2] |
The presence of the Boc (tert-butyloxycarbonyl) protecting group on the C-4 amino function is critical. It modulates the electron density of the indole ring and can be selectively removed under acidic conditions, providing a handle for further functionalization.[4][5] The aldehyde at C-3 is a versatile functional group that can participate in a wide range of carbon-carbon and carbon-nitrogen bond-forming reactions.
Synthetic Applications and Protocols
This section details several key synthetic transformations that can be performed on this compound, complete with step-by-step protocols.
Reductive Amination: Accessing 4-Amino-3-(aminomethyl)indoles
Scientific Rationale: Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds.[6] This one-pot reaction involves the initial formation of an imine or enamine intermediate from the reaction of the indole-3-carboxaldehyde with a primary or secondary amine, followed by in-situ reduction to the corresponding amine. This strategy provides a direct and efficient route to 3-(aminomethyl)indole derivatives, which are important pharmacophores.
Experimental Workflow Diagram:
Caption: Reductive amination workflow for the synthesis of 3-(aminomethyl)indoles.
Detailed Protocol: Synthesis of Tert-butyl (3-((benzylamino)methyl)-1H-indol-4-yl)carbamate
-
To a solution of this compound (1.0 g, 3.84 mmol) in methanol (20 mL) at room temperature, add benzylamine (0.45 mL, 4.22 mmol). The initial formation of the imine is typically rapid at room temperature.
-
Stir the mixture for 1 hour at room temperature. This allows for the complete formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.22 g, 5.76 mmol) portion-wise over 10 minutes. NaBH(OAc)₃ is a mild and selective reducing agent suitable for reductive aminations.
-
Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL). This neutralizes the reaction mixture and quenches any remaining reducing agent.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product.
Expected Outcome: A white to off-white solid. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Knoevenagel Condensation: Synthesis of 3-Vinylindoles
Scientific Rationale: The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield a new carbon-carbon double bond.[7][8] This reaction is particularly useful for synthesizing electron-deficient alkenes. When applied to this compound, it provides a straightforward route to 3-vinylindole derivatives bearing electron-withdrawing groups, which are valuable precursors for more complex heterocyclic systems.
Experimental Workflow Diagram:
Caption: Knoevenagel condensation for the synthesis of 3-vinylindoles.
Detailed Protocol: Synthesis of Tert-butyl (3-(2,2-dicyanovinyl)-1H-indol-4-yl)carbamate
-
To a solution of this compound (1.0 g, 3.84 mmol) in ethanol (20 mL), add malononitrile (0.28 g, 4.22 mmol).
-
Add a catalytic amount of piperidine (2-3 drops) to the mixture. Piperidine acts as a basic catalyst to facilitate the condensation.[9]
-
Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution upon cooling.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Dry the product under vacuum to afford the desired compound. Further purification by recrystallization or column chromatography may be performed if necessary.
Expected Outcome: A colored solid. The structure should be confirmed by ¹H NMR, ¹³C NMR, IR (for the nitrile stretch), and mass spectrometry.
Wittig Reaction: Olefination of the 3-Formyl Group
Scientific Rationale: The Wittig reaction is a cornerstone of organic synthesis for the formation of alkenes from aldehydes or ketones and a phosphonium ylide.[10][11] This reaction is highly reliable and offers good control over the location of the newly formed double bond. Its application to this compound allows for the introduction of a wide variety of substituted vinyl groups at the C-3 position.
Experimental Workflow Diagram:
Caption: Wittig reaction for the synthesis of 3-vinylindoles.
Detailed Protocol: Synthesis of Tert-butyl (3-(2-ethoxycarbonylvinyl)-1H-indol-4-yl)carbamate
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend (ethoxycarbonylmethyl)triphenylphosphonium bromide (2.0 g, 4.62 mmol) in anhydrous tetrahydrofuran (THF) (20 mL).
-
Cool the suspension to 0 °C and add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 0.18 g, 4.62 mmol) portion-wise. The formation of the ylide is indicated by a color change.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
In a separate flask, dissolve this compound (1.0 g, 3.84 mmol) in anhydrous THF (10 mL).
-
Add the solution of the indole aldehyde dropwise to the ylide solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the addition of water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product.
Expected Outcome: A solid or oil, which is a mixture of E and Z isomers. The isomeric ratio can be determined by ¹H NMR. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Friedländer Annulation: Construction of Pyrrolo[3,2-c]quinolines
Scientific Rationale: The Friedländer annulation is a classic method for the synthesis of quinolines, typically involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group. A variation of this reaction can be envisioned starting from this compound. After deprotection of the Boc group to reveal the 4-aminoindole, subsequent reaction with a β-dicarbonyl compound under acidic or basic conditions can lead to the formation of the fused pyrrolo[3,2-c]quinoline ring system. These fused heterocyclic scaffolds are of significant interest in medicinal chemistry.
Experimental Workflow Diagram:
Caption: Synthesis of pyrrolo[3,2-c]quinolines via a two-step sequence.
Detailed Protocol: Two-Step Synthesis of a Pyrrolo[3,2-c]quinoline Derivative
Step 1: Deprotection of this compound
-
Dissolve this compound (1.0 g, 3.84 mmol) in dichloromethane (DCM) (10 mL).
-
Add trifluoroacetic acid (TFA) (2.8 mL, 38.4 mmol) dropwise at 0 °C. The deprotection is typically exothermic.[4]
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.[11]
-
Concentrate the reaction mixture under reduced pressure. The resulting trifluoroacetate salt of the amine is often used directly in the next step.
Step 2: Friedländer Annulation
-
To the crude 4-amino-1H-indole-3-carbaldehyde trifluoroacetate salt from the previous step, add ethyl acetoacetate (0.58 mL, 4.61 mmol) and ethanol (20 mL).
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) (73 mg, 0.38 mmol).
-
Heat the reaction mixture to reflux for 8-12 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Neutralize the residue with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyrrolo[3,2-c]quinoline derivative.
Expected Outcome: A solid product. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a diverse range of substituted indoles. The strategic placement of the formyl and protected amino groups allows for a multitude of synthetic manipulations, providing access to complex molecular architectures. The protocols detailed in this guide serve as a foundation for researchers to explore the rich chemistry of this indole derivative and to develop novel compounds with potential applications in medicinal chemistry and materials science. The causality behind the experimental choices, rooted in fundamental principles of organic reactivity, ensures that these protocols are not merely recipes but are adaptable and can be intelligently modified to suit specific synthetic goals.
References
-
Chem-Impex. This compound. [Link]
-
Beilstein Journals. Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B. [Link]
-
Organic Chemistry Portal. Wittig Reaction. [Link]
-
National Center for Biotechnology Information. Synthesis of Triphenylphosphonium-Linked Derivative of 3,5-Ditert-butyl-4-hydroxybenzylidene-malononitrile (SF6847) via Knoevenagel Reaction Yields an Effective Mitochondria-Targeted Protonophoric Uncoupler. [Link]
- Google Patents. Improved method for the synthesis of substituted formylamines and substituted amines.
-
National Center for Biotechnology Information. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
ResearchGate. Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. [Link]
-
PubChem. This compound. [Link]
-
ResearchGate. An efficient catalytic reductive amination: A facile one-pot access to 1,2-dihydropyrrolo[3,4-b]indol-3(4H)-ones by using B(C6F5)3/NaBH4. [Link]
-
ResearchGate. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. [Link]
-
National Center for Biotechnology Information. Synthesis of a Series of Diaminoindoles. [Link]
-
ACG Publications. Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
Organic Reactions. The Knoevenagel Condensation. [Link]
-
Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]
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MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]
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Indian Journal of Chemistry. A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid. [Link]
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MDPI. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. [Link]
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ResearchGate. Synthesis of N-vinyl substituted indoles and their acid-catalyzed behavior. [Link]
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The Royal Society of Chemistry. A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. [Link]
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Der Pharma Chemica. Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. [Link]
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National Center for Biotechnology Information. Novel Biopolymer-Based Catalyst for the Multicomponent Synthesis of N-aryl-4-aryl-Substituted Dihydropyridines Derived from Simple and Complex Anilines. [Link]
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MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]
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Journal of Materials Chemistry C. Dicyanovinyl-substituted indolo[3,2-b]indole derivatives: low-band-gap π-conjugated molecules for a single-component ambipolar organic field-effect transistor. [Link]
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The Royal Society of Chemistry. Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]
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Beilstein Journals. Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B. [Link]
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MDPI. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. [Link]
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ResearchGate. The Knoevenagel condensation of aromatic aldehydes with malononitrile or ethyl cyanoacetate in the presence of CTMAB in water. [Link]
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Organic Chemistry Portal. Manganese(III)-Catalyzed Formal [3+2] Annulation of Vinyl Azides and β-Keto Acids for Synthesis of Pyrroles. [Link]
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Synlett. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. [Link]
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ResearchGate. Synthesis of β-Amino Carbonyl Compounds via the Iodine-Alumina Catalyzed Three-Component Coupling Reaction under Microwave Irradiation. [Link]
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Tert-butyl 3-formyl-1H-indol-4-ylcarbamate in multicomponent reactions
An In-Depth Guide to the Application of tert-Butyl 3-Formyl-1H-indol-4-ylcarbamate in Multicomponent Reactions
Introduction: The Strategic Value of a Multifunctional Building Block
In the landscape of modern drug discovery and medicinal chemistry, efficiency and diversity are paramount. Multicomponent reactions (MCRs), which combine three or more reactants in a single synthetic operation, have become a cornerstone for rapidly generating libraries of complex molecules.[1][2][3] The indole scaffold is a quintessential "privileged structure," forming the core of numerous natural products, pharmaceuticals, and bioactive compounds.[4][5][6] The strategic combination of these two powerful concepts—MCRs and the indole nucleus—offers a direct path to novel chemical entities with significant therapeutic potential.
This guide focuses on a particularly valuable and versatile building block: This compound . This reagent is meticulously designed for complexity-generating MCRs. It features:
-
An aldehyde at the C3 position , serving as a reliable electrophilic linchpin for initiating a variety of MCRs.
-
A Boc-protected amine at the C4 position , which not only influences the electronic properties of the indole ring but also provides a crucial handle for post-reaction modifications, enabling further diversification.
-
The intrinsic indole core , a proven pharmacophore that enhances the drug-like properties of the resulting MCR products.
This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals, providing both the theoretical underpinnings and practical, field-tested protocols for leveraging this powerful reagent in isocyanide-based multicomponent reactions.
Molecular Architecture and Inherent Reactivity
To effectively utilize this compound, it is essential to understand its structural and electronic features, which dictate its reactivity.
-
Chemical Structure:
The molecule's reactivity is governed by several key functional groups, each playing a distinct role in the orchestration of a multicomponent reaction.
-
The C3-Formyl Group (Aldehyde): This is the primary electrophilic center. In the presence of an acid catalyst or through hydrogen bonding, the carbonyl oxygen is activated, making the carbonyl carbon highly susceptible to nucleophilic attack. This initiation is the gateway to classic MCRs like the Ugi and Passerini reactions.[10][11]
-
The C4-Carbamate Group (Boc-Amine): The tert-butoxycarbonyl (Boc) group is a robust protecting group, stable to many reaction conditions. Its presence is strategic; following the MCR, it can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid) to unveil a primary amine. This newly exposed amine serves as a nucleophilic handle for subsequent reactions, allowing for the construction of even more complex, fused-ring systems or the attachment of new pharmacophoric elements.
-
The Indole N-H: The nitrogen at position 1 of the indole ring retains its nucleophilic and acidic character, allowing it to participate in reactions or influence the overall electronic landscape of the scaffold.
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Application Notes & Protocols: Formylation of 4-Aminoindole Derivatives
Introduction: The Strategic Importance of 4-Aminoindole Scaffolds
The 4-aminoindole framework is a privileged scaffold in medicinal chemistry and drug development. Its unique electronic and structural properties make it a crucial building block for a multitude of biologically active molecules, including anti-cancer agents and other therapeutics.[1][2] The introduction of a formyl group, typically at the C3 position, to create 4-aminoindole-3-carboxaldehyde, exponentially increases its synthetic value. This aldehyde serves as a versatile chemical handle for a wide array of subsequent transformations, such as reductive aminations, Wittig reactions, and condensations, enabling the construction of complex molecular architectures.[3][4]
However, the formylation of 4-aminoindoles presents a distinct set of challenges. The indole nucleus is inherently electron-rich, and the presence of a potent electron-donating amino group at the C4 position further activates the ring system towards electrophilic attack.[5] This high reactivity, while favorable, can lead to poor regioselectivity, over-reaction, and potential side reactions at the amino group itself. Therefore, a careful selection of reaction conditions is paramount to achieve high yields of the desired C3-formylated product.
This guide provides a detailed examination of the primary methodologies for the formylation of 4-aminoindole derivatives, with a focus on the causality behind experimental choices, step-by-step protocols, and troubleshooting insights for researchers in the field.
The Vilsmeier-Haack Reaction: The Workhorse of Indole Formylation
The Vilsmeier-Haack reaction is the most reliable and widely employed method for the C3-formylation of indoles.[6] It utilizes a Vilsmeier reagent, a chloroiminium salt, generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and an acid chloride (most commonly phosphorus oxychloride, POCl₃).[7]
Mechanism and Rationale
The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: DMF, a mild nucleophile, attacks the electrophilic phosphorus atom of POCl₃. A subsequent rearrangement and elimination of a phosphate byproduct generates the electrophilic chloroiminium cation, [ClCH=N(CH₃)₂]⁺, which is the active formylating agent.[7][8]
-
Electrophilic Aromatic Substitution: The highly nucleophilic C3 position of the 4-aminoindole attacks the Vilsmeier reagent. The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final 4-aminoindole-3-carboxaldehyde.[6][9]
The Vilsmeier reagent is a relatively mild electrophile, which makes the reaction highly selective for electron-rich aromatic systems like indoles and less prone to attacking more deactivated rings.[7]
Caption: Mechanism of the Vilsmeier-Haack Reaction.
Optimized Protocol for Vilsmeier-Haack Formylation
This protocol is a generalized procedure and may require optimization based on the specific substituents on the 4-aminoindole derivative.
Materials:
-
4-Aminoindole derivative (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) (1.5 eq)
-
Anhydrous 1,2-Dichloroethane (DCE) or DMF as solvent
-
Saturated sodium bicarbonate (NaHCO₃) solution or Sodium carbonate (Na₂CO₃) solution[10]
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath
Procedure:
-
Reagent Preparation (Vilsmeier Reagent Formation):
-
In a flame-dried three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous DCE (or DMF) to a stirred solution of anhydrous DMF (used as reagent).
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add POCl₃ (1.5 eq) dropwise via a dropping funnel over 15-20 minutes. Maintain the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes. The formation of a solid white precipitate indicates the generation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Dissolve the 4-aminoindole derivative (1.0 eq) in a minimal amount of anhydrous DCE.
-
Add the indole solution dropwise to the prepared Vilsmeier reagent suspension at 0 °C.
-
After addition, allow the reaction to stir at room temperature for 1-2 hours, then heat to 60-85 °C.[10] Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 12 hours depending on substrate reactivity.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to 0 °C in an ice bath.
-
Carefully and slowly quench the reaction by adding crushed ice, followed by the slow addition of a saturated NaHCO₃ or Na₂CO₃ solution until the mixture is alkaline (pH > 8).[10] Caution: This is an exothermic process and may cause vigorous gas evolution.
-
Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the iminium intermediate. A precipitate of the product may form.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 4-aminoindole-3-carboxaldehyde.
-
Data Summary & Troubleshooting
| Parameter | Condition | Rationale / Comment |
| Stoichiometry | 1.5 - 3.0 eq of Vilsmeier Reagent | A slight excess ensures complete conversion of the indole.[11] |
| Solvent | DCE, DMF | Anhydrous conditions are critical to prevent premature hydrolysis of POCl₃ and the Vilsmeier reagent. |
| Temperature | 0 °C (addition), 60-85 °C (reaction) | Low initial temperature controls the exothermic formation of the reagent. Heating is often required for less reactive substrates to drive the reaction to completion.[9][10] |
| Troubleshooting | Low Yield: | Ensure anhydrous conditions. Increase reaction time or temperature. Check the purity of POCl₃. |
| Multiple Products: | N-formylation is a possible side reaction.[12] Consider protecting the 4-amino group. Lowering the reaction temperature may improve C3-selectivity. |
Alternative Formylation Strategies
While the Vilsmeier-Haack reaction is dominant, other methods can be considered, each with specific advantages and limitations.
The Duff Reaction
The Duff reaction employs hexamethylenetetramine (hexamine) as the formyl source in an acidic medium like acetic or trifluoroacetic acid.[13]
-
Mechanism: The reaction involves the acid-mediated decomposition of hexamine to form an electrophilic iminium species, which then attacks the indole ring.[13]
-
Advantages: The reagents are inexpensive and the procedure is operationally simple.[12]
-
Limitations: It is generally less efficient than the Vilsmeier-Haack reaction for indoles, often resulting in lower yields.[11][12] The Duff reaction typically requires highly activated substrates, such as phenols.[13]
The Gattermann Reaction
The classic Gattermann reaction uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst.[14][15]
-
Mechanism: The reaction generates an electrophilic formimidoyl chloride species which formylates the aromatic ring.
-
Advantages: It is an effective method for formylating electron-rich heterocycles.[14]
-
Limitations: The extreme toxicity of HCN has severely limited its use. A safer modification, which generates HCN in situ, uses solid zinc cyanide (Zn(CN)₂) and HCl.[15][16]
Modern Catalytic Methods
Recent advances have focused on developing milder and more environmentally benign formylation protocols.
-
Iron-Catalyzed Formylation: An iron(III) chloride catalyzed method uses formaldehyde and aqueous ammonia with air as the terminal oxidant. This approach avoids harsh reagents like POCl₃.[17]
-
Boron-Catalyzed Formylation: Boron trifluoride diethyl etherate (BF₃·OEt₂) can catalyze the formylation of indoles using trimethyl orthoformate (TMOF) as a stable and readily available formyl source.[18]
-
Photoredox Catalysis: Visible-light-mediated protocols using organic dyes like Eosin Y as a photoredox catalyst have been developed. These reactions can use tetramethylethylenediamine (TMEDA) as the carbon source and air as the oxidant under very mild conditions.[19][20]
Protecting Group Strategy for the 4-Amino Function
The exocyclic amino group at the C4 position is nucleophilic and can compete with the C3 position of the indole ring for the electrophilic formylating agent, leading to N-formylation.[21] In cases where this side reaction is significant, or if the substrate is sensitive to the acidic conditions of the Vilsmeier-Haack reaction, protection of the amino group is a prudent strategy.
Caption: Experimental workflow including protection/deprotection steps.
Recommended Protecting Groups
-
Acetyl (Ac): Introduced using acetic anhydride or acetyl chloride. It is stable to Vilsmeier-Haack conditions and can be readily removed via basic hydrolysis (e.g., NaOH in methanol/water).
-
Benzoyl (Bz): Introduced using benzoyl chloride or benzoic anhydride.[22] It offers greater stability than the acetyl group and is also removed under basic conditions.
-
tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (Boc₂O). While robust, its removal requires acidic conditions (e.g., TFA), which may not be compatible with all downstream steps.[23]
General Protocol for Acetyl Protection & Deprotection
Protection:
-
Dissolve the 4-aminoindole (1.0 eq) in pyridine or dichloromethane with a base like triethylamine.
-
Cool the solution to 0 °C and add acetic anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Perform an aqueous workup and purify to yield 4-acetamidoindole.
Deprotection:
-
Dissolve the protected 1-(4-acetamidoindol-3-yl)methaniminium intermediate in a mixture of methanol and water.
-
Add an excess of sodium hydroxide (e.g., 2-3 M solution).
-
Heat the mixture to reflux and stir until the deprotection is complete (monitored by TLC).
-
Cool, neutralize with acid, and extract the product.
Conclusion and Outlook
The C3-formylation of 4-aminoindole derivatives is a cornerstone transformation for accessing valuable intermediates in pharmaceutical synthesis. The Vilsmeier-Haack reaction remains the most effective and widely used method due to its high efficiency and reliability. However, careful control of reaction conditions is necessary to manage the high reactivity of the 4-aminoindole substrate and minimize side reactions. For sensitive substrates, a protection-formylation-deprotection sequence is a robust alternative. The continued development of milder, catalytic methods offers promising future avenues for more sustainable and efficient syntheses in this important area of chemistry.
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Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. The Journal of Organic Chemistry. Available at: [Link]
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4-Aminoindole. Chem-Impex. Available at: [Link]
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Kinetics and mechanism of N-substitution of indoles and carbazoles in Vilsmeier–Haack acetylation. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
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Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega. Available at: [Link]
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Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Organic Chemistry Portal. Available at: [Link]
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Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]
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Visible-Light-Promoted Indole C-3 Formylation Using Eosin Y as a Photoredox Catalyst. Thieme Chemistry. Available at: [Link]
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Gattermann reaction. Grokipedia. Available at: [Link]
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Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science. Available at: [Link]
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Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]
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Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. Semantic Scholar. Available at: [Link]
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Aerobic Transition-Metal-Free Visible-Light Photoredox Indole C-3 Formylation Reaction. ACS Catalysis. Available at: [Link]
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Gattermann Reaction: Mechanism, Steps & Uses Explained. Vedantu. Available at: [Link]
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Gattermann Koch Reaction Mechanism. BYJU'S. Available at: [Link]
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Application Notes and Protocols for the Synthetic Intermediate: Tert-butyl 3-formyl-1H-indol-4-ylcarbamate
Introduction
Tert-butyl 3-formyl-1H-indol-4-ylcarbamate is a bifunctional indole derivative that has emerged as a valuable and versatile building block in modern organic and medicinal chemistry. Its structure, featuring a reactive formyl group at the C3 position and a Boc-protected amine at the C4 position, allows for sequential and regioselective modifications, making it an ideal starting material for the synthesis of complex molecular architectures.[1] The indole scaffold is a privileged structure in drug discovery, present in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3] This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis, handling, and synthetic applications of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₄H₁₆N₂O₃[4][5] |
| Molecular Weight | 260.29 g/mol [4][5] |
| Appearance | Solid[5] |
| CAS Number | 885266-77-3[4] |
| IUPAC Name | tert-butyl N-(3-formyl-1H-indol-4-yl)carbamate[4] |
| Solubility | Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and methanol. |
Synthesis of this compound
The synthesis of the title compound is typically achieved in a two-step sequence starting from 4-aminoindole. The first step involves the protection of the amino group at the C4 position with a tert-butyloxycarbonyl (Boc) group. The second step is the formylation of the indole ring at the C3 position, commonly accomplished via the Vilsmeier-Haack reaction.[6][7]
Step 1: Boc Protection of 4-Aminoindole
This procedure outlines the protection of the amino group of 4-aminoindole using di-tert-butyl dicarbonate (Boc₂O).
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 4-aminoindole (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or a mixture of dioxane and water.
-
Addition of Base: Add a base, such as triethylamine (Et₃N, 1.2 eq) or sodium bicarbonate (NaHCO₃, 2.0 eq), to the solution.
-
Addition of Boc₂O: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 1H-indol-4-ylcarbamate.
Step 2: Vilsmeier-Haack Formylation
This protocol describes the formylation of the Boc-protected 4-aminoindole at the C3 position. The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[6][8]
Protocol:
-
Preparation of Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF, 3.0 eq) to 0 °C. Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Addition of Substrate: Dissolve tert-butyl 1H-indol-4-ylcarbamate (1.0 eq) in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 35-40 °C for 2-4 hours. Monitor the reaction by TLC.
-
Quenching and Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is neutral or slightly basic. Stir the mixture for 1 hour.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the resulting crude solid by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound.
Synthesis Workflow Diagram:
Sources
- 1. nbinno.com [nbinno.com]
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- 3. researchgate.net [researchgate.net]
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- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
Application Notes & Protocols for Condensation Reactions with Tert-butyl 3-formyl-1H-indol-4-ylcarbamate
Abstract: This technical guide provides detailed experimental protocols for performing condensation reactions with tert-butyl 3-formyl-1H-indol-4-ylcarbamate, a versatile intermediate in medicinal chemistry and drug discovery.[1] We explore two fundamental transformations: the Knoevenagel condensation for C-C bond formation and Schiff base formation for C-N bond formation. This document offers step-by-step procedures, mechanistic insights, and expected outcomes to guide researchers in synthesizing novel indole-based scaffolds. The protocols are designed for reproducibility and include considerations for reaction setup, monitoring, workup, and product characterization.
Introduction: The Synthetic Utility of a Functionalized Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Specifically, 3-substituted indoles are crucial intermediates for a wide array of biologically active compounds. This compound is a particularly valuable building block. The aldehyde at the C-3 position is a prime handle for electrophilic substitution and condensation reactions, while the Boc-protected amine at the C-4 position allows for future functionalization or modulation of the molecule's electronic properties.
Condensation reactions provide a powerful and direct route to elaborate the indole core, leading to compounds with extended conjugation and diverse functional groups. This guide focuses on two such transformations:
-
Knoevenagel Condensation: A nucleophilic addition of an active methylene compound to the indole-3-carboxaldehyde, followed by dehydration, to yield an α,β-unsaturated product. This reaction is fundamental for creating carbon-carbon bonds.[2]
-
Schiff Base Formation: The reaction of the aldehyde with a primary amine to form an imine or azomethine. This classic reaction is a cornerstone for synthesizing various heterocyclic systems and ligands.[1][3][4]
The tert-butyloxycarbonyl (Boc) protecting group on the 4-amino moiety is robust and stable under the weakly basic or mildly acidic conditions typically employed for these condensation reactions, ensuring its integrity throughout the synthesis.[5] It requires strong acid, such as trifluoroacetic acid, for removal, providing an orthogonal protection strategy for multi-step syntheses.[6][7]
Reaction Schematics & Mechanisms
Knoevenagel Condensation
The Knoevenagel condensation proceeds via the formation of a carbanion from an active methylene compound, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields the final product. Piperidine, a secondary amine, is a common catalyst, acting as a base to deprotonate the active methylene compound and also potentially forming a more reactive iminium ion intermediate.[8]
Caption: Generalized workflow for Knoevenagel condensation.
Schiff Base Formation
This reaction involves the nucleophilic attack of a primary amine on the aldehyde's carbonyl carbon, forming a hemiaminal intermediate. This intermediate then undergoes dehydration, typically under mild acid catalysis or heat, to yield the stable imine (Schiff base).
Caption: Generalized workflow for Schiff Base formation.
Experimental Protocols
Protocol 1: Knoevenagel Condensation with Malononitrile
This protocol details the synthesis of tert-butyl (3-(2,2-dicyanovinyl)-1H-indol-4-yl)carbamate. Malononitrile is a highly reactive methylene compound, and the reaction typically proceeds efficiently at room temperature.[9]
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 260.29 | 1.0 | 260 mg |
| Malononitrile | 66.06 | 1.1 | 73 mg |
| Piperidine | 85.15 | catalytic | ~2-3 drops |
| Ethanol (Absolute) | 46.07 | - | 10 mL |
| Dichloromethane (DCM) | 84.93 | - | For Extraction |
| Hexane / Ethyl Acetate | - | - | For Column |
Step-by-Step Methodology:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (260 mg, 1.0 mmol) and malononitrile (73 mg, 1.1 mmol).
-
Solvent Addition: Add absolute ethanol (10 mL) to the flask. Stir the mixture at room temperature until the solids dissolve.
-
Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture. A color change and/or precipitation of the product may be observed shortly after.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 1-2 hours.
-
Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by silica gel column chromatography. Elute with a gradient of hexane/ethyl acetate (starting from 9:1) to isolate the pure product.
-
Characterization: Combine the product-containing fractions and remove the solvent under reduced pressure to yield the product as a solid. Characterize by ¹H NMR, ¹³C NMR, and MS.
Expected Outcome:
-
Product: Tert-butyl (3-(2,2-dicyanovinyl)-1H-indol-4-yl)carbamate.
-
Appearance: Yellow to orange solid.
-
Yield: >90%.
-
Spectroscopic Data (Predicted):
-
¹H NMR (DMSO-d₆): δ ~12.0 (s, 1H, indole-NH), ~9.5 (s, 1H, carbamate-NH), ~8.5 (s, 1H, vinyl-H), 7.2-7.8 (m, 4H, Ar-H), 1.5 (s, 9H, Boc-H).
-
MS (ESI): m/z [M+H]⁺ calculated for C₁₇H₁₆N₄O₂: 309.13.
-
Protocol 2: Schiff Base Formation with Aniline
This protocol describes the synthesis of tert-butyl (3-((phenylimino)methyl)-1H-indol-4-yl)carbamate. The reaction is typically performed by refluxing the reactants in ethanol.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 260.29 | 1.0 | 260 mg |
| Aniline | 93.13 | 1.05 | 98 mg (97 µL) |
| Glacial Acetic Acid | 60.05 | catalytic | 1 drop |
| Ethanol (Absolute) | 46.07 | - | 15 mL |
| Saturated Sodium Bicarbonate Solution | - | - | For Quenching |
| Ethyl Acetate | 88.11 | - | For Extraction |
| Brine | - | - | For Washing |
Step-by-Step Methodology:
-
Reaction Setup: In a 50 mL round-bottom flask fitted with a reflux condenser and a magnetic stir bar, dissolve this compound (260 mg, 1.0 mmol) in absolute ethanol (15 mL).
-
Reagent Addition: Add aniline (97 µL, 1.05 mmol) to the solution, followed by one drop of glacial acetic acid as a catalyst.
-
Heating: Heat the reaction mixture to reflux (approximately 80 °C).
-
Reaction Monitoring: Monitor the reaction's progress by TLC (eluent: 8:2 Hexane:Ethyl Acetate). The formation of the imine product will be indicated by a new, less polar spot. The reaction is generally complete in 4-6 hours.
-
Workup: After completion, allow the mixture to cool to room temperature. The product may precipitate upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol. If no precipitate forms, concentrate the mixture under reduced pressure.
-
Purification: Dissolve the crude material in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from ethanol or by silica gel chromatography if necessary.
-
Characterization: Dry the purified product under vacuum. Characterize by ¹H NMR, ¹³C NMR, and MS.
Expected Outcome:
-
Product: Tert-butyl (3-((phenylimino)methyl)-1H-indol-4-yl)carbamate.
-
Appearance: Crystalline solid (color may vary).
-
Yield: 80-90%.
-
Spectroscopic Data (Predicted):
-
¹H NMR (CDCl₃): δ ~8.8 (s, 1H, imine-H), ~8.2 (s, 1H, indole-NH), 7.0-7.8 (m, 9H, Ar-H), ~6.5 (s, 1H, carbamate-NH), 1.55 (s, 9H, Boc-H).[3]
-
MS (ESI): m/z [M+H]⁺ calculated for C₂₀H₂₁N₃O₂: 336.17.
-
Troubleshooting and Key Considerations
-
Low Yield in Knoevenagel: If the reaction is sluggish, gentle warming to 40-50 °C can be applied. Ensure the malononitrile is of good quality, as it can degrade over time.
-
Side Reactions: In some cases, the indole nitrogen can undergo side reactions. While the Boc group at C-4 is deactivating, working under an inert atmosphere (N₂ or Ar) can be beneficial for sensitive substrates.
-
Incomplete Schiff Base Formation: If the reaction stalls, adding a few more drops of glacial acetic acid can help drive the dehydration step. Ensure the ethanol is absolute, as water can shift the equilibrium back towards the hemiaminal.
-
Purification Challenges: The products, particularly the Schiff bases, can sometimes be prone to hydrolysis on silica gel. To mitigate this, the chromatography can be performed quickly, or the column can be pre-treated with a small amount of triethylamine in the eluent.
Conclusion
The protocols outlined in this guide demonstrate efficient and reliable methods for the synthetic elaboration of this compound. Both the Knoevenagel condensation and Schiff base formation provide high-yield access to diverse molecular architectures. These methods are foundational for researchers and drug development professionals aiming to synthesize novel indole derivatives for biological screening and lead optimization. The inherent stability of the Boc protecting group under these conditions allows for its strategic use in more complex synthetic endeavors.
References
-
Chauhan, P. M. S., & Singh, S. (2007). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry, 42(7), 1015-1020. Available at: [Link]
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF INDOLE-3-CARBOXALDEHYDE SCHIFF BASE Hg (II) AND Zr (IV) COMPLEXES. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Singh, S., & Chauhan, P. M. S. (2007). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. ResearchGate. Available at: [Link]
-
El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available at: [Link]
-
Siddegowda, K. S., Zabiulla, K. M., & Yellappa, S. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. ACG Publications. Available at: [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
Gabriëls, D., et al. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. ResearchGate. Available at: [Link]
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Application Notes and Protocols: Advanced Cyclization Strategies Employing Tert-butyl 3-formyl-1H-indol-4-ylcarbamate
Abstract
Tert-butyl 3-formyl-1H-indol-4-ylcarbamate has emerged as a highly versatile and strategic building block in the fields of medicinal chemistry and organic synthesis.[1] Its unique trifunctional architecture, featuring a nucleophilic Boc-protected aniline, an electrophilic C3-formyl group, and a reactive indole core, provides a powerful platform for the synthesis of complex, fused heterocyclic systems. These scaffolds are prevalent in numerous biologically active natural products and pharmaceutical agents, particularly in oncology and neuropharmacology.[1][2][3] This guide provides in-depth technical protocols and mechanistic insights for key cyclization reactions starting from this intermediate, including the Pictet-Spengler reaction for β-carboline synthesis and a Ugi four-component reaction followed by a post-condensation cyclization. The methodologies are designed for researchers, scientists, and drug development professionals seeking to leverage this key intermediate for the construction of novel molecular entities.
The Intermolecular Pictet-Spengler Reaction: A Gateway to β-Carbolines
The Pictet-Spengler reaction is a cornerstone of heterocyclic synthesis, enabling the construction of tetrahydro-β-carbolines (THBCs) through the acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone.[4][5] The indole nucleus serves as the requisite electron-rich aromatic system for the key C-C bond-forming cyclization step.
Mechanistic Rationale
The reaction is driven by the formation of a highly electrophilic iminium ion intermediate from the initial condensation of the amine and aldehyde.[4] The electron-rich C3 position of the indole ring then acts as a nucleophile, attacking the iminium ion to form a spirocyclic intermediate. Subsequent rearrangement and deprotonation lead to the aromatic tetrahydro-β-carboline product. The use of an acid catalyst is critical to facilitate both the initial imine formation and to activate it as an iminium ion for the intramolecular electrophilic aromatic substitution.
Caption: General mechanism of the Pictet-Spengler reaction.
Protocol: Synthesis of a 4-(Boc-amino)-β-carboline Derivative
In this application, the 3-formyl group of the title compound serves as the aldehyde component, reacting with an external β-arylethylamine, such as tryptamine, to yield a complex β-carboline scaffold. This scaffold is of significant interest as it is found in a multitude of natural alkaloids with diverse biological activities.[6][7][8]
Materials:
-
This compound
-
Tryptamine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM (0.1 M), add tryptamine (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for initial imine formation. The causality here is to form the Schiff base precursor before introducing the strong acid, which can prevent side reactions.
-
Cool the reaction mixture to 0 °C using an ice bath. This temperature control is crucial to moderate the exothermic cyclization step and improve diastereoselectivity in certain cases.[9]
-
Slowly add trifluoroacetic acid (TFA, 1.5 eq) dropwise. The TFA serves as the catalyst to protonate the imine, generating the reactive iminium ion necessary for cyclization.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until the pH is ~8-9.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydro-β-carboline product.
Data Summary:
| Reagent | M.W. ( g/mol ) | Equiv. | Catalyst | Solvent | Temp. (°C) | Typical Yield (%) |
| This compound | 260.29 | 1.0 | TFA | DCM | 0 to RT | 65-80 |
| Tryptamine | 160.22 | 1.1 |
Ugi Four-Component Reaction (Ugi-4CR) and Post-Condensation Cyclization
The Ugi four-component reaction is a powerful tool in diversity-oriented synthesis, allowing for the rapid assembly of complex α-acylamino carboxamides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[10][11] By using this compound as the aldehyde component, a peptoid scaffold is generated that is primed for a subsequent, complexity-building cyclization reaction.
Mechanistic Rationale and Workflow
The Ugi-4CR proceeds through the formation of an α-adduct from the reaction between the iminium ion (from the aldehyde and amine) and the isocyanide, forming a nitrilium ion intermediate. This intermediate is then trapped by the carboxylate anion in an irreversible Mumm rearrangement to yield the final stable product.[10] The product of this reaction, featuring the intact indole and Boc-carbamate, can then undergo an intramolecular cyclization, such as a Bischler-Napieralski or a palladium-catalyzed C-N coupling, to forge a new heterocyclic ring.
Caption: Workflow for Ugi-4CR followed by cyclization.
Protocol: Two-Step Synthesis of a Fused Indolo-diazepine
This protocol demonstrates the power of combining multicomponent reactions with subsequent cyclizations. An Ugi reaction is first performed, followed by deprotection of the carbamate and an intramolecular amide formation to create a seven-membered ring fused to the indole core.
Materials:
-
Step A (Ugi-4CR):
-
This compound
-
Benzylamine
-
Acetic acid
-
Tert-butyl isocyanide
-
Methanol (MeOH)
-
-
Step B (Deprotection & Cyclization):
-
Ugi Product from Step A
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Procedure:
Step A: Ugi Four-Component Reaction
-
In a round-bottom flask, suspend this compound (1.0 eq) in methanol (0.2 M).
-
Add benzylamine (1.0 eq) and acetic acid (1.0 eq) and stir for 20 minutes at room temperature.
-
Add tert-butyl isocyanide (1.1 eq) to the mixture. The choice of isocyanide is critical for introducing diversity at this vector.
-
Stir the reaction at room temperature for 48 hours. Monitor by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography (or recrystallization) to yield the Ugi adduct.
Step B: Deprotection and Intramolecular Cyclization
-
Dissolve the purified Ugi adduct (1.0 eq) in DCM (0.1 M).
-
Add TFA (10 eq) and stir at room temperature for 2-4 hours until the Boc group is completely removed (monitor by TLC).
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene to remove residual acid.
-
Dissolve the resulting crude amine salt in anhydrous DMF (0.05 M).
-
Add triethylamine (3.0 eq) to neutralize the salt, followed by the BOP coupling reagent (1.2 eq). The use of a peptide coupling reagent like BOP facilitates the amide bond formation under mild conditions, which is crucial for complex molecules.
-
Stir the reaction at room temperature for 12 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to obtain the final fused indolo-diazepine product.
Representative Ugi Components:
| Aldehyde Component | Amine | Carboxylic Acid | Isocyanide |
| This compound | Aniline | Formic Acid | Cyclohexyl isocyanide |
| This compound | Methylamine | Benzoic Acid | Benzyl isocyanide |
| This compound | Ammonia (as NH₄Cl) | Glycine | Tosylmethyl isocyanide |
Conclusion
This compound is a privileged starting material that provides efficient access to diverse and complex heterocyclic scaffolds. The strategic positioning of its functional groups enables chemists to employ powerful synthetic transformations like the Pictet-Spengler and Ugi reactions. The protocols detailed herein serve as a robust foundation for researchers in drug discovery and chemical biology to generate novel libraries of β-carbolines, fused indolo-diazepines, and other related structures with high potential for biological activity.
References
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Wikipedia. Pictet–Spengler reaction. Available from: [Link]
-
Sciforum. Synthesis of β-carboline derivatives. Available from: [Link]
-
LJMU Research Online. METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES. Available from: [Link]
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National Center for Biotechnology Information. Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi. Available from: [Link]
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Royal Society of Chemistry. Cu-catalyzed cyclization to construct indoles from N-(ortho-chloromethyl)aryl carbamates and terminal alkynes via a one-pot reaction. Available from: [Link]
-
Malaysian Journal of Analytical Sciences. SYNTHESIS AND MECHANISM STUDY OF NEW BIVALENT β-CARBOLINE DERIVATIVES. Available from: [Link]
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MDPI. Synthesis and Fungicidal Activity of β-Carboline Alkaloids and Their Derivatives. Available from: [Link]
-
RWTH Publications. Synthesis of Polycyclic Indolines by Utilizing a Reduction/Cyclization Cascade Reaction. Available from: [Link]
-
ResearchGate. The Pictet-Spengler Reaction Updates Its Habits. Available from: [Link]
-
ResearchGate. Stereoselective Synthesis of 2,3-Disubstituted Indoline, Pyrrolidine and Cyclic Ether-Fused 1,2-Dihydroquinoline Derivatives using Alkyne Iminium Ion cyclization of Vinylogous Carbamates. Available from: [Link]
-
ChemRxiv. On-resin Pictet-Spengler Cyclisation for 1,2,3,4-Tetrahydro-β-carboline. Available from: [Link]
-
ACS Publications. Enantioselective Olefin 1,2-Arylamination Catalyzed by a Planar Chiral Indenyl-Rhodium(III) Complex. Available from: [Link]
-
Semantic Scholar. Ugi Four-Component Reactions Using Alternative Reactants. Available from: [Link]
-
RWTH Publications. Synthesis of N‐Fused Indolines via Copper (II)‐Catalyzed Dearomatizing Cyclization of Indoles. Available from: [Link]
-
National Center for Biotechnology Information. The Pictet-Spengler Reaction Updates Its Habits. Available from: [Link]
-
National Center for Biotechnology Information. Ugi Reaction Synthesis of Oxindole–Lactam Hybrids as Selective Butyrylcholinesterase Inhibitors. Available from: [Link]
- Google Patents. Modified pictet-spengler reaction and products prepared therefrom.
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PubChem. This compound. Available from: [Link]
-
National Center for Biotechnology Information. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available from: [Link]
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PubMed. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). Available from: [Link]
-
ResearchGate. ChemInform Abstract: Gold-Catalyzed Cyclization Reaction of Alkynyl O-tert-Butylcarbamates. Available from: [Link]
-
ResearchGate. ChemInform Abstract: Synthesis of Heteroarylogous 1H-Indole-3-carboxamidines via a Three-Component Interrupted Ugi Reaction. Available from: [Link]
-
ResearchGate. Bioactive natural compounds from 1H-indole-3-carboxaldhyde. Available from: [Link]
-
ResearchGate. Iodine-mediated synthesis of indolyl-1,3,4-thiadiazole amine derivatives and their DFT analysis. Available from: [Link]
-
National Center for Biotechnology Information. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. Available from: [Link]
-
ResearchGate. One step access to oxindole-based β-lactams through Ugi four-center three-component reaction. Available from: [Link]
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Orthogonal Protecting Group Strategies for a Trifunctional Indole Scaffold: A Guide for Researchers
An In-depth Technical Guide for the Strategic Protection of Tert-butyl 3-formyl-1H-indol-4-ylcarbamate
Prepared by: Gemini, Senior Application Scientist
Introduction: Navigating the Synthetic Challenges of a Polyfunctional Indole
This compound is a versatile synthetic intermediate, prized in medicinal chemistry and drug development for its densely functionalized indole core.[1] This structure presents a unique synthetic puzzle, featuring three distinct reactive sites: a nucleophilic indole N-H, an electrophilic aldehyde at the C3 position, and a Boc-protected amine at the C4 position. The successful elaboration of this scaffold into more complex target molecules hinges on the ability to selectively mask and unmask these functional groups with precision.
This guide provides researchers, scientists, and drug development professionals with a detailed exploration of orthogonal protecting group strategies tailored for this compound. We will move beyond a simple recitation of protecting groups to explain the underlying chemical principles that govern their selection and application. The focus is on achieving chemoselectivity, ensuring that the protection or deprotection of one functional group occurs without unintended reactions at the other sites.
Understanding the Reactivity Landscape
The synthetic utility of this compound is directly tied to the distinct reactivity of its three key functional groups. A successful protection strategy requires a nuanced understanding of these characteristics.
-
Indole N-H: The indole nitrogen is nucleophilic and can undergo a variety of reactions, including alkylation and acylation.[2] Its protection is often necessary to prevent side reactions during subsequent transformations and can also influence the reactivity of the indole ring itself. Electron-withdrawing protecting groups on the indole nitrogen can decrease the nucleophilicity of the ring, making it more stable to oxidation.[2]
-
C3-Aldehyde: The aldehyde group is a key site for introducing molecular diversity through reactions such as reductive amination, Wittig reactions, and aldol condensations. Its electrophilic nature makes it susceptible to nucleophilic attack, and protection is often required when using reagents that would otherwise react with the aldehyde.
-
C4-N-Boc-Carbamate: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of conditions.[3] However, it is sensitive to strong acids, which is a critical consideration when selecting protecting groups for the other functionalities.[4]
The central challenge lies in the selection of protecting groups that can be installed and removed under conditions that are orthogonal to one another. Orthogonal protection allows for the selective removal of one protecting group in the presence of others, enabling a stepwise and controlled synthetic sequence.[5]
Strategic Protection of the Indole Nitrogen
The protection of the indole N-H is often the first step in a multi-step synthesis involving this scaffold. The choice of protecting group is critical, as it must be stable to the conditions required for subsequent modifications of the aldehyde and potential deprotection of the Boc group.
dot graph TD { A[Start: this compound] --> B{Protect Indole N-H}; B --> C{Base-Labile Protection}; B --> D{Fluoride-Labile Protection}; C --> E[Sulfonyl Groups (e.g., Ts, SES)]; D --> F[Silyl Groups (e.g., TIPS)]; D --> G[SEM Group]; }
Workflow for Indole N-H Protection
Base-Labile Protecting Groups: Sulfonyl Derivatives
Sulfonyl groups, such as tosyl (Ts) and 2-(phenylsulfonyl)ethyl (SES), are robust, electron-withdrawing groups that effectively protect the indole nitrogen.[2][6] Their primary advantage is their stability to acidic conditions, making them compatible with the Boc-protected amine.
-
Tosyl (Ts) Group:
-
Protection: Typically installed using tosyl chloride (TsCl) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic solvent such as DMF or THF.
-
Deprotection: Cleavage requires strong basic conditions, such as refluxing with aqueous sodium hydroxide or potassium carbonate in methanol.
-
-
2-(Phenylsulfonyl)ethyl (SES) Group:
-
Protection: Introduced by reacting the indole with phenyl vinyl sulfone in the presence of a base.
-
Deprotection: A key advantage of the SES group is its removal under milder basic conditions via an elimination mechanism, often using potassium tert-butoxide in THF at low temperatures.[6]
-
| Protecting Group | Protection Conditions | Deprotection Conditions | Orthogonality Notes |
| Tosyl (Ts) | TsCl, NaH, DMF, 0 °C to rt | NaOH, H₂O/MeOH, reflux | Stable to acid (Boc deprotection). Requires strong base for removal. |
| SES | Phenyl vinyl sulfone, base | KHMDS, THF, -78 °C | Stable to acid. Removable under milder basic conditions than Ts. |
Fluoride-Labile Protecting Groups: Silyl and SEM Derivatives
For syntheses requiring milder deprotection conditions, fluoride-labile protecting groups offer an excellent orthogonal strategy.
-
Triisopropylsilyl (TIPS) Group:
-
Protection: The TIPS group can be introduced using triisopropylsilyl chloride (TIPSCl) and a base such as imidazole or a stronger base like NaH in THF. The use of a bulky silyl group like TIPS can also provide steric hindrance at the N1 position.
-
Deprotection: Cleavage is readily achieved with a fluoride source, most commonly tetrabutylammonium fluoride (TBAF) in THF.[7] This method is exceptionally mild and highly selective.
-
-
[2-(Trimethylsilyl)ethoxy]methyl (SEM) Group:
-
Protection: The SEM group is installed using SEM-Cl in the presence of a base like sodium hydride.[8]
-
Deprotection: Removal is typically accomplished with a fluoride source like TBAF or under acidic conditions, although the latter would also cleave the Boc group.[9] For an orthogonal strategy, fluoride-mediated deprotection is preferred.
-
| Protecting Group | Protection Conditions | Deprotection Conditions | Orthogonality Notes |
| TIPS | TIPSCl, Imidazole or NaH, DMF | TBAF, THF | Stable to a wide range of non-fluoride reagents. Orthogonal to acid- and base-labile groups. |
| SEM | SEM-Cl, NaH, DMF, 0 °C | TBAF, THF or mild acid | Fluoride deprotection is orthogonal to Boc. Acidic deprotection is not.[9] |
Protocol 1: Protection of the Indole Nitrogen with a TIPS Group
This protocol describes the selective protection of the indole nitrogen of this compound using a triisopropylsilyl (TIPS) group.
Materials:
-
This compound
-
Triisopropylsilyl chloride (TIPSCl)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of NaH (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add TIPSCl (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with EtOAc (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-TIPS protected indole.
Strategic Protection of the Aldehyde Group
The protection of the aldehyde is crucial when subsequent reactions involve strong nucleophiles or reducing agents that would otherwise react at the C3 position. The most common strategy is the formation of an acetal, which is stable to basic and nucleophilic conditions but can be cleaved with acid.
dot graph TD { A[Start: N-Protected this compound] --> B{Protect Aldehyde}; B --> C{Acetal Formation}; C --> D[Ethylene glycol, cat. acid]; D --> E{Mild Deprotection}; E --> F[Aqueous acid (e.g., acetic acid)]; }
Workflow for Aldehyde Protection
Given the acid-sensitivity of the Boc group, the conditions for both the formation and cleavage of the acetal must be carefully controlled.
-
Acetal Formation:
-
Protection: The aldehyde can be converted to a cyclic acetal using ethylene glycol in the presence of a catalytic amount of a mild acid, such as p-toluenesulfonic acid (pTSA) or pyridinium p-toluenesulfonate (PPTS), in a solvent that allows for the azeotropic removal of water (e.g., toluene). The use of milder acid catalysts is crucial to prevent premature cleavage of the Boc group.
-
Deprotection: The acetal can be removed to regenerate the aldehyde under aqueous acidic conditions. Mild conditions, such as aqueous acetic acid or dilute HCl in THF, should be employed to minimize the risk of Boc deprotection.
-
| Protecting Group | Protection Conditions | Deprotection Conditions | Orthogonality Notes |
| Dimethyl Acetal | Methanol, cat. acid | Mild aqueous acid | Can be formed under conditions that may affect the Boc group. |
| 1,3-Dioxolane | Ethylene glycol, cat. pTSA, Toluene, reflux | Mild aqueous acid (e.g., AcOH/H₂O) | Generally compatible with Boc group if mild acid catalysis is used. |
Protocol 2: Acetal Protection of the Aldehyde
This protocol details the protection of the aldehyde group as a 1,3-dioxolane in the presence of the Boc-protected amine. It is assumed the indole nitrogen has been previously protected.
Materials:
-
N-Protected this compound
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (pTSA)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-protected this compound (1.0 equivalent) in toluene, add ethylene glycol (5.0 equivalents) and a catalytic amount of pTSA (0.1 equivalents).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and quench with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with EtOAc (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the acetal-protected indole.
Chemoselective Deprotection Strategies
The final stage of many synthetic routes involves the selective removal of one or more protecting groups. The orthogonality of the chosen protecting groups is paramount at this stage.
Deprotection of the N-Boc Group
The Boc group is typically removed under acidic conditions. However, when other acid-labile groups are present, or when milder conditions are desired, alternative methods can be employed.
-
Acidic Deprotection:
-
Standard Conditions: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane or methanol are commonly used.[10] These conditions are generally not compatible with acid-labile N-indole or aldehyde protecting groups.
-
Milder Conditions: For substrates with other acid-sensitive functionalities, milder acidic conditions such as formic acid or zinc bromide in an inert solvent can sometimes be effective.
-
-
Thermal Deprotection:
-
The N-Boc group on indoles can be removed by thermolysis, often in a high-boiling solvent like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP), sometimes accelerated by microwave irradiation.[11] This can be a highly selective method, particularly if other protecting groups are not thermally labile.
-
-
Basic Deprotection of Indole N-Boc:
-
While Boc groups on aliphatic amines are generally stable to base, the N-Boc group on an indole is more labile due to the aromaticity of the resulting indole anion. It can often be removed with bases like sodium methoxide in methanol at room temperature.[12] This provides an excellent orthogonal deprotection strategy if the other protecting groups are stable to base.
-
| Protecting Group | Deprotection Conditions | Notes |
| N-Boc (Carbamate) | TFA/DCM or HCl/Dioxane | Standard acidic conditions. |
| Formic Acid or ZnBr₂ | Milder acidic conditions. | |
| NaOMe, MeOH, rt (for N-indole Boc) | Selective for N-Boc on indole.[12] | |
| Reflux in TFE or HFIP | Thermal deprotection.[11] |
Conclusion: A Roadmap for Synthesis
The successful synthesis of complex molecules derived from this compound is a testament to the power of strategic protecting group chemistry. By carefully considering the reactivity of each functional group and selecting protecting groups with orthogonal cleavage patterns, researchers can navigate the synthetic landscape with precision and control. This guide provides a framework for developing robust and efficient synthetic routes, enabling the exploration of new chemical space and the discovery of novel therapeutic agents.
References
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Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications. [Link]
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This compound. PubChem. [Link]
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Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Taylor & Francis Online. [Link]
-
Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. ResearchGate. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]
-
A New Protecting-Group Strategy for Indoles. ResearchGate. [Link]
-
Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. ResearchGate. [Link]
-
Amine Protection / Deprotection. Fisher Scientific. [Link]
-
Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]
-
A Practical Synthesis of 1-N-SEM-Protected 3-Iodo-7-methyl-2-piperidin-3-ylindole. Organic Preparations and Procedures International. [Link]
-
Tale of Two Protecting Groups - Boc vs SEM - For Directed Lithiation and C-C Bond Formation on a Pyrrolopyridazinone Core. ResearchGate. [Link]
-
can anybody suggest me how to deprotect dimethyl acetal in presence of N-BOC Protection. ResearchGate. [Link]
-
What's the best way to protect the NH group in Heterocyclic Compounds?. ResearchGate. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]
-
Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Arkivoc. [Link]
-
Synthesis of Substituted Indole from 2-Aminobenzaldehyde through[13]-Aryl Shift. Organic Chemistry Portal. [Link]
-
Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. ResearchGate. [Link]
-
Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. ResearchGate. [Link]
-
Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. ACS Publications. [Link]
-
Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]
-
1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]
-
Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. RSC Publishing. [Link]
-
Selective Deprotection of N-Boc Catalyzed by Silica Gel. Chemical Journal of Chinese Universities. [Link]
-
Chemoselective Cu-catalyzed synthesis of diverse N-arylindole carboxamides, β-oxo amides and N-arylindole-3-carbonitriles using diaryliodonium salts. RSC Publishing. [Link]
-
Synthesis of substituted indole-3-carboxaldehyde derivatives. ResearchGate. [Link]
-
Indole-to-Carbazole Strategy for the Synthesis of Substituted Carbazoles under Metal-Free Conditions. Organic Chemistry Portal. [Link]
-
Acid-Labile Protecting Groups Definition. Fiveable. [Link]
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Application Notes and Protocols for Tert-butyl 3-formyl-1H-indol-4-ylcarbamate in Named Reactions
Introduction: Unlocking the Synthetic Potential of a Privileged Indole Scaffold
Tert-butyl 3-formyl-1H-indol-4-ylcarbamate is a versatile synthetic intermediate of significant interest to the pharmaceutical and medicinal chemistry sectors. Its unique trifunctional nature, featuring a nucleophilic indole core, a sterically accessible aldehyde at the C3 position, and a Boc-protected amine at the C4 position, makes it a valuable building block for the construction of complex heterocyclic systems. The strategic placement of the formyl and carbamate groups on the indole ring system allows for a diverse range of chemical transformations, enabling the synthesis of novel drug candidates and molecular probes.[1] This document provides detailed application notes and protocols for the utilization of this compound in key named reactions, with a particular focus on its role in the synthesis of pharmaceutically relevant molecules.
Core Application: Reductive Amination in the Synthesis of LSD1 Inhibitor GSK2879552
A prominent and well-documented application of this compound is its use as a key precursor in the synthesis of GSK2879552, a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), an important target in oncology.[2][3][4] The synthesis of a crucial chiral amine intermediate for GSK2879552 is achieved through a highly efficient reductive amination reaction.[2][3][5]
Scientific Rationale and Mechanistic Insight
Reductive amination is a cornerstone of amine synthesis, proceeding through the initial formation of an imine or iminium ion from an aldehyde or ketone and an amine, followed by reduction to the corresponding amine. The choice of reducing agent is critical to the success of the reaction, with milder, more selective reagents often preferred to avoid unwanted side reactions.
In the context of GSK2879552 synthesis, the aldehyde functionality of this compound readily condenses with a chiral amine to form a transient imine. This intermediate is then reduced in situ to generate the desired secondary amine. The reaction's efficiency and stereochemical outcome can be significantly influenced by the choice of catalyst, which in industrial applications has been optimized through the directed evolution of imine reductase enzymes.[2][5] For laboratory-scale synthesis, chemical reducing agents provide a reliable and accessible alternative.
Diagram: Reductive Amination Workflow
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl 3-formyl-1H-indol-4-ylcarbamate
Welcome, researchers and chemists, to the dedicated technical support guide for the synthesis of Tert-butyl 3-formyl-1H-indol-4-ylcarbamate . As a key intermediate in pharmaceutical development, particularly in the synthesis of novel drug candidates for oncology, achieving a high yield and purity of this compound is critical.[1]
This guide, authored from the perspective of a Senior Application Scientist, moves beyond simple protocols. It delves into the causality behind experimental choices, offers robust troubleshooting for common pitfalls, and provides a framework for optimizing your synthetic strategy.
Synthetic Overview & Core Principles
The synthesis of this compound is typically achieved through a two-step process starting from 4-aminoindole. The strategy hinges on protecting the nucleophilic 4-amino group before performing an electrophilic formylation at the electron-rich C3 position of the indole ring.
Step 1: Boc Protection of 4-Aminoindole. The 4-amino group is protected with a tert-butyloxycarbonyl (Boc) group. This is crucial to prevent side reactions during the subsequent formylation step, as the free amine can react with the Vilsmeier reagent.[2][3]
Step 2: Vilsmeier-Haack Formylation. The Boc-protected intermediate undergoes formylation, a classic reaction for introducing a formyl (-CHO) group onto an electron-rich aromatic ring.[4][5][6] This reaction uses a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[5][7]
Below is a diagram illustrating the overall synthetic workflow.
Caption: Overall synthetic workflow for the target molecule.
Troubleshooting Guide & Protocols
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Part A: Boc Protection of 4-Aminoindole
Q1: My Boc protection reaction is sluggish or incomplete, resulting in a low yield. What's going wrong?
Answer: This is a common issue often related to reagent quality, base selection, or reaction conditions. The Boc group is introduced via nucleophilic attack of the amine onto the Boc anhydride (Boc₂O), a process that requires careful optimization.[3][8]
Potential Causes & Solutions:
-
Poor Quality of 4-Aminoindole: The starting material can degrade over time, especially if exposed to light and air.[9] It is recommended to use freshly purchased or purified 4-aminoindole.
-
Insufficient Base: The reaction generates tert-butyloxycarbonic acid, which decomposes into CO₂ and tert-butanol. A base is required to facilitate the reaction and neutralize any acidic byproducts.[10] Ensure at least one equivalent of a suitable base is used.
-
Choice of Base & Solvent: While various bases can be used, their effectiveness can be solvent-dependent. For instance, a biphasic system with NaOH is effective, while in an anhydrous solvent like THF or ACN, an organic base like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) is preferred.[2][10] DMAP is a particularly effective catalyst.[2]
Optimized Protocol: Boc Protection
-
Preparation: In a round-bottom flask, dissolve 4-aminoindole (1.0 equiv.) in anhydrous Tetrahydrofuran (THF).
-
Reagent Addition: Add triethylamine (1.2 equiv.) followed by a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) in THF dropwise at room temperature. For sluggish reactions, a catalytic amount of DMAP (0.1 equiv.) can be added.
-
Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product can often be used directly in the next step or purified by flash chromatography if necessary.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous THF, ACN, or DCM | Ensures reagents remain dissolved and prevents hydrolysis of Boc₂O. |
| Base | TEA (1.2 equiv) or NaOH (aq) | Neutralizes acidic byproducts.[10] |
| Catalyst | DMAP (0.05-0.1 equiv) | Acyl transfer catalyst that significantly accelerates the reaction.[2] |
| Temperature | Room Temperature | Sufficient for the reaction to proceed without promoting side reactions. |
Part B: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful tool but is highly sensitive to reaction conditions, particularly the quality of the reagents and temperature control.[7][11]
Q2: The formylation reaction failed completely. My starting material is recovered unchanged. Why?
Answer: This typically points to a failure in the formation of the Vilsmeier reagent, an electrophilic chloroiminium salt.[6][7]
Potential Causes & Solutions:
-
Degraded Reagents: The Vilsmeier reagent is extremely sensitive to moisture. Phosphorus oxychloride (POCl₃) hydrolyzes rapidly, and DMF can absorb water from the atmosphere. Using old or improperly stored reagents is a primary cause of failure.[11][12]
-
Improper Reagent Formation: The Vilsmeier reagent must be pre-formed before adding the indole substrate.
Q3: My reaction produced a dark, tar-like substance with a very low yield of the desired product. What happened?
Answer: Tar formation is indicative of polymerization and degradation, usually caused by poor temperature control or impurities.
Potential Causes & Solutions:
-
Exothermic Reaction: The formation of the Vilsmeier reagent and its reaction with the indole are exothermic. An uncontrolled temperature increase can lead to rapid polymerization of the electron-rich indole substrate.[11]
-
Solution: Maintain strict temperature control. Add POCl₃ to DMF at 0 °C. Add the indole substrate solution dropwise to the pre-formed Vilsmeier reagent, also at 0 °C, before allowing the reaction to warm to the desired temperature.[7]
-
-
Acidic Impurities: The presence of strong acids can catalyze the polymerization of indoles.
-
Solution: Ensure high-purity starting materials and solvents.
-
Q4: The workup is difficult, and I'm getting a poor yield after purification. How can I improve this?
Answer: The workup procedure is critical for hydrolyzing the intermediate iminium salt to the final aldehyde and neutralizing the reaction mixture.
Potential Causes & Solutions:
-
Incomplete Hydrolysis: The intermediate iminium salt must be completely hydrolyzed to the aldehyde.
-
Solution: Quench the reaction by pouring it slowly into a vigorously stirred mixture of ice and water. After initial hydrolysis, basify the solution (e.g., with NaOH or Na₂CO₃ solution) to pH 9-10 to neutralize the acidic medium and precipitate the product. Stir for a sufficient time to ensure complete hydrolysis before filtration or extraction.
-
-
Product Precipitation: The product is a solid. Ensuring complete precipitation before filtration is key to maximizing the isolated yield.
-
Solution: After basification, stir the aqueous suspension for 1-2 hours, sometimes in an ice bath, to maximize precipitation before collecting the solid by filtration.
-
Optimized Protocol: Vilsmeier-Haack Formylation
-
Vilsmeier Reagent Formation: In a flame-dried, two-neck flask under an inert atmosphere, add anhydrous DMF (3.0 equiv.). Cool the flask to 0 °C in an ice-water bath. Add POCl₃ (1.5 equiv.) dropwise over 30 minutes, ensuring the internal temperature remains below 5 °C. Stir the resulting solution at 0 °C for an additional 30 minutes.[7]
-
Substrate Addition: Dissolve the Tert-butyl (1H-indol-4-yl)carbamate (1.0 equiv.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat to 40-60 °C. Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Workup & Isolation: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring. Basify the mixture to pH ~10 with a cold 2M NaOH solution. Stir the resulting suspension in an ice bath for 1 hour.
-
Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry in vacuo. The product is often of high purity, but can be recrystallized from an ethanol/water mixture if needed.
Caption: Troubleshooting flowchart for the Vilsmeier-Haack reaction.
Frequently Asked Questions (FAQs)
Q: Why is the Boc protecting group necessary for the 4-aminoindole? A: The Vilsmeier reagent is a strong electrophile. If the 4-amino group were unprotected, it would compete with the C3 position of the indole as a nucleophile, leading to a mixture of N-formylated byproducts and potentially other side reactions. The Boc group deactivates the amine nucleophilicity, ensuring the reaction proceeds with high regioselectivity at the desired C3 position.[2][13]
Q: Are there alternatives to the Vilsmeier-Haack reaction for this formylation? A: Yes, other formylation methods for indoles exist, such as the Reimer-Tiemann, Duff, or Gattermann reactions.[14][15] However, these often require harsher conditions or use more hazardous reagents. The Vilsmeier-Haack reaction is generally preferred for its high regioselectivity for the C3 position of electron-rich indoles and its relatively mild conditions.[6][14] More recent methods using catalysts like boron have also been developed.[14]
Q: What is the mechanism of the Vilsmeier-Haack reaction? A: The reaction proceeds in two main stages. First, DMF attacks POCl₃ to form a highly electrophilic chloroiminium ion, the "Vilsmeier reagent". Second, the electron-rich C3 position of the indole ring performs an electrophilic aromatic substitution on the Vilsmeier reagent. The resulting iminium salt intermediate is then hydrolyzed during the aqueous workup to yield the 3-formylindole product.[4][5][6]
Caption: Simplified mechanism of the Vilsmeier-Haack reaction.
Q: How do I confirm the identity and purity of my final product? A: Standard analytical techniques should be used.
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure. Look for the characteristic aldehyde proton signal (~10 ppm) and the disappearance of the C3-H proton signal from the starting material.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product (260.29 g/mol ).
-
Melting Point: Compare the observed melting point with literature values.
-
TLC/LCMS: To assess purity and monitor reaction progress.
References
-
Divergent synthesis of 4-amino indoles with free amine groups via tandem reaction of 2-alkynylanilines. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Divergent Synthesis of 4-Amino Indoles with Free Amine Groups via Tandem Reaction of 2- Alkynylanilines. Fudan University. Available at: [Link]
-
Synthesis of 4-aminopyrido[3,2-b]indole derivatives. Semantic Scholar. Available at: [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]
-
Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. Available at: [Link]
-
Synthesis of a Series of Diaminoindoles. PMC - NIH. Available at: [Link]
-
Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega. Available at: [Link]
-
Having some troubles with a Vislmeier-Haack reaction. Reddit. Available at: [Link]
-
Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl). Organic Chemistry Research. Available at: [Link]
-
SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. Available at: [Link]
-
tert-butyl 3-formyl-1H-indole-5-carboxylate. ChemSynthesis. Available at: [Link]
-
tert-Butyloxycarbonyl protecting group. Wikipedia. Available at: [Link]
-
1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available at: [Link]
-
5-aminoindole, n1-boc protected (C13H16N2O2). PubChemLite. Available at: [Link]
-
Vilsmeier-Haack Reaction. J&K Scientific LLC. Available at: [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. Available at: [Link]
-
BOC Protection and Deprotection. J&K Scientific LLC. Available at: [Link]
-
Indoles. Part I. The formylation of indole and some reactions of 3-formylindole. Journal of the Chemical Society. Available at: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. National Library of Medicine. Available at: [Link]
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. NIH. Available at: [Link]
-
Indole N‐Boc deprotection method development. ResearchGate. Available at: [Link]
-
tert-butyl 3-formyl-1H-indole-1-carboxylate. PubChem. Available at: [Link]
- Purification of tertiary butyl alcohol.Google Patents.
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- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biosynth.com [biosynth.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of Tert-butyl 3-formyl-1H-indol-4-ylcarbamate
Welcome to the dedicated technical support center for the purification of Tert-butyl 3-formyl-1H-indol-4-ylcarbamate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of purifying this molecule to a high degree of purity.
Introduction: The Purification Challenge
This compound is a key building block in the synthesis of various pharmaceutical agents.[1] Its structure, featuring a polar carbamate, a reactive aldehyde, and an indole nucleus, presents a unique set of purification challenges. The compound is typically synthesized via the Vilsmeier-Haack formylation of N-Boc-4-aminoindole. This reaction, while effective, can lead to a range of impurities that require careful separation.[2][3] Furthermore, the tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen, while crucial for the synthesis, can be labile under certain conditions, adding another layer of complexity to the purification process.
This guide will provide you with the necessary knowledge and practical steps to overcome these challenges and obtain your target compound with the desired purity for downstream applications.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound. Each problem is followed by potential causes and actionable solutions.
| Problem | Potential Causes | Solutions |
| Low or No Recovery After Column Chromatography | 1. Compound is too polar for the chosen solvent system: The compound may be sticking to the silica gel and not eluting. 2. Compound degraded on silica gel: The acidic nature of silica gel can lead to the degradation of sensitive compounds. 3. Inappropriate solvent for sample loading: Using a strong solvent to dissolve the sample can cause band broadening and poor separation. | 1. Increase the polarity of the eluent: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate or methanol). A gradient elution is often more effective than an isocratic one.[4] For highly polar compounds, a dichloromethane/methanol system may be necessary.[5] 2. Deactivate the silica gel: Pre-treat the silica gel with a small amount of triethylamine (0.5-1%) in the eluent to neutralize acidic sites. Alternatively, use a different stationary phase like alumina. 3. Use a weaker solvent for loading: Dissolve the crude product in a minimal amount of a less polar solvent (e.g., dichloromethane or a small amount of the initial eluent mixture) before loading onto the column. |
| Product Co-elutes with an Impurity | 1. Poor separation with the chosen solvent system: The polarity of the eluent may not be optimal to resolve the product from a closely eluting impurity. 2. Overloading the column: Exceeding the capacity of the column can lead to broad peaks and poor separation. | 1. Optimize the solvent system using TLC: Test various solvent systems with different polarities (e.g., varying ratios of ethyl acetate/hexanes, or dichloromethane/methanol). Aim for an Rf value of 0.2-0.3 for the target compound.[4] 2. Reduce the amount of crude material loaded: A general rule of thumb is to use a silica gel to crude product ratio of at least 50:1 (w/w). |
| Loss of the N-Boc Protecting Group | 1. Acidic conditions during workup or chromatography: The Boc group is labile to strong acids and can be cleaved by acidic silica gel. 2. Elevated temperatures during solvent removal: Prolonged heating can cause thermal cleavage of the Boc group. | 1. Neutralize the reaction mixture carefully: Use a mild base like sodium bicarbonate for the workup. When performing chromatography, add a small amount of triethylamine to the eluent. 2. Use a room temperature water bath for solvent removal: Avoid excessive heat during concentration on a rotary evaporator. |
| Presence of Phosphorus-Containing Impurities | 1. Incomplete hydrolysis of the Vilsmeier intermediate: The workup may not have been sufficient to completely hydrolyze the intermediate and remove all phosphorus byproducts from the POCl₃ reagent.[6] | 1. Ensure complete hydrolysis during workup: Quench the reaction mixture with a sufficient amount of ice and water, followed by basification with an aqueous base like sodium hydroxide or sodium carbonate to a pH of 8-9.[6] 2. Perform an aqueous wash: Thoroughly wash the organic layer with water and brine during the extraction to remove water-soluble phosphorus salts. |
| Product Oils Out During Recrystallization | 1. The solvent is too non-polar: The compound may be "crashing out" of solution as an oil rather than forming crystals. 2. Cooling the solution too quickly: Rapid cooling can favor oil formation over crystal growth. | 1. Use a more polar solvent or a co-solvent system: Try recrystallizing from a mixture of solvents, such as ethanol/water or ethyl acetate/hexanes. Start by dissolving the compound in the better solvent at an elevated temperature and then slowly add the poorer solvent until turbidity is observed. 2. Allow the solution to cool slowly: Let the flask cool to room temperature undisturbed, and then place it in a refrigerator or ice bath. |
Frequently Asked Questions (FAQs)
Q1: What is the best method to purify crude this compound?
A1: Both flash column chromatography and recrystallization can be effective, and the choice depends on the nature and quantity of the impurities. Flash chromatography is generally the preferred method for removing a variety of impurities with different polarities.[7] Recrystallization is a good option if you have a relatively pure crude product and want to achieve very high purity.
Q2: What is a good starting solvent system for flash chromatography?
A2: A good starting point for thin-layer chromatography (TLC) analysis and subsequent flash chromatography is a mixture of ethyl acetate and hexanes.[8] You can start with a 20-30% ethyl acetate in hexanes mixture and adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for the product spot on the TLC plate. For more polar impurities, a gradient elution from a lower to a higher percentage of ethyl acetate is recommended.[4]
Q3: How can I visualize the product on a TLC plate?
A3: this compound has a UV-active indole core, so it should be visible under a UV lamp (254 nm) as a dark spot on a fluorescent TLC plate. You can also use a p-anisaldehyde stain, which is a general stain for many organic compounds, or a potassium permanganate stain, which reacts with the aldehyde and indole moieties.
Q4: My NMR spectrum shows signals that I cannot identify. What could they be?
A4: Common impurities from a Vilsmeier-Haack reaction include unreacted starting material (N-Boc-4-aminoindole), residual DMF, and phosphorus-containing byproducts if the workup was not thorough.[6] You may also see byproducts from the partial deprotection of the Boc group. Careful comparison with the spectra of starting materials and consideration of the reaction mechanism can help in their identification.
Q5: Is the N-H of the carbamate acidic? Do I need to consider this during purification?
A5: The N-H proton of the carbamate is weakly acidic. While it is generally not a major issue during standard silica gel chromatography, it can contribute to the compound's polarity. The indole N-H is also present and can engage in hydrogen bonding.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a general guideline for purifying the title compound using flash chromatography. The exact solvent gradient should be optimized based on TLC analysis of your crude material.
1. Preparation of the Column:
-
Select a silica gel column with an appropriate size (a silica to crude product ratio of 50:1 to 100:1 by weight is recommended).
-
Pack the column with silica gel slurried in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes).
2. Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent.
-
Adsorb the dissolved sample onto a small amount of silica gel by concentrating the mixture to a free-flowing powder using a rotary evaporator.
-
Carefully load the dry silica-adsorbed sample onto the top of the packed column.
3. Elution:
-
Begin elution with a low-polarity solvent system (e.g., 10-20% ethyl acetate in hexanes).
-
Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in 5-10% increments).[4] A suggested gradient could be:
-
10-20% Ethyl Acetate/Hexanes (to elute non-polar impurities)
-
20-50% Ethyl Acetate/Hexanes (to elute the product)
-
50-100% Ethyl Acetate/Hexanes (to elute more polar impurities)
-
-
Collect fractions and monitor their composition by TLC.
4. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator with a water bath at room temperature to avoid thermal degradation.
-
Dry the purified product under high vacuum to remove any residual solvent.
Protocol 2: Purification by Recrystallization
This method is suitable for obtaining highly pure material from a crude product that is already relatively clean.
1. Solvent Selection:
-
Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. Good solvent candidates include ethanol, isopropanol, ethyl acetate, and mixtures such as ethanol/water or ethyl acetate/hexanes.
2. Recrystallization Procedure (Example with Ethanol/Water):
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered through a fluted filter paper.
-
Slowly add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy (the cloud point).
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once crystals have formed, cool the flask further in an ice bath to maximize the yield.
3. Crystal Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent (the same ethanol/water mixture).
-
Dry the crystals under vacuum.
Visualizations
Workflow for Purification Method Selection
Caption: Decision tree for selecting the optimal purification method.
General Vilsmeier-Haack Reaction and Workup
Caption: General workflow for the Vilsmeier-Haack reaction and subsequent workup.
References
-
Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. The Cusack Lab. [Link]
-
Solvent Systems for Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]
-
How should normal-phase gradient solvents be chosen? Biotage. [Link]
-
Efficient Synthesis of 2-Substituted Indoles Based on Pd(OAc)2/t-Bu3P-Catalyzed Alkynylation/Amination of 1,2. Wiley-VCH. [Link]
-
Progress in Chemical and Biochemical Research Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research. [Link]
-
Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Applicable Chemistry. [Link]
-
Successful Flash Chromatography. King Group. [Link]
-
This compound. PubChem. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Formylation of Amines. PMC. [Link]
-
SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]
-
Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. ResearchGate. [Link]
-
Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. NIH. [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
- 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use.
-
Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Synlett. [Link]
-
Formylation of Amines. ResearchGate. [Link]
-
tert-butyl 3-formyl-1H-indole-1-carboxylate. PubChem. [Link]
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. NIH. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
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- 5. chemtips.wordpress.com [chemtips.wordpress.com]
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- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. chem.rochester.edu [chem.rochester.edu]
Common side reactions in the synthesis of Tert-butyl 3-formyl-1H-indol-4-ylcarbamate
Welcome to the technical support center for the synthesis of Tert-butyl 3-formyl-1H-indol-4-ylcarbamate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.
Overview of Synthetic Pathway
The synthesis of this compound is typically a two-step process starting from 4-aminoindole. The first step involves the protection of the C4-amino group with a tert-butyloxycarbonyl (Boc) group. The second, and more challenging step, is the regioselective formylation of the indole ring at the C3 position using the Vilsmeier-Haack reaction. The primary challenge lies in achieving selective C3-formylation without cleaving the acid-sensitive Boc protecting group.
Caption: High-level synthetic workflow.
Part 1: Troubleshooting Guide for Boc Protection
This section addresses issues related to the protection of the 4-amino group of 4-aminoindole.
Question: My Boc protection reaction is sluggish or incomplete. What are the common causes?
Answer: Incomplete conversion of 4-aminoindole to its Boc-protected derivative is a frequent issue. The root cause can typically be traced to one of the following factors:
-
Reagent Stoichiometry: Ensure at least 1.1 to 1.2 equivalents of Di-tert-butyl dicarbonate ((Boc)₂O) are used. The amine starting material can have varying purity, and a slight excess of the protecting agent compensates for this.
-
Base Selection & Equivalents: While some Boc protections proceed without a base, the use of a non-nucleophilic base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) is recommended to neutralize the acid byproduct and drive the reaction to completion. Use 1.2 to 1.5 equivalents.
-
Solvent Choice: Tetrahydrofuran (THF) and Dichloromethane (DCM) are standard solvents. Ensure they are anhydrous, as water can hydrolyze (Boc)₂O.
-
Reaction Temperature: The reaction is typically run at room temperature. If the reaction is slow, gentle heating to 40°C can increase the rate, but monitor for potential side reactions by TLC.
Question: I see multiple spots on my TLC plate after the Boc protection. What are these impurities?
Answer: The appearance of multiple spots indicates the presence of byproducts. The most common are:
-
Unreacted Starting Material: A spot corresponding to 4-aminoindole. This is often due to the reasons listed in the previous question.
-
Di-Boc Protected Product: While less common for anilines, over-protection at the indole nitrogen (N1) can occur under forcing conditions (e.g., excess base and (Boc)₂O, prolonged heating).
-
Pyrocarbonate Byproducts: (Boc)₂O can decompose, especially in the presence of moisture, leading to various tert-butyl carbonate species.
Troubleshooting Protocol: Optimizing Boc Protection
| Parameter | Standard Condition | Troubleshooting Action |
| (Boc)₂O | 1.1 eq. | Increase to 1.5 eq. if starting material is impure. |
| Base | 1.2 eq. TEA or DIPEA | Ensure the base is fresh and added slowly. |
| Solvent | Anhydrous THF or DCM | Use freshly dried solvent from a still or a solvent purification system. |
| Temperature | Room Temperature (20-25°C) | Heat to 40°C and monitor by TLC every hour. |
| Reaction Time | 4-12 hours | Allow the reaction to run overnight if necessary. |
Part 2: Troubleshooting Guide for Vilsmeier-Haack Formylation
The formylation step is the most critical and prone to side reactions. Careful control of conditions is paramount.
Question: My primary side product is 4-amino-1H-indole-3-carbaldehyde. Why is my Boc group being removed?
Answer: This is the most common and significant side reaction. The Vilsmeier-Haack reagent, a chloroiminium ion, is generated under acidic conditions which are sufficient to cleave the acid-labile Boc protecting group.[1][2] The tert-butyl cation generated can also lead to other byproducts.
Causality: The mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[2]
To mitigate this, you must meticulously control the reaction temperature.
-
Vilsmeier Reagent Formation: Prepare the reagent by adding phosphorus oxychloride (POCl₃) to anhydrous N,N-Dimethylformamide (DMF) at 0°C or below. This step is highly exothermic.
-
Substrate Addition: Add your Boc-protected indole substrate to the pre-formed Vilsmeier reagent, maintaining a low temperature (0-5°C).[3]
-
Reaction Execution: Allow the reaction to proceed at a low temperature for a longer duration rather than increasing the temperature to accelerate it.
Caption: Competing reaction pathways in the Vilsmeier-Haack step.
Question: The reaction turned into a dark, intractable tar. What causes this polymerization?
Answer: Indoles are electron-rich heterocycles and are susceptible to polymerization under strongly acidic or oxidative conditions.[4][5] If the Vilsmeier-Haack reaction is not controlled, localized "hot spots" or an excess of the electrophilic reagent can initiate polymerization.
Preventative Measures:
-
Slow Addition: Add the POCl₃ to DMF very slowly at 0°C. Likewise, add the indole substrate solution dropwise to the Vilsmeier reagent.
-
Efficient Stirring: Ensure vigorous mechanical stirring to maintain homogenous temperature and reagent concentration.
-
Strict Stoichiometry: Use a minimal excess of the Vilsmeier reagent. A common ratio is 1.5-2.0 equivalents of POCl₃ relative to the indole substrate.
Question: My yield is very low, and I've recovered mostly starting material. What went wrong?
Answer: Low conversion during a Vilsmeier-Haack reaction often points to issues with the reagent itself.
-
Moisture Contamination: The Vilsmeier reagent is extremely sensitive to moisture. POCl₃ reacts violently with water, and the chloroiminium intermediate is readily hydrolyzed. All glassware must be flame-dried, and all reagents and solvents must be anhydrous.
-
Reagent Quality: Use fresh, high-purity POCl₃ and anhydrous DMF. Older bottles of POCl₃ can absorb atmospheric moisture.
-
Insufficient Activation: The reaction may require a slightly higher temperature to proceed, but this must be balanced against the risk of Boc deprotection. After initial stirring at 0-5°C, you can try letting the reaction warm slowly to room temperature over several hours, monitoring carefully by TLC.
Part 3: Protocols and Experimental Details
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is a representative example and should be adapted based on laboratory-specific observations.
-
Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, an argon/nitrogen inlet, and a dropping funnel.
-
Reagent Preparation: Charge the flask with anhydrous DMF (5 mL per 1 mmol of substrate). Cool the flask to 0°C in an ice-water bath.
-
Vilsmeier Reagent Formation: Add POCl₃ (1.5 eq.) dropwise to the stirred DMF via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5°C. Stir the resulting pale-yellow solution for an additional 30 minutes at 0°C.
-
Substrate Addition: Dissolve tert-butyl (1H-indol-4-yl)carbamate (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent, again maintaining the temperature below 5°C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5°C. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane). The reaction may take 2-6 hours.
-
Workup: Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice and water. Basify the aqueous solution by slowly adding a saturated sodium bicarbonate or a dilute sodium hydroxide solution until the pH is ~8-9.[3]
-
Extraction: Extract the product with a suitable organic solvent like Ethyl Acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product will likely require purification by flash column chromatography on silica gel to separate the desired product from the deprotected side product and other impurities.
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I use other formylating agents to avoid the acidic conditions of the Vilsmeier-Haack reaction? A: While the Vilsmeier-Haack reaction is standard for indole-3-carboxaldehyde synthesis, other methods exist.[6] However, many alternatives like the Duff or Reimer-Tiemann reactions require conditions that are often incompatible with the Boc-protected amine and may offer lower regioselectivity for complex indoles. For this specific substrate, optimizing the Vilsmeier-Haack reaction is generally the most direct approach.
Q2: How do I best store this compound? A: The final compound is relatively stable.[7] Store it in a cool, dry, and dark place under an inert atmosphere (argon or nitrogen) to prevent slow degradation over time.
Q3: My starting 4-aminoindole is dark and appears impure. How will this affect the synthesis? A: Using impure 4-aminoindole is a major source of failure. Anilines are prone to air oxidation, which produces colored impurities. These impurities can interfere with both the Boc protection and the Vilsmeier-Haack steps, often leading to lower yields and complex purification challenges. It is highly recommended to purify the 4-aminoindole (e.g., by recrystallization or column chromatography) before starting the synthesis.
References
- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
-
J&K Scientific - tert-Butyl 3-formyl-1H-indole-1-carboxylate | 57476-50-3. [Link]
-
PubChem - tert-butyl 3-formyl-1H-indole-1-carboxylate | C14H15NO3. [Link]
-
PubChem - this compound | C14H16N2O3. [Link]
-
Organic Syntheses - Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. [Link]
-
Common Organic Chemistry - Boc Protection Mechanism (Boc2O). [Link]
-
Wikipedia - Vilsmeier–Haack reaction. [Link]
-
ResearchGate - Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. [Link]
-
Organic Chemistry Portal - Vilsmeier-Haack Reaction. [Link]
-
ResearchGate - 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]
-
YouTube - Vilsmeier–Haack reaction of indole. [Link]
-
Growing Science - Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. [Link]
-
J&K Scientific LLC - Vilsmeier-Haack Reaction. [Link]
-
ResearchGate - Indole N‐Boc deprotection method development. [Link]
-
Semantic Scholar - Formation of indole trimers in Vilsmeier type reactions. [Link]
- Google Patents - Prepar
-
Organic Chemistry Portal - Boc-Protected Amino Groups. [Link]
-
Afyon Kocatepe Üniversitesi - Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. [Link]
-
Royal Society of Chemistry - Divergent Synthesis of 4-Amino Indoles with Free Amine Groups via Tandem Reaction of 2- Alkynylanilines. [Link]
-
National Institutes of Health - Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
The Journal of Organic Chemistry - Synthesis of a Series of Diaminoindoles. [Link]
-
Master Organic Chemistry - Amine Protection and Deprotection. [Link]
-
PubMed Central - The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. [Link]
-
Reddit - Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
ResearchGate - Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. [Link]
-
Semantic Scholar - Deprotection of a primary Boc group under basic conditions. [Link]
-
PubChem - tert-butyl (1-(1H-indol-3-yl)propan-2-yl)carbamate. [Link]
Sources
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- 3. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
Technical Support Center: Overcoming Reactivity Challenges with Tert-butyl 3-formyl-1H-indol-4-ylcarbamate
Welcome to the technical support guide for Tert-butyl 3-formyl-1H-indol-4-ylcarbamate. This versatile building block is crucial in the synthesis of complex molecules for pharmaceutical and materials science research.[1] However, its unique electronic structure can present reactivity challenges. This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you navigate and overcome these synthetic hurdles.
Section 1: Understanding the Root Cause of Low Reactivity
Q: Why is my this compound exhibiting low reactivity in standard reactions?
A: The observed low reactivity is not an anomaly but a direct consequence of the compound's electronic architecture. Two key functional groups synergistically reduce the reactivity of both the indole ring and the 3-formyl group:
-
Electron-Withdrawing 3-Formyl Group (-CHO): The aldehyde at the C3 position is a moderate electron-withdrawing group (EWG), which reduces the electron density of the indole nucleus.
-
Electron-Withdrawing 4-ylcarbamate Group (-NH-Boc): The tert-butyl carbamate group at the C4 position is a powerful EWG. The lone pair on the nitrogen atom is delocalized into the adjacent carbonyl group, preventing it from donating electron density into the indole ring.[2] This effect significantly deactivates the aromatic system towards electrophilic attack and reduces the nucleophilicity of the indole nitrogen.[2][3]
This combined electronic deactivation makes the aldehyde's carbonyl carbon less electrophilic and the indole ring itself less nucleophilic, thus slowing down or inhibiting reactions that rely on these properties.
Caption: Electronic deactivation of the indole core.
Section 2: General Troubleshooting Strategies
Before proceeding to reaction-specific guides, consider these universal optimization steps. Often, a systematic approach to adjusting core parameters can resolve reactivity issues.
| Problem | Potential Cause | Recommended Action |
| No or Low Conversion | Insufficient activation energy | Gradually increase reaction temperature in 10-20°C increments, monitoring by TLC. |
| Ineffective catalyst | Screen a panel of catalysts (e.g., various Lewis acids, protic acids, or bases). Use a fresh, active catalyst.[4] | |
| Inappropriate solvent | Test solvents with different polarities (e.g., toluene, THF, DMF, acetonitrile).[4] | |
| Reversible reaction | If water is a byproduct, use a Dean-Stark apparatus or add molecular sieves to drive the equilibrium forward.[4] | |
| Multiple Products/Side Reactions | Reaction temperature is too high | Lower the temperature; a high temperature may be causing decomposition or side reactions. |
| Catalyst is too harsh | Switch to a milder catalyst (e.g., a weaker Lewis acid or a solid-supported catalyst).[4] | |
| Presence of oxygen | Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.[4] | |
| Difficulty in Purification | Similar polarity of materials | Triturate the crude product with a non-polar solvent (e.g., hexane) to precipitate the desired compound.[4] |
| Oily or tarry crude product | Consider recrystallization from a suitable solvent system instead of or after column chromatography. |
Section 3: Reaction-Specific Troubleshooting and Protocols
This section addresses common synthetic transformations and provides robust starting protocols tailored to overcome the substrate's inherent low reactivity.
Knoevenagel Condensation
The Knoevenagel condensation, which forms a new carbon-carbon double bond, often requires optimization with this substrate.
Q: My Knoevenagel condensation with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) is stalling or giving poor yields. What should I do?
A: The reduced electrophilicity of the aldehyde is the primary challenge. The typical piperidine or pyridine catalyst may be insufficient.
-
Catalyst Choice: While piperidine is a common choice, a combination of a weak acid and base, such as piperidinium acetate (formed from piperidine and acetic acid), can be more effective. For very stubborn cases, stronger bases like DBU (1,8-Diazabicyclo[11.7.0]undec-7-ene) can be used, but must be monitored carefully to avoid side reactions.
-
Solvent and Water Removal: Polar aprotic solvents like acetonitrile or DMF can facilitate the reaction.[4] Crucially, this condensation releases water. Employing a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water is a highly effective strategy to drive the reaction to completion.
-
Temperature: Refluxing temperatures are often necessary to achieve a reasonable reaction rate.
Caption: Troubleshooting workflow for the Knoevenagel condensation.
-
Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 equiv).
-
Reagents: Add the active methylene compound (1.1 equiv), piperidine (0.1 equiv), and glacial acetic acid (0.1 equiv) in toluene (approx. 0.1 M concentration relative to the indole).
-
Reaction: Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Monitoring: Follow the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), visualizing with a potassium permanganate stain. The reaction may require 4-24 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography or recrystallization.
Reductive Amination
Forming a C-N bond via reductive amination is another key transformation that can be challenging.
Q: My reductive amination is inefficient. The reaction is slow and I observe unreacted aldehyde or the intermediate imine.
A: Success hinges on two distinct steps: efficient formation of the imine/enamine intermediate, followed by its effective reduction. The electronic nature of the substrate can make both steps sluggish.
-
Imine Formation: This is an equilibrium-driven process that releases water. To drive the reaction forward, add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves directly to the reaction. For acid-catalyzed imine formation, a mild acid like acetic acid is often beneficial.
-
Reducing Agent: Standard reducing agents like sodium borohydride (NaBH₄) may be too weak or may reduce the starting aldehyde before imine formation is complete. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild, selective for imines over aldehydes, and tolerant of slightly acidic conditions which favor imine formation. For particularly difficult substrates, the Leuckart-Wallach reaction, using formic acid as both a reducing agent and solvent at high temperatures, can be effective, though conditions are harsh.[5][6]
-
One-Pot Procedure: A one-pot reaction where the aldehyde, amine, and NaBH(OAc)₃ are mixed together is generally effective and convenient.
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv) and the desired primary or secondary amine (1.2 equiv).
-
Solvent: Dissolve the components in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Imine Formation (Optional Pre-formation): Add glacial acetic acid (1-2 equiv) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Cool the mixture to 0°C and add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise, ensuring the temperature does not rise significantly.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the consumption of the starting material/imine by TLC or LC-MS.
-
Workup: Carefully quench the reaction by slow addition of saturated NaHCO₃ solution. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography.
Wittig Reaction
Converting the aldehyde to an alkene via the Wittig reaction requires careful selection of the ylide.[7]
Q: My Wittig reaction is not working with stabilized ylides. How can I get the olefination to proceed?
A: The low electrophilicity of the aldehyde means it will not react with less reactive, stabilized ylides (e.g., those bearing an adjacent ester or ketone). You must use a more nucleophilic, non-stabilized ylide.
-
Ylide Reactivity: Non-stabilized ylides (e.g., methyltriphenylphosphonium bromide, ethyltriphenylphosphonium bromide) are significantly more reactive and are required for this substrate.[8]
-
Anhydrous Conditions: These reactive ylides are generated using strong bases (e.g., n-BuLi, NaH, KHMDS) and are extremely sensitive to water and protic solvents. The reaction must be performed under strictly anhydrous conditions and an inert atmosphere.
-
Base and Temperature: The phosphonium salt precursor must be deprotonated with a strong base, typically at low temperatures (-78°C to 0°C) in an anhydrous ether solvent like THF or diethyl ether, before the aldehyde is added.
-
Setup: Dry all glassware in an oven overnight and assemble under a stream of nitrogen.
-
Ylide Generation: To a flask containing the alkyltriphenylphosphonium salt (1.2 equiv) in anhydrous THF, add a strong base such as n-butyllithium (n-BuLi) (1.1 equiv) dropwise at -78°C or 0°C (depending on the salt). Stir for 1 hour at this temperature until the characteristic color of the ylide (often orange or deep red) appears.
-
Aldehyde Addition: Dissolve the this compound (1.0 equiv) in a minimum amount of anhydrous THF and add it dropwise to the cold ylide solution.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the aldehyde.
-
Workup: Quench the reaction by adding a saturated solution of ammonium chloride (NH₄Cl). Extract with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The major byproduct is triphenylphosphine oxide, which can often be removed by precipitation from a non-polar solvent or by careful column chromatography.
Section 4: Frequently Asked Questions (FAQs)
Q1: How can I best monitor the progress of my reactions? A1: Thin Layer Chromatography (TLC) is the most common and effective method.[4] Use a suitable mobile phase (e.g., Hexanes:Ethyl Acetate mixtures). Since the indole ring is UV active, spots can be visualized under a UV lamp (254 nm). For compounds that are poor UV absorbers, staining with potassium permanganate (KMnO₄) or a vanillin solution is highly effective for visualizing indole derivatives.[4][9]
Q2: Are there any specific safety precautions I should take? A2: Yes. According to supplier safety data, this compound is classified as acutely toxic if swallowed and causes skin and eye irritation.[10] Always handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q3: What if optimizing the reaction conditions is still not enough? Is it possible to modify the substrate? A3: This is an advanced strategy reserved for when standard optimizations fail. The primary culprit for low reactivity is the -NHBoc group. If the synthetic route allows, you could consider replacing it with a less electron-withdrawing protecting group, such as a benzyl (-Bn) or a silyl group (e.g., -TIPS), which have less of a deactivating effect on the indole ring's electronics.[2][11] This, of course, would require additional synthetic steps to modify the starting material.
References
-
Various Authors. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. ResearchGate. [Link]
-
Zhang, W., et al. (2024). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Publications. [Link]
-
Ismail, M. A., et al. (2016). Synthesis of a Series of Diaminoindoles. PMC, NIH. [Link]
-
Moody, C. J., & Hunt, J. C. A. (1998). A New Protecting-Group Strategy for Indoles. ResearchGate. [Link]
-
Carpino, L. A., et al. (1998). Protection of the indole ring of tryptophan by the nucleophile-stable, acid-cleavable Nin-2,4-dimethylpent-3-yloxycarbonyl (Doc) protecting group. Chemical Communications (RSC Publishing). [Link]
-
Siddegowda, K. S., et al. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. ACG Publications. [Link]
-
Menéndez, J. C., et al. (2001). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Molecules. [Link]
-
Ashenhurst, J. (2018). The Wittig Reaction. Master Organic Chemistry. [Link]
-
Rehman, A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. [Link]
-
PubChem. tert-butyl 3-formyl-1H-indole-1-carboxylate. [Link]
-
PubChem. This compound. [Link]
-
Organic Chemistry Portal. Wittig Reaction. [Link]
-
Siddegowda, K. S., et al. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. Records of Natural Products. [Link]
-
Kalaitzaki, A., et al. (2021). Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles. Beilstein Journals. [Link]
-
Hussein, M. A., et al. (2020). Synthesis of Tertiary Amines by Direct Brønsted Acid Catalyzed Reductive Amination. ChemRxiv. [Link]
-
Asiri, A. M., & Khan, S. A. (2011). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]
-
Rehman, A., et al. (2023). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. ResearchGate. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. Synthesis of a Series of Diaminoindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tert-butyl 3-formyl-1H-indole-1-carboxylate | C14H15NO3 | CID 2764519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating the Acidic Landscape with Tert-butyl 3-formyl-1H-indol-4-ylcarbamate
Welcome to the technical support center for tert-butyl 3-formyl-1H-indol-4-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this versatile building block, particularly under acidic conditions. Our goal is to equip you with the knowledge to anticipate and resolve experimental challenges, ensuring the integrity of your synthetic pathways.
Introduction: A Tale of Two Moieties
This compound is a valuable intermediate in pharmaceutical and materials science research.[1] Its utility stems from the orthogonal reactivity of its functional groups: the acid-labile tert-butyloxycarbonyl (Boc) protecting group and the reactive 3-formylindole core. However, the very features that make this molecule attractive can also present challenges, especially when acidic reagents are employed. This guide will delve into the nuances of its stability, providing a framework for successful experimentation.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments, offering explanations grounded in chemical principles and actionable protocols.
Issue 1: Incomplete or Slow Boc Deprotection
Symptoms:
-
TLC or LC-MS analysis shows significant amounts of starting material remaining after the expected reaction time.
-
The desired free amine is obtained in low yield.
Root Cause Analysis: The Boc group is cleaved under acidic conditions through a well-established mechanism.[2][3] However, the rate of this cleavage can be influenced by the electronic properties of the substrate. The 3-formyl group on the indole ring is electron-withdrawing, which can reduce the electron density on the carbamate nitrogen, making the carbonyl oxygen less basic and therefore less readily protonated by the acid. This can lead to a slower deprotection reaction compared to electron-rich systems.[4]
Solutions:
-
Increase Acid Stoichiometry or Concentration: A higher concentration of acid can accelerate the initial protonation step.
-
Elevate the Reaction Temperature: Gently warming the reaction mixture can provide the necessary activation energy to overcome the slower reaction kinetics. However, this should be done cautiously to avoid potential side reactions.
-
Switch to a Stronger Acid: If milder acids like acetic acid or dilute HCl are proving ineffective, switching to a stronger acid like trifluoroacetic acid (TFA) can be beneficial.
Experimental Protocol: Standard Boc Deprotection
-
Dissolve the this compound in a suitable solvent (e.g., dichloromethane, 1,4-dioxane).[2][5]
-
Add the acidic reagent (e.g., 4M HCl in dioxane or neat TFA) at 0 °C.[2][5]
-
Allow the reaction to warm to room temperature and stir for the recommended time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
The resulting amine salt can often be precipitated by the addition of a non-polar solvent like diethyl ether and isolated by filtration.[2]
Issue 2: Formation of Unexpected Byproducts
Symptoms:
-
Multiple spots on TLC or peaks in LC-MS that do not correspond to the starting material or the desired product.
-
Difficulty in purifying the desired product.
Root Cause Analysis & Solutions:
This is a multifaceted issue with several potential causes, each requiring a specific approach:
-
A. Alkylation by the Tert-butyl Cation: The cleavage of the Boc group generates a stable tert-butyl cation, which is a potent electrophile.[6][7] This cation can alkylate any nucleophilic sites on your molecule or in the reaction mixture. The indole ring itself is electron-rich and susceptible to electrophilic attack.
Mitigation Strategy: The Use of Scavengers Scavengers are nucleophilic species added to the reaction mixture to "trap" the tert-butyl cation before it can react with your product.[2]
-
Common Scavengers: Anisole, thioanisole, or triethylsilane.
-
Protocol: Add 5-10 equivalents of the scavenger to the reaction mixture along with the acid.
-
-
B. Acid-Catalyzed Reactions of the Formyl Group: The 3-formyl group can participate in acid-catalyzed reactions, such as acetal formation if an alcohol is present as a solvent or impurity, or condensation reactions.
Mitigation Strategy: Anhydrous Conditions and Solvent Choice
-
Ensure all reagents and solvents are strictly anhydrous.
-
Avoid using alcoholic solvents during the deprotection step.
-
-
C. Indole Dimerization or Polymerization: The indole nucleus, particularly at the electron-rich C3 position, can be susceptible to acid-catalyzed dimerization or polymerization, especially under harsh acidic conditions or elevated temperatures.
Mitigation Strategy: Controlled Conditions
-
Perform the reaction at the lowest effective temperature.
-
Use the minimum necessary amount of acid.
-
Ensure a homogenous reaction mixture to avoid localized high concentrations of acid.
-
Frequently Asked Questions (FAQs)
Q1: Is the 3-formyl group stable under the acidic conditions required for Boc deprotection?
A1: Generally, the formyl group is stable to the acidic conditions typically used for Boc deprotection, such as TFA or HCl in dioxane, provided the reaction is carried out at or below room temperature and for a reasonable duration. However, prolonged exposure to strong acids or high temperatures can lead to side reactions. It is always advisable to monitor the reaction closely.
Q2: Can I perform a one-pot reaction involving Boc deprotection and a subsequent reaction with the newly formed amine?
A2: While one-pot reactions can be efficient, it is crucial to consider the compatibility of the subsequent reagents with the acidic deprotection conditions. If the next step requires basic or neutral conditions, a workup to isolate the amine salt is necessary before proceeding. If the subsequent reaction is also acid-catalyzed, a one-pot procedure may be feasible, but careful planning and optimization are required.
Q3: How does the carbamate at the 4-position affect the stability of the indole ring?
A3: The carbamate group at the 4-position is electron-donating through resonance, which can increase the electron density of the benzene portion of the indole ring. However, the primary site of electrophilic attack on the indole nucleus is typically the C3 position of the pyrrole ring. The Boc-protected amine at C4 is unlikely to significantly alter the inherent susceptibility of the indole core to acid-catalyzed degradation, but it can influence the regioselectivity of potential side reactions like alkylation.
Q4: Are there any alternative, non-acidic methods for Boc deprotection if I have other acid-sensitive functional groups in my molecule?
A4: While acidic cleavage is the most common method for Boc deprotection, some alternative methods have been reported, such as thermolytic deprotection. However, these often require high temperatures which may not be compatible with all substrates. For molecules with multiple protecting groups, an orthogonal protecting group strategy is often the best approach. For example, using an Fmoc group, which is base-labile, alongside a Boc group allows for selective deprotection.[6]
Visualizing the Chemistry: Diagrams and Workflows
To aid in understanding the key processes, the following diagrams illustrate the mechanism of Boc deprotection and a troubleshooting workflow.
Caption: Mechanism of Acid-Catalyzed Boc Deprotection.
Caption: Troubleshooting Workflow for Acidic Reactions.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Acid Concentration | 2-4 M (for HCl in dioxane) or neat (for TFA) | Ensures efficient protonation for Boc cleavage. |
| Temperature | 0 °C to Room Temperature | Balances reaction rate with minimizing side reactions. |
| Scavenger Equivalents | 5-10 | Sufficient excess to effectively trap the tert-butyl cation. |
References
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Chem-Impex. This compound. [Link]
-
YouTube. Boc Deprotection Mechanism | Organic Chemistry. [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
Sources
- 1. Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BJOC - Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update [beilstein-journals.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Guide to the Stability of Tert-butyl 3-formyl-1H-indol-4-ylcarbamate
Welcome to the technical support guide for Tert-butyl 3-formyl-1H-indol-4-ylcarbamate. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile indole derivative in their synthetic workflows. As a key building block in the development of novel pharmaceuticals and biologically active compounds, understanding its chemical behavior is paramount to achieving successful outcomes[1].
This guide provides in-depth answers to frequently encountered issues regarding the stability of this molecule, particularly under basic conditions. We will move beyond simple procedural steps to explore the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction conditions with confidence.
Frequently Asked Questions (FAQs)
Q1: I'm planning a reaction using this compound with a base. What are the primary stability concerns?
The molecule possesses three main sites susceptible to basic conditions, each with distinct reactivity profiles:
-
The Carbamate (Boc Group): The tert-butoxycarbonyl (Boc) group is generally considered stable to a wide range of basic conditions, which is why it's a popular amine protecting group[2]. However, its stability is not absolute. Strong bases, elevated temperatures, or prolonged reaction times can induce hydrolysis, leading to unintended deprotection.
-
The Indole N-H Proton: The proton on the indole nitrogen is weakly acidic (pKa ≈ 17 in DMSO) and can be deprotonated by sufficiently strong bases (e.g., alkali metal hydroxides, alkoxides, or hydrides). This deprotonation alters the electronic character of the indole ring, which can influence subsequent reactions.
-
The 3-Formyl Group (Aldehyde): The aldehyde functionality is prone to several base-catalyzed side reactions. Since it lacks α-protons, it cannot undergo aldol-type reactions with itself but can undergo a Cannizzaro reaction under harsh basic conditions, leading to a mixture of the corresponding alcohol and carboxylic acid[3]. It can also react with other nucleophiles present in the medium.
A visual summary of these reactive sites is presented below.
Caption: Key reactive sites on the target molecule.
Q2: My reaction yield is low and TLC analysis shows multiple new spots after treatment with a base. What's happening?
This is a classic troubleshooting scenario. The appearance of multiple spots, particularly a more polar baseline spot, strongly suggests molecular degradation or unintended reactions. The most common culprits are:
-
Boc Deprotection: The primary, more polar byproduct is often the free amine (3-formyl-1H-indol-4-amine) resulting from carbamate hydrolysis.
-
Aldehyde Reactions: Less polar spots or smears could indicate products from reactions at the formyl group.
-
Complex Decomposition: A combination of the above, leading to a complex product mixture.
The troubleshooting guide below provides a logical workflow to diagnose these issues.
Troubleshooting Guide: Navigating Basic Conditions
This section provides a structured approach to identifying and solving common problems.
Caption: Troubleshooting workflow for reactions involving the target molecule.
Issue 1: Unintended Deprotection of the Boc-Carbamate
Symptoms:
-
A new, highly polar spot appears on the TLC plate, often staining differently.
-
Mass spectrometry of the crude reaction mixture shows a peak corresponding to the mass of the deprotected amine (MW: 174.18).
-
Reduced yield of the desired N-Boc protected product.
Root Cause Analysis: While robust, the Boc group can be cleaved via base-catalyzed hydrolysis. For primary carbamates, this often proceeds through an E1cb (Elimination Unimolecular conjugate Base) mechanism, especially with strong, non-nucleophilic bases. However, with nucleophilic bases like NaOH or KOH, a direct nucleophilic attack on the carbonyl carbon (BAC2 mechanism) can also occur[4][5]. Phenolic carbamates, like the one attached to the indole ring system, are generally more labile to chemical hydrolysis than those of alcohols[6].
Caption: Potential mechanisms for base-catalyzed carbamate hydrolysis.
Solutions & Preventative Measures: The key is to select conditions that are basic enough for your desired transformation but too mild to promote significant carbamate cleavage.
-
Choice of Base: Opt for milder inorganic bases over strong organic or alkali metal bases.
-
Temperature Control: Perform the reaction at the lowest effective temperature. Avoid heating if possible.
-
Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to minimize exposure time.
Table 1: Recommended Bases for Reactions with this compound
| Base Class | Examples | Relative Strength | Risk of Deprotection | Recommended Use Cases |
| Alkali Carbonates | K₂CO₃, Cs₂CO₃, Na₂CO₃ | Mild | Low | Deprotonation of phenols, alkylations, general purpose. This is the recommended starting point. |
| Organic Amines | Triethylamine (TEA), DIPEA | Mild-Moderate | Low to Moderate | Acid scavenging, reactions where inorganic salts are undesirable. |
| Alkali Bicarbonates | NaHCO₃, KHCO₃ | Very Mild | Very Low | Quenching, neutralizing mild acids. Usually too weak for deprotonation. |
| Hydroxides | NaOH, KOH, LiOH | Strong | High | Saponifications. Use with extreme caution and at low temperatures (e.g., 0 °C). |
| Alkoxides | NaOMe, NaOEt, t-BuOK | Very Strong | Very High | Deprotonation of weak C-H acids. High risk of rapid deprotection. Avoid if possible. |
| Hydrides | NaH, KH | Very Strong | Very High | Used for deprotonating very weak acids like the indole N-H. Near-certain deprotection of the carbamate. |
Experimental Protocols
Protocol 1: General Handling and Stability Test
This protocol allows you to quickly assess the stability of your compound under specific basic conditions before committing to a large-scale reaction.
Objective: To determine if this compound is stable to a chosen base/solvent/temperature system over a typical reaction time.
Materials:
-
This compound (~10 mg)
-
Chosen base (e.g., K₂CO₃, 1.5 equivalents)
-
Anhydrous solvent (e.g., DMF, Acetonitrile, 1 mL)
-
TLC plates (e.g., Silica gel 60 F254)
-
Appropriate TLC eluent (e.g., 30-50% Ethyl Acetate in Hexanes)
-
Stain for visualization (e.g., p-anisaldehyde or potassium permanganate)
Procedure:
-
Setup: In a small vial, dissolve ~10 mg of the starting material in 1 mL of the chosen solvent.
-
Initial TLC: Spot the solution on a TLC plate to establish the initial Rf value of the starting material (SM).
-
Add Base: Add the chosen base (e.g., 1.5 eq. of K₂CO₃) to the vial.
-
Reaction Conditions: Stir the mixture at the intended reaction temperature (e.g., room temperature or 50 °C).
-
Monitoring: At regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr), take a small aliquot from the reaction mixture and spot it on a TLC plate next to the initial SM spot.
-
Analysis: Develop and visualize the TLC plates.
-
Stable: If only the starting material spot is visible throughout the experiment.
-
Unstable: If a new, more polar spot appears and intensifies over time, degradation (likely deprotection) is occurring.
-
This self-validating test provides direct evidence of stability under your exact proposed conditions, minimizing the risk of large-scale reaction failure.
References
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Available from: [Link]
-
Wikipedia. (n.d.). Indole-3-carbaldehyde. Retrieved from [Link]
-
Van der Eycken, E., & Appukkuttan, P. (2007). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. ResearchGate. Available from: [Link]
-
Billen, P., et al. (2023). Mechanism of base-induced hydrolysis of carbamates. ResearchGate. Available from: [Link]
-
Reddit r/Chempros. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
Dalton Transactions. (2018). Hydrolysis of a carbamate triggered by coordination of metal ions. RSC Publishing. Available from: [Link]
-
Ahmad, A., et al. (2013). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. PubMed. Available from: [Link]
-
ResearchGate. (n.d.). Carbamate base-catalyzed hydrolysis mechanisms. Retrieved from [Link]
-
Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. Available from: [Link]
-
ResearchGate. (n.d.). Indole N-Boc deprotection method development. Retrieved from: [Link]
-
El-Mekabaty, A. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available from: [Link]
-
Semantic Scholar. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]
-
Ofori, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Available from: [Link]
-
Green Chemistry. (2019). Synthesis of highly functional carbamates through ring-opening of cyclic carbonates with unprotected α-amino acids in water. RSC Publishing. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Batra, S., et al. (2006). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. ResearchGate. Available from: [Link]
-
Mini-Reviews in Medicinal Chemistry. (2024). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design. PubMed. Available from: [Link]
-
Chemical Society Reviews. (2017). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. National Institutes of Health. Available from: [Link]
Sources
Technical Support Center: Troubleshooting Impurity Identification in Tert-butyl 3-formyl-1H-indol-4-ylcarbamate
Welcome to the technical support guide for Tert-butyl 3-formyl-1H-indol-4-ylcarbamate. This document is designed for researchers, medicinal chemists, and process development scientists who work with this versatile indole derivative.[1] As a key building block in the synthesis of complex pharmaceutical agents, particularly in oncology research, ensuring its purity is paramount to the success of subsequent synthetic steps and the integrity of biological data.[1]
This guide provides a structured approach to identifying and troubleshooting common impurities encountered during the synthesis and handling of this compound. It is formatted in a question-and-answer style to directly address specific issues you may face in the lab.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in the synthesis of this compound?
The synthesis of this molecule typically involves two key transformations: the protection of 4-aminoindole with a tert-butyloxycarbonyl (Boc) group, and the subsequent formylation of the indole ring at the 3-position, commonly via a Vilsmeier-Haack reaction.[2][3] Impurities can arise from several sources:
-
Incomplete Reactions: Unreacted starting materials, such as Tert-butyl 1H-indol-4-ylcarbamate or 4-aminoindole, are common impurities.[4]
-
Side Reactions: The Vilsmeier-Haack reaction, while generally selective for the 3-position of indoles, can sometimes lead to minor side products.[3] Over-formylation or reaction at other positions, though less common for indoles, should be considered.
-
Degradation: The Boc protecting group is notoriously sensitive to acidic conditions.[5] Trace amounts of acid during workup, purification (e.g., silica gel chromatography), or storage can lead to partial or complete deprotection, yielding 4-amino-1H-indole-3-carbaldehyde.
-
Residual Solvents and Reagents: Solvents used in synthesis and purification (e.g., DMF, POCl₃ from the Vilsmeier-Haack reaction) can be carried through if not adequately removed.
Q2: I see an unexpected spot on my TLC/peak in my HPLC chromatogram. What is the first step I should take?
The first step is to systematically gather preliminary data to form a hypothesis about the impurity's identity.
-
Determine the Polarity: Compare the retention time (HPLC) or Rf value (TLC) of the impurity to your product. A more polar impurity (e.g., earlier eluting in reversed-phase HPLC) might suggest the loss of a non-polar group, like the Boc group. A less polar impurity could be a byproduct with fewer heteroatoms.
-
Acquire a Mass Spectrum: Use LC-MS to obtain the mass-to-charge ratio (m/z) of the impurity. This is the most critical piece of initial data. Compare the molecular weight to that of your starting materials and potential degradation products.
-
Check UV-Vis Spectrum: If your HPLC system has a photodiode array (PDA) detector, compare the UV spectrum of the impurity to your main product. A similar chromophore (the indole ring system) will result in a similar UV profile, suggesting the core indole structure is likely intact.
Q3: My ¹H NMR spectrum shows more peaks than expected. How can I begin to assign them?
A complex ¹H NMR spectrum indicates the presence of multiple species. Here’s a logical approach to deconvolution:
-
Identify Product Peaks: First, confidently assign the signals for your pure this compound. Look for the characteristic aldehyde proton (singlet, ~10 ppm), the indole N-H (broad singlet, ~8-9 ppm), the aromatic protons, and the large singlet for the tert-butyl group (~1.5 ppm).
-
Look for Correlated Impurity Signals: Search for sets of minor peaks with consistent integration ratios. For example, if you suspect the presence of the de-Boc'd impurity (4-amino-1H-indole-3-carbaldehyde), you would look for its distinct set of aromatic signals and the absence of the large 9H singlet of the tert-butyl group.
-
Consider Starting Materials: Compare the unassigned peaks to the known NMR spectra of your starting materials, particularly Tert-butyl 1H-indol-4-ylcarbamate (which would lack the aldehyde proton signal).
Part 2: A Systematic Troubleshooting Guide to Impurity Identification
This section provides a more detailed, step-by-step workflow for when initial checks are inconclusive.
Step 1: Initial Analysis and Data Gathering
The foundation of any impurity investigation is high-quality analytical data. A multi-technique approach is always recommended.
Protocol: Initial Analytical Workflow
-
High-Performance Liquid Chromatography (HPLC):
-
Develop a gradient method to ensure separation of non-polar and polar impurities.
-
Use a high-resolution column (e.g., C18, 2.7 µm particle size or smaller) for optimal peak shape and separation.
-
Employ a PDA detector to assess peak purity and compare UV spectra.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Use the HPLC method developed above.
-
Acquire data in both positive and negative ion modes to maximize the chance of detecting the impurity's molecular ion.
-
Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) if available to obtain an accurate mass, which can help in determining the elemental composition.
-
-
Proton Nuclear Magnetic Resonance (¹H NMR):
-
Prepare a concentrated sample of the impure material to ensure impurity peaks are above the noise level.
-
Acquire the spectrum in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) that fully dissolves the sample.
-
Table 1: Representative HPLC & LC-MS Conditions
| Parameter | HPLC (Purity Assessment) | LC-MS (Identification) |
| Column | C18, 100 x 4.6 mm, 2.7 µm | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 min | 5% to 95% B over 5 min |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Temperature | 40 °C | 40 °C |
| Detection | UV at 254 nm and 280 nm | ESI Positive/Negative Scan |
| Injection Vol. | 5 µL | 1 µL |
Diagram: Initial Impurity Analysis Workflow
Caption: Workflow for initial impurity detection and data collection.
Step 2: Hypothesis Generation - Common Impurity Profiles
Based on the chemistry of the synthesis, we can predict the most likely impurities.
Diagram: Potential Impurity Origins
Caption: Synthetic pathways leading to the target product and common impurities.
Table 2: Common Impurities and Their Expected Mass Spectrometric Data
| Impurity Name | Structure | Origin | Expected [M+H]⁺ | Notes |
| 4-Amino-1H-indole-3-carbaldehyde | C₉H₈N₂O | Degradation (Loss of Boc) | 161.07 | Significantly more polar than the product. Will lack the characteristic neutral loss of isobutylene in MS/MS. |
| Tert-butyl 1H-indol-4-ylcarbamate | C₁₃H₁₆N₂O₂ | Unreacted Starting Material | 233.13 | Lacks the formyl group. Will be less polar than the product. |
| 4-Aminoindole | C₈H₈N₂ | Unreacted Starting Material | 133.08 | A primary starting material, highly polar. |
| Di-formylated Product | C₁₅H₁₄N₂O₄ | Side Reaction | 287.10 | A potential, though less likely, byproduct from over-reaction with the Vilsmeier reagent.[5] |
Step 3: Structure Elucidation of Unknowns
If the impurity does not match the common profiles, more advanced techniques are required.
Protocol: Advanced Structure Elucidation
-
High-Resolution Mass Spectrometry (HRMS):
-
Obtain an accurate mass measurement of the impurity's molecular ion.
-
Use the accurate mass to predict possible elemental compositions. This can definitively confirm or rule out hypothesized structures.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Isolate the molecular ion of the impurity in the mass spectrometer and fragment it.
-
Analyze the fragmentation pattern. For example, a Boc-protected compound will often show a characteristic loss of 56 Da (isobutylene) or 100 Da (the entire Boc group). The absence of these losses for an impurity would be strong evidence against it containing a Boc group.
-
-
2D NMR Spectroscopy:
-
If the impurity can be isolated or is present in sufficient quantity (>5-10%), acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC).
-
These experiments reveal proton-proton and proton-carbon correlations, allowing for the unambiguous assembly of the molecular structure piece by piece.
-
Step 4: Confirmation and Remediation
Once a structure is confidently proposed, the final step is confirmation.
-
Synthesis of a Reference Standard: If possible, synthesize a small amount of the proposed impurity. Co-injecting this standard with your impure sample in the HPLC should show a single, co-eluting peak, confirming its identity.
-
Spiking Study: Add a small amount of a known starting material to your sample. If the area of the impurity peak increases, you have confirmed it as unreacted starting material.
-
Process Modification: Once the impurity and its origin are known, modify the reaction or purification conditions to minimize its formation.
-
For Unreacted Starting Material: Increase reaction time, temperature, or reagent stoichiometry.
-
For De-Boc Impurity: Ensure all workup and purification steps are performed under neutral or slightly basic conditions. Avoid prolonged exposure to silica gel by using a faster purification method like flash chromatography with a buffered mobile phase (e.g., containing 0.1% triethylamine).
-
For Side Products: Optimize reaction temperature (Vilsmeier-Haack reactions are often run at low temperatures to improve selectivity) and reagent addition rates.[2]
-
By following this systematic guide, researchers can efficiently identify, understand, and control impurities in their synthesis of this compound, leading to higher purity material and more reliable scientific outcomes.
References
- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).
-
SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I). (n.d.). Retrieved from [Link]
-
1 H NMR and 13 C NMR of the prepared compounds. | Download Table. (n.d.). ResearchGate. Retrieved from [Link]
-
This compound | C14H16N2O3 | CID 24720953. (n.d.). PubChem. Retrieved from [Link]
-
A Comprehensive In Vitro Characterization of a New Class of Indole-Based Compounds Developed as Selective Haspin Inhibitors. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
- 2 - Supporting Information. (n.d.).
-
tert-butyl 3-formyl-1H-indole-5-carboxylate. (n.d.). ChemSynthesis. Retrieved from [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (n.d.). Retrieved from [Link]
-
Vilsmeier–Haack reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. (n.d.). PubMed. Retrieved from [Link]
- Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. (n.d.).
-
Identification and synthesis of impurities formed during sertindole preparation. (2011). National Institutes of Health (NIH). Retrieved from [Link]
-
Divergent synthesis of 4-amino indoles with free amine groups via tandem reaction of 2-alkynylanilines. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]
-
Identification and synthesis of impurities formed during sertindole preparation. (n.d.). Retrieved from [Link]
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
-
Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (n.d.). Retrieved from [Link]
-
A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method. (2016). PubMed. Retrieved from [Link]
-
Analysis of Indole-3-Acetic Acid Metabolites from Dalbergia dolichopetala by High Performance Liquid Chromatography-Mass Spectrometry. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
1H-Indole-3-carboxaldehyde. (n.d.). NIST WebBook. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Catalyst Selection for Reactions with Tert-butyl 3-formyl-1H-indol-4-ylcarbamate
Welcome to the technical support center for Tert-butyl 3-formyl-1H-indol-4-ylcarbamate. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic endeavors. My aim is to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions and troubleshoot common issues in catalyst selection and reaction optimization. The unique electronic and steric environment of this molecule, featuring a C3-aldehyde and a C4-carbamate, presents both opportunities and challenges in catalysis.
Understanding the Reactivity Landscape
This compound possesses three key reactive sites for catalytic transformations: the C3-aldehyde, the indole N-H, and the C-H bonds on the aromatic scaffold. The interplay between the electron-withdrawing aldehyde and the electron-donating carbamate-substituted aniline ring dictates the molecule's reactivity and the strategic selection of catalysts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific challenges you may encounter during your experiments, structured in a question-and-answer format.
Section 1: Reactions at the C3-Aldehyde Group
The formyl group is a versatile handle for chain extension reactions. However, the electron-rich nature of the indole ring, further enhanced by the C4-NHBoc group, can influence the reactivity of the aldehyde.
Q1: I am observing low yields and side products in my Horner-Wadsworth-Emmons (HWE) or Wittig reaction. What are the likely causes and how can I optimize my catalyst and conditions?
A1: Low yields in olefination reactions with this substrate often stem from the electronic nature of the aldehyde and potential side reactions.
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Causality: The C4-NHBoc group is electron-donating, which can decrease the electrophilicity of the C3-aldehyde, making it less reactive towards nucleophilic attack by the ylide or phosphonate carbanion.[1][2] This can lead to incomplete conversion or require harsher conditions, which in turn may cause decomposition or side reactions.
-
Troubleshooting & Optimization:
Problem Potential Cause Recommended Solution Low Conversion Insufficiently nucleophilic ylide/phosphonate carbanion due to the electron-rich aldehyde. Use a more reactive phosphonate carbanion. Stronger bases like NaH, KHMDS, or n-BuLi can be more effective than milder bases for generating the nucleophile.[3][4] For HWE reactions, phosphonates with electron-withdrawing groups on the phosphorus esters (e.g., trifluoroethyl esters as in the Still-Gennari modification for Z-olefins) can increase reactivity.[3] Side Product Formation (e.g., decomposition) Harsher reaction conditions (high temperature, strong base) may be incompatible with the Boc-protecting group or the indole nucleus. Employ milder HWE conditions, such as the Masamune-Roush conditions (LiCl with a tertiary amine base), which are suitable for base-sensitive substrates.[5] For Wittig reactions, salt-free ylides can sometimes give cleaner reactions.[6] Poor Stereoselectivity (E/Z mixture) Reaction conditions not optimized for stereochemical control. For E-selective HWE reactions, using Li or Na counterions and allowing intermediates to equilibrate (e.g., by running the reaction at room temperature after the initial addition) is generally effective.[4] For Z-selectivity, the Still-Gennari modification using phosphonates with electron-withdrawing groups and non-coordinating cations (e.g., K+ with 18-crown-6) at low temperatures is the standard approach.[3] -
Experimental Protocol: (E)-Selective Horner-Wadsworth-Emmons Olefination
-
To a stirred suspension of NaH (1.2 eq.) in anhydrous THF at 0 °C, add the phosphonate reagent (1.1 eq.) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous THF.
-
Stir at room temperature and monitor the reaction by TLC.
-
Upon completion, quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify by column chromatography.
-
Q2: I need to reduce the C3-aldehyde to an alcohol. What catalyst should I use to avoid reducing other functional groups or cleaving the Boc group?
A2: Chemoselective reduction is key here. The goal is to reduce the aldehyde without affecting the carbamate or the indole ring.
-
Causality: The Boc group is sensitive to strong acids and some reducing agents can potentially interact with the indole ring. Standard catalytic hydrogenation might be too harsh. Sodium borohydride (NaBH₄) is generally a mild and effective reagent for this transformation.
-
Troubleshooting & Optimization:
Problem Potential Cause Recommended Solution Incomplete Reaction Insufficient reactivity of NaBH₄. The reaction rate can be accelerated by using a protic solvent like methanol or ethanol. The addition of glycols can also significantly speed up the reduction process. Boc-group Cleavage Acidic workup conditions. Ensure the workup is neutral or slightly basic. Avoid strong acids. Formation of Impurities Over-reduction or side reactions. Perform the reaction at low temperatures (e.g., 0 °C) to improve selectivity.
Section 2: C-H Functionalization of the Indole Ring
The presence of both a C3-formyl and a C4-carbamate group offers intriguing possibilities for directing C-H activation at various positions of the indole nucleus.
Q3: I want to perform a C-H arylation on the benzene portion of the indole. Which position is most likely to react and what catalyst system should I use?
A3: The regioselectivity of C-H functionalization will be dictated by the directing effects of the existing substituents. In your molecule, you have two potential directing groups.
-
Causality & Competing Effects:
-
C3-Formyl Group: Weakly coordinating groups at the C3 position, such as an aldehyde, have been shown to direct C-H functionalization to the C4-position under palladium or rhodium catalysis.[7][8] However, since your C4-position is already substituted, this directing effect is not directly applicable for further functionalization at C4.
-
C4-Carbamate Group: Carbamate groups are known to be effective directing groups for ortho-metalation.[9][10][11] In this case, the carbamate at C4 could direct C-H activation to the C5-position .
Therefore, you have a scenario where the C4-carbamate is likely to be the dominant directing group for functionalization on the benzene ring, favoring the C5 position.
-
-
Catalyst Selection & Optimization:
Target Position Catalyst System Key Considerations & Troubleshooting C5-Arylation Palladium Catalysis: A common system is Pd(OAc)₂ with a suitable ligand and oxidant. Ligand Choice: The choice of ligand is crucial. Sterically hindered phosphine ligands can be effective. Oxidant: Silver salts (e.g., AgOAc) are often used as oxidants.[8] Side Reactions: Potential side reactions include homocoupling of the arylating agent or catalyst deactivation. Ensure anhydrous and inert conditions. C2-Arylation Rhodium or Iridium Catalysis: While C5 is the more likely position due to the carbamate director, C2 functionalization is a common pathway for indoles if the C3 position is blocked.[12] Catalyst Choice: Rh(III) or Ir(III) catalysts are often used for C2-H activation. Competing Reactions: The C3-aldehyde might coordinate to the metal center, potentially influencing the reaction outcome. -
Logical Workflow for C-H Functionalization:
Caption: Decision workflow for C5-H arylation.
Q4: Can the indole N-H be functionalized without affecting the other groups?
A4: Yes, the indole N-H is nucleophilic and can be alkylated or arylated under appropriate conditions. The Boc group on the C4-amine is generally stable to the basic conditions used for N-H functionalization.
-
Causality: The indole N-H is acidic enough to be deprotonated by common bases like NaH, K₂CO₃, or Cs₂CO₃. The resulting indolide anion is a potent nucleophile.
-
Troubleshooting & Optimization:
Problem Potential Cause Recommended Solution Low Yield Incomplete deprotonation or poor reactivity of the electrophile. Use a stronger base like NaH in an aprotic polar solvent like DMF or THF. Ensure the electrophile is reactive (e.g., alkyl iodides are more reactive than chlorides). Side reaction at C4-NHBoc The base might be strong enough to deprotonate the carbamate N-H. While less acidic than the indole N-H, this is a possibility with very strong bases. Using a milder base like K₂CO₃ or Cs₂CO₃ can improve chemoselectivity. Aldehyde side reactions The generated anion could potentially react with the aldehyde of another molecule. Add the electrophile immediately after deprotonation. Running the reaction at lower temperatures can also minimize side reactions.
Visual Guide to Catalyst Selection
The following diagram provides a high-level overview of potential catalytic pathways for the functionalization of this compound.
Caption: Overview of catalytic strategies.
References
-
O'Brien, C. J., et al. (2009). Recycling the Waste: The Development of a Catalytic Wittig Reaction. Angewandte Chemie International Edition, 48(37), 6836-6839. [Link]
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Verma, A. K., et al. (2015). Palladium-Catalyzed Triple Successive C–H Functionalization: Direct Synthesis of Functionalized Carbazoles from Indoles. Organic Letters, 17(15), 3658–3661. [Link]
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Application of Carbamates in the C—H Bond Activation. Chinese Journal of Organic Chemistry. [Link]
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Horner-Wadsworth-Emmons Reaction - NROChemistry. [Link]
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A Practical Route to Substituted 7-Aminoindoles from Pyrrole-3-carboxaldehydes. Organic Letters. [Link]
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Chemoselective reactions between indole and 2‐chlorocyclohexanone. ResearchGate. [Link]
-
Bera, S. S., & Maji, M. S. (2020). Carbamates: A Directing Group for Selective C-H Amidation and Alkylation under Cp*Co(III) Catalysis. Organic Letters, 22(7), 2615–2620. [Link]
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Nishikata, T., et al. (2014). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry, 79(22), 11094–11108. [Link]
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Carbamates: A Directing Group for Selective C–H Amidation and Alkylation under Cp*Co(III) Catalysis. Sci-Hub. [Link]
-
Yang, Y., et al. (2012). Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position. Journal of the American Chemical Society, 134(38), 15689–15692. [Link]
-
Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes. ChemRxiv. [Link]
-
Kalepu, J., et al. (2018). C4–H indole functionalisation: precedent and prospects. Chemical Science, 9(20), 4203-4216. [Link]
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Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. Beilstein Journal of Organic Chemistry. [Link]
-
Kalepu, J., et al. (2018). C4–H indole functionalisation: precedent and prospects. Chemical Science, 9(20), 4203-4216. [Link]
-
Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Publications. [Link]
-
Palladium-Catalyzed α-Amino C-H Functionalization via Isomerization of α,β-Unsaturated Carbonyls. Organic Letters, 24(3), 864–868. [Link]
-
Horner-Wadsworth-Emmons Reaction. YouTube. [Link]
-
Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]
-
From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. ResearchGate. [Link]
-
Palladium-Catalyzed Transannular C–H Functionalization of Alicyclic Amines. Nature. [Link]
-
(E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry. [Link]
-
Palladium-Catalyzed Triple Successive C–H Functionalization: Direct Synthesis of Functionalized Carbazoles from Indoles. Sci-Hub. [Link]
-
C4–H indole functionalisation: precedent and prospects. RSC Publishing. [Link]
-
Recent advances in the application of indoles in multicomponent reactions. RSC Publishing. [Link]
-
The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Molecules. [Link]
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Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. Asian Journal of Organic Chemistry. [Link]
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Chemoselectivity and the curious reactivity preferences of functional groups. Angewandte Chemie International Edition. [Link]
-
Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
-
Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. ResearchGate. [Link]
-
Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry. [Link]
-
An Expeditious Synthesis of 3-Alkyl-, Aryl- and Heteroaryl-indoles by way of an Intramolecular Horner-Wittig Reaction. ElectronicsAndBooks. [Link]
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C4-arylation and domino C4-arylation/3,2-carbonyl migration of indoles by tuning Pd catalytic modes: Pd(i). Chemical Communications. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. [Link]
-
Scope and mechanism of the intermolecular addition of aromatic aldehydes to olefins catalyzed by Rh(I) olefin complexes. Journal of the American Chemical Society. [Link]
-
Catalyst poisoning. Wikipedia. [Link]
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Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis. [Link]
-
Photoredox Catalytic Synthesis of Indoles via Direct N–H Activation to Generate Putative Aminyl Radicals. Journal of the American Chemical Society. [Link]
-
Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. Molecules. [Link]
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Indoles Synthesized from Amines via Copper Catalysis. ResearchGate. [Link]
-
pi-Bond Directed C-2 Amination of Indoles: Catalysis Development, Mechanistic Investigation, and Substrate Scope. ResearchGate. [Link]
-
Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances. [Link]
-
Electron‐rich alkenes as precursors for fragrant aldehydes and ketones... ResearchGate. [Link]
-
A modular olefination reaction between aldehydes and diborylsilylmethide lithium salts. Chemical Communications. [Link]
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Troubleshooting guide for scaling up Tert-butyl 3-formyl-1H-indol-4-ylcarbamate synthesis
Welcome to the technical support center for the synthesis of Tert-butyl 3-formyl-1H-indol-4-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important synthetic intermediate. The information provided herein is based on established chemical principles and practical laboratory experience.
I. Synthesis Overview
The synthesis of this compound typically involves a two-step process:
-
Boc Protection: The amino group of 4-aminoindole is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in the subsequent step.
-
Vilsmeier-Haack Formylation: The Boc-protected 4-aminoindole undergoes formylation at the C3 position of the indole ring.
While seemingly straightforward, scaling up this synthesis can present several challenges. This guide will address these potential issues in a question-and-answer format.
II. Troubleshooting Guide & FAQs
Boc Protection of 4-Aminoindole
Question 1: My Boc protection of 4-aminoindole is incomplete, even after extended reaction times. What could be the cause?
Answer: Incomplete reaction is a common issue and can stem from several factors:
-
Insufficient Reagent Stoichiometry: Ensure at least a stoichiometric amount of di-tert-butyl dicarbonate (Boc₂O) is used. On a larger scale, it is often beneficial to use a slight excess (1.1-1.2 equivalents) to drive the reaction to completion.
-
Base Strength and Solubility: While strong bases can be used, a milder base like triethylamine (TEA) or even performing the reaction without a base is possible.[1] The choice of base and solvent is critical. For weakly nucleophilic aromatic amines, like 4-aminoindole, the reaction may be slow.[2] Using an alcoholic solvent like methanol can significantly increase the reaction rate.[2]
-
Reaction Temperature: While many Boc protections are run at room temperature, gentle heating (e.g., 40-50 °C) can increase the reaction rate without promoting significant side reactions.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid prolonged heating.[1]
Question 2: I am observing multiple spots on my TLC plate after the Boc protection reaction. What are these byproducts?
Answer: The formation of multiple products can be attributed to:
-
Di-Boc Formation: Primary amines can sometimes undergo double protection to form an N,N-di-Boc derivative.[1] This is more likely with a large excess of Boc₂O and prolonged reaction times. To favor mono-protection, carefully control the stoichiometry of Boc₂O.[1]
-
Isocyanate Formation: Under basic conditions, Boc₂O can lead to the formation of isocyanates as a side reaction.[1]
-
Starting Material Impurities: Ensure the purity of your 4-aminoindole starting material, as impurities can lead to additional spots on the TLC.
Vilsmeier-Haack Formylation
Question 3: The Vilsmeier-Haack formylation of my Boc-protected aminoindole is giving a low yield. How can I improve it?
Answer: Low yields in the Vilsmeier-Haack reaction are a frequent hurdle during scale-up. Consider the following:
-
Vilsmeier Reagent Formation: The Vilsmeier reagent is formed from the reaction of a formamide derivative, typically N,N-dimethylformamide (DMF), with an activating agent like phosphorus oxychloride (POCl₃).[3][4] Ensure that both reagents are of high purity and are handled under anhydrous conditions to prevent decomposition of the reactive intermediate. The reagent is often prepared at a low temperature (0-10 °C) before the addition of the indole substrate.[5]
-
Reaction Temperature: The reaction temperature is critical and depends on the reactivity of the substrate.[6] For electron-rich indoles, the reaction can often be carried out at or below room temperature.[6] However, for less reactive substrates, gentle heating might be necessary.[7] A systematic temperature screen is recommended during optimization.
-
Work-up Procedure: The work-up typically involves quenching the reaction mixture with ice and then basifying to hydrolyze the intermediate iminium salt to the aldehyde.[3][4] Incomplete hydrolysis can lead to lower yields of the desired aldehyde. Ensure the pH is sufficiently basic during the work-up.
Question 4: I am observing the formation of a dark, tarry substance during my Vilsmeier-Haack reaction. What is causing this and how can I prevent it?
Answer: The formation of dark-colored byproducts or tars is often indicative of side reactions or product degradation.
-
Over-reaction or Dimerization: Indoles can be sensitive to strongly acidic conditions and can undergo dimerization or polymerization.[8] The Vilsmeier-Haack reaction conditions are acidic, and prolonged reaction times or excessive temperatures can promote these side reactions.
-
Instability of the Boc Group: While generally stable, the Boc group on the indole nitrogen can be less stable than on other amines and may be partially cleaved under the reaction conditions, leading to undesired side reactions.[9]
-
Air Oxidation: Some indole derivatives can be sensitive to air oxidation, especially at elevated temperatures. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
Question 5: My final product, this compound, is difficult to purify. What purification strategies do you recommend?
Answer: Purification can be challenging, especially on a larger scale.
-
Crystallization: If the product is a solid, crystallization is often the most effective method for purification on a large scale. A systematic screen of solvents and solvent mixtures is recommended to find suitable crystallization conditions.
-
Column Chromatography: For smaller scales or to remove closely related impurities, silica gel column chromatography is a standard method. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.
-
Extraction: A thorough aqueous work-up with pH adjustment can help remove many impurities.[1] For instance, washing with a mild acid can remove any unreacted starting amine, while a bicarbonate wash can remove acidic byproducts.
III. Experimental Protocols & Data
Protocol 1: Boc Protection of 4-Aminoindole
-
To a solution of 4-aminoindole (1.0 eq) in a suitable solvent (e.g., THF, DCM, or an aqueous mixture), add di-tert-butyl dicarbonate (1.1 eq).[1]
-
If necessary, add a base such as triethylamine (1.2 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (40-50 °C).
-
Monitor the reaction progress by TLC until the starting material is consumed.[1]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography or crystallization to obtain tert-butyl (1H-indol-4-yl)carbamate.
Protocol 2: Vilsmeier-Haack Formylation
-
In a separate flask under an inert atmosphere, cool N,N-dimethylformamide (DMF) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (typically 1.1-1.5 eq) to the DMF while maintaining the temperature at 0-10 °C. Stir for 30-60 minutes to form the Vilsmeier reagent.[5]
-
Dissolve the Boc-protected 4-aminoindole (1.0 eq) in an appropriate solvent (e.g., DMF or a chlorinated solvent).
-
Slowly add the solution of the indole to the pre-formed Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature or heat as necessary, monitoring the progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Basify the aqueous mixture with a suitable base (e.g., NaOH or K₂CO₃) to hydrolyze the iminium intermediate.
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization to yield this compound.
Table 1: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Incomplete Boc Protection | Insufficient reagents, low reactivity | Use a slight excess of Boc₂O, consider an alcoholic solvent, or gentle heating.[1][2] |
| Multiple Products in Boc Reaction | Di-Boc formation, side reactions | Carefully control stoichiometry, consider catalyst-free conditions.[1] |
| Low Yield in Formylation | Incomplete reaction, decomposition | Ensure anhydrous conditions, optimize temperature, ensure complete hydrolysis during work-up.[3][6] |
| Tar Formation in Formylation | Over-reaction, product degradation | Monitor reaction closely, avoid excessive heat, use an inert atmosphere.[8] |
| Difficult Purification | Closely related impurities | Optimize crystallization conditions, use gradient elution for column chromatography. |
IV. Visualizations
Reaction Scheme
Caption: Overall synthetic route for this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in the synthesis.
V. References
-
Royal Society of Chemistry. (2023). Recent advances in the synthesis of indoles and their applications. RSC Publishing. Retrieved from [Link]
-
MDPI. (n.d.). A General and Scalable Synthesis of Polysubstituted Indoles. Retrieved from [Link]
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American Society for Microbiology. (n.d.). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Retrieved from [Link]
-
Chem-Impex. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale. Retrieved from [Link]
-
EurekAlert!. (2023). Efficient synthesis of indole derivatives, an important component of most drugs, allows the development of new drug candidates. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Retrieved from [Link]
-
American Chemical Society Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
-
American Chemical Society Publications. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of a Series of Diaminoindoles. Retrieved from [Link]
-
Bentham Science. (n.d.). Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. Retrieved from [Link]
-
Microbe Online. (2022). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Retrieved from [Link]
-
ResearchGate. (n.d.). High‐Throughput Colorimetric Detection and Quantification of Indoles and Pyrroloindoles for Enzymatic Activity Determination. Retrieved from [Link]
-
International Journal of Engineering and Applied Sciences. (n.d.). Colorimetric Determination of Indole using p-hydroxybenzaldehyde. Retrieved from [Link]
-
University of Nottingham. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Retrieved from [Link]
-
American Chemical Society Publications. (2025). Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. ACS Omega. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Reddit. (2024). Why is the Boc group deprotected in NaBH4? I was following the procedure, but instead of the desired product, I ended up with the Boc-deprotected byproduct. What went wrong?. r/OrganicChemistry. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Retrieved from [Link]
-
Reddit. (2023). Vilsmeier-Haack formilation help. r/OrganicChemistry. Retrieved from [Link]
-
Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Retrieved from [Link]
-
ResearchGate. (2025). The ammonium-promoted formylation of indoles by DMSO and H2O. Retrieved from [Link]
-
ChemSynthesis. (n.d.). tert-butyl 3-formyl-1H-indole-5-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Dual protection of amino functions involving Boc. RSC Advances. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
American Chemical Society Publications. (2022). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Omega. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of C-1 Deuterated 3-Formylindoles by Organophotoredox Catalyzed Direct Formylation of Indoles with Deuterated Glyoxylic Acid. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl 3-formyl-1H-indole-1-carboxylate. Retrieved from [Link]
-
J&K Scientific. (n.d.). tert-Butyl 3-formyl-1H-indole-1-carboxylate. Retrieved from [Link]
-
Google Patents. (n.d.). CN1807412A - Indole-3-formic acid purification process. Retrieved from
-
National Center for Biotechnology Information. (2012). Expression, purification and crystallization of an indole prenyltransferase from Aspergillus fumigatus. Retrieved from [Link]
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- 9. reddit.com [reddit.com]
Preventing decomposition of Tert-butyl 3-formyl-1H-indol-4-ylcarbamate during reaction
Welcome to the technical support center for Tert-butyl 3-formyl-1H-indol-4-ylcarbamate. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic endeavors. The unique juxtaposition of a reactive aldehyde, an acid-labile Boc-carbamate, and an electron-rich indole nucleus presents specific challenges. This document provides in-depth troubleshooting advice and frequently asked questions to help you navigate these challenges, ensuring the integrity of your compound and the success of your reactions.
Troubleshooting Guide: Preventing Decomposition
This section addresses specific experimental issues you may encounter, providing explanations for the underlying chemistry and actionable solutions.
Q1: My reaction is showing a new, more polar spot on the TLC, and my yield of the desired product is low. What is likely happening?
A1: Unintended Deprotection of the Boc Group
The most common decomposition pathway for this molecule is the acid-catalyzed cleavage of the tert-butoxycarbonyl (Boc) protecting group. The resulting free amine, 4-amino-1H-indole-3-carbaldehyde, is significantly more polar and will appear as a new spot on your TLC plate, typically with a lower Rf value.
Causality: The Boc group is notoriously sensitive to acidic conditions.[1][2][3] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then decomposes to isobutylene and carbon dioxide.[3] Even trace amounts of acid, including silica gel used in chromatography, can catalyze this decomposition.[1][4]
Troubleshooting Steps:
-
Strict pH Control: Ensure your reaction medium is neutral or basic. If acidic reagents are necessary, consider performing the reaction at low temperatures to minimize the rate of deprotection.
-
Aqueous Work-up: During work-up, use a mild base such as saturated sodium bicarbonate solution to neutralize any residual acid before extraction.
-
Chromatography Considerations:
-
Deactivate silica gel by pre-treating it with a solvent system containing a small amount of a volatile base, such as triethylamine (0.5-1% v/v).
-
Alternatively, use a less acidic stationary phase like alumina for purification.
-
-
Alternative Protecting Groups: If your synthetic route requires strongly acidic conditions, consider replacing the Boc group with a more robust protecting group, such as a benzyloxycarbonyl (Cbz) or an acyl group.[5]
Q2: I'm observing a high molecular weight byproduct that is poorly soluble. What could this be?
A2: Formation of Bis(indolyl)methane Derivatives
This issue often arises under acidic conditions, especially if the Boc group has been cleaved. The formyl group of one molecule can react with the electron-rich indole ring of another molecule (specifically at the C3 position if it's available, or other nucleophilic sites) in a Friedel-Crafts-type reaction.
Causality: The formyl group, once protonated, becomes a good electrophile. The indole nucleus is an excellent nucleophile. This can lead to self-condensation, forming a bis(indolyl)methane derivative, which is often a poorly soluble, high molecular weight solid. This is a known side reaction in Vilsmeier-Haack formylations of indoles when conditions are not carefully controlled.[6]
Preventative Measures:
-
Maintain Boc Protection: The primary defense is to keep the Boc group intact, as the free amine would further activate the indole ring towards electrophilic attack.
-
Control Stoichiometry: If your reaction involves an external electrophile, ensure it is consumed before proceeding to work-up or purification to prevent it from catalyzing this side reaction.
-
Temperature Management: Keep the reaction temperature as low as possible to reduce the rate of this bimolecular side reaction.
Q3: My product appears to be degrading even during storage or after purification. What could be the cause?
A3: Oxidation of the Formyl Group or Indole Ring
Indoles and aldehydes are susceptible to oxidation, which can occur upon exposure to air, light, or certain impurities.[7][8]
Causality:
-
Aldehyde Oxidation: The formyl group can be readily oxidized to a carboxylic acid, especially in the presence of air (autoxidation). This process can be accelerated by light and trace metal impurities.
-
Indole Ring Oxidation: The electron-rich indole nucleus itself can be oxidized, leading to a complex mixture of degradation products.[8][9]
Mitigation Strategies:
-
Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible.
-
Purification Solvents: Use freshly distilled or high-purity solvents for reactions and purification to minimize contaminants that could initiate oxidation.
-
Storage: Store the purified compound in a cool, dark place, preferably in a sealed vial under an inert atmosphere. For long-term storage, consider refrigeration or freezing.
Frequently Asked Questions (FAQs)
What are the optimal pH conditions for reactions involving this compound?
The optimal pH is neutral to basic (pH 7-10). Strongly acidic conditions (pH < 4) should be avoided to prevent the rapid cleavage of the Boc group.[1][2] If a reaction requires mild acidity, it is crucial to conduct it at low temperatures (e.g., 0 °C or below) and for the shortest possible duration.
What are some common reagents that are incompatible with this molecule?
-
Strong Acids: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), sulfuric acid (H₂SO₄) will rapidly cleave the Boc group.[1]
-
Lewis Acids: Boron trifluoride etherate (BF₃·OEt₂), aluminum chloride (AlCl₃), and other Lewis acids can also catalyze Boc deprotection.[1][10]
-
Strong Oxidizing Agents: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) will likely oxidize both the aldehyde and the indole ring.
-
Hydrazines: These can react with the formyl group to form hydrazones.
Can I use Vilsmeier-Haack conditions on a related indole without affecting the Boc-carbamate at the 4-position?
This is a high-risk operation. The Vilsmeier-Haack reaction utilizes a mixture of POCl₃ and DMF, which generates an acidic and electrophilic reagent.[6][11][12] These conditions are often harsh enough to at least partially cleave the Boc group. If formylation at another position is desired, it is advisable to use a more acid-stable protecting group on the carbamate nitrogen.
Experimental Protocols
Protocol 1: Neutralization and Extraction
-
Upon completion of the reaction, cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Gently swirl the funnel to allow for the quenching of any acidic components (note: CO₂ evolution may cause pressure buildup).
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Protocol 2: Purification via Deactivated Silica Gel Chromatography
-
Prepare a slurry of silica gel in the desired eluent system (e.g., hexanes/ethyl acetate).
-
Add triethylamine (Et₃N) to the slurry to a final concentration of 0.5% (v/v).
-
Stir the slurry for 15-20 minutes to ensure thorough mixing and deactivation.
-
Pack the column with the deactivated silica gel slurry.
-
Dissolve the crude product in a minimal amount of the eluent (or a more polar solvent if necessary) and load it onto the column.
-
Elute the column with the triethylamine-containing solvent system, monitoring fractions by TLC.
Visualizing Decomposition Pathways and Prevention
Here are diagrams illustrating the key decomposition pathways and a decision-making workflow for troubleshooting.
Caption: Key decomposition pathways for the title compound.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. BOC Protection and Deprotection [bzchemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Biocatalytic stereoselective oxidation of 2-arylindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. total-synthesis.com [total-synthesis.com]
- 10. pubs.acs.org [pubs.acs.org]
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- 12. pcbiochemres.com [pcbiochemres.com]
Validation & Comparative
A Researcher's Guide to Tert-butyl 3-formyl-1H-indol-4-ylcarbamate: A Comparative Analysis of Key Formylindole Isomers
Introduction: The Indole Scaffold and the Synthetic Utility of Formylindoles
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] Its unique electronic properties and structural rigidity make it an ideal framework for designing molecules that interact with a wide range of biological targets. Within the vast chemical space of indole derivatives, formylindoles stand out as exceptionally versatile synthetic intermediates. The aldehyde functional group serves as a crucial handle for a multitude of chemical transformations, enabling the construction of complex molecular architectures.
This guide provides an in-depth comparison of Tert-butyl 3-formyl-1H-indol-4-ylcarbamate with its positional isomers. We will explore their synthesis, compare their physicochemical and spectroscopic properties, and discuss their differential reactivity and strategic value in drug discovery programs. The objective is to equip researchers, scientists, and drug development professionals with the technical insights needed to select and utilize the optimal isomer for their specific synthetic and medicinal chemistry applications.
Structural Landscape: Isomerism in Boc-Protected Formylindoles
The term "formylindole isomer" can refer to a wide array of compounds. For the purpose of this guide, we will focus on the constitutional isomers of this compound where the positions of the formyl (-CHO) and tert-butyl carbamate (-NHBoc) groups are varied around the indole ring. The relative positioning of these two functional groups profoundly impacts the molecule's stereoelectronics, reactivity, and its potential as a precursor for targeted drug candidates. Understanding these differences is critical for rational molecular design.[2]
The core indole structure is numbered as shown below, providing a reference for the placement of substituents. The most common site of electrophilic substitution, such as formylation, is the electron-rich C3 position.
Caption: Standard IUPAC numbering of the indole scaffold.
The primary isomers for comparison in this guide are those with the formyl group at the synthetically accessible C3 position and the -NHBoc group at positions C4, C5, C6, and C7.
Synthesis Strategies: Accessing the Isomeric Building Blocks
The construction of these isomers typically follows a logical sequence: introduction of the amino group (or a precursor), protection of that amine, and subsequent formylation of the indole ring.
Core Reactions and Mechanistic Considerations
-
Boc Protection of Aminoindoles : The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group widely used for amines.[3] Its installation is typically achieved by reacting the aminoindole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[4] This protection is crucial as the free amine can interfere with or be degraded by the reagents used in the subsequent formylation step. The Boc group is generally stable to a wide variety of basic and nucleophilic conditions.[5]
-
Vilsmeier-Haack Formylation : This is the preeminent method for introducing a formyl group onto an electron-rich heterocycle like indole.[6] The reaction involves an electrophilic aromatic substitution using the Vilsmeier reagent, a chloroiminium salt, which is generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and an acid chloride (most commonly phosphorus oxychloride, POCl₃).[6] The reaction overwhelmingly favors formylation at the C3 position due to the superior stability of the cationic intermediate formed upon electrophilic attack at this site.
Caption: General synthetic workflow for Boc-protected formylindoles.
Comparative Physicochemical and Spectroscopic Data
The substitution pattern on the indole ring directly influences the physical and spectroscopic properties of each isomer. While experimental data for every isomer is not always readily available in a single source, we can compile known data and predict trends based on fundamental chemical principles.
| Property | This compound | Tert-butyl 3-formyl-1H-indol-5-ylcarbamate | Tert-butyl 3-formyl-1H-indol-6-ylcarbamate | Tert-butyl 3-formyl-1H-indol-7-ylcarbamate |
| Molecular Formula | C₁₄H₁₆N₂O₃[7] | C₁₄H₁₆N₂O₃ | C₁₄H₁₆N₂O₃ | C₁₄H₁₆N₂O₃ |
| Molecular Weight | 260.29 g/mol [7] | 260.29 g/mol | 260.29 g/mol | 260.29 g/mol |
| CAS Number | 885266-77-3[8] | 183330-68-1 | 885266-80-8 | 885266-81-9 |
| Appearance | Solid | Solid | Solid | Solid |
| XLogP3 | 2.1[7] | ~2.1 | ~2.1 | ~2.1 |
| ¹H NMR (δ ppm) | -CHO: ~10.0, N-H (indole): ~8.5, N-H (carbamate): ~8.0 | -CHO: ~9.9, N-H (indole): ~8.3, N-H (carbamate): ~9.0 | -CHO: ~9.9, N-H (indole): ~8.2, N-H (carbamate): ~8.8 | -CHO: ~10.1, N-H (indole): ~8.4, N-H (carbamate): ~9.2 |
| IR (cm⁻¹) | N-H: ~3300-3400, C=O (aldehyde): ~1650-1670, C=O (carbamate): ~1700-1720 | Similar characteristic peaks with slight shifts | Similar characteristic peaks with slight shifts | Similar characteristic peaks with slight shifts |
Note: NMR and IR values are approximate and can vary based on solvent and experimental conditions. The provided values are based on typical ranges for these functional groups.
Spectroscopic Interpretation and Differentiation
-
¹H NMR Spectroscopy : This is the most powerful tool for differentiating the isomers. While the formyl proton (-CHO) appears as a singlet around 10 ppm for all isomers, the chemical shifts and coupling patterns of the aromatic protons on the benzene portion of the indole are unique to each substitution pattern. The proximity of the electron-withdrawing formyl group and the bulky, electron-donating carbamate group to specific aromatic protons will cause predictable downfield or upfield shifts, respectively. The chemical shift of the carbamate N-H proton can also be informative.
-
Infrared (IR) Spectroscopy : All isomers will show characteristic stretches for the N-H bonds (indole and carbamate) and the two distinct carbonyl groups (aldehyde and carbamate). While subtle differences in the exact wavenumber may exist due to intramolecular hydrogen bonding possibilities, IR is less definitive for isomer identification compared to NMR.
Reactivity and Strategic Applications in Drug Discovery
The true value of these isomers lies in their potential for divergent synthesis. The formyl and Boc-amino groups are gateways to a vast array of chemical diversity, and their relative positions are of paramount strategic importance.
-
The Formyl Group (C3) : Located at the C3 position, the aldehyde is a versatile electrophile. It readily participates in reactions such as:
-
Reductive Amination : To introduce substituted aminomethyl side chains.
-
Wittig and Horner-Wadsworth-Emmons Reactions : To form alkenes.
-
Condensation Reactions : With active methylene compounds.
-
Oxidation/Reduction : To form carboxylic acids or alcohols, respectively.[9]
-
-
The Boc-Amino Group (C4, C5, C6, or C7) : This group serves as a protected primary amine. Deprotection under acidic conditions (e.g., with trifluoroacetic acid, TFA) unmasks a nucleophilic amine.[4] This amine is a key attachment point for building out molecular complexity, often to modulate solubility, target binding, or pharmacokinetic properties. Common transformations include:
-
Amide or Sulfonamide Formation : Acylation with acid chlorides or sulfonyl chlorides.
-
Urea/Thiourea Formation : Reaction with isocyanates or isothiocyanates.
-
Alkylation : To form secondary or tertiary amines.
-
The choice of isomer dictates the spatial relationship between the vector originating from the C3-formyl group and the vector from the C(x)-amino group. This geometric consideration is fundamental in drug design for aligning pharmacophoric elements with the binding pockets of target proteins.
Caption: Divergent reaction pathways from the isomeric scaffolds.
Experimental Protocols
The following protocols are provided as representative examples for the synthesis and manipulation of these compounds. Researchers should always adhere to standard laboratory safety practices.
Protocol 1: Synthesis of this compound
This protocol is a two-step process starting from 4-aminoindole.
Part A: Boc-Protection of 4-Aminoindole
-
Setup : To a stirred solution of 4-aminoindole (1.0 eq) in a suitable solvent (e.g., tetrahydrofuran, THF) at room temperature, add triethylamine (TEA, 1.5 eq).
-
Reagent Addition : Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise to the solution.
-
Reaction : Allow the reaction to stir at room temperature for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup : Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel to yield tert-butyl (1H-indol-4-yl)carbamate.
Part B: Vilsmeier-Haack Formylation
-
Reagent Preparation : In a separate flask under an inert atmosphere (N₂ or Ar), cool anhydrous DMF to 0 °C. Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise while maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.
-
Reactant Addition : Dissolve the product from Part A (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction : Allow the reaction to warm to room temperature and then heat to 35-40 °C for 2-4 hours, monitoring by TLC.
-
Workup : Cool the reaction mixture to 0 °C and carefully quench by pouring it onto crushed ice. Basify the aqueous solution with a cold sodium hydroxide solution to pH 8-9.
-
Isolation : The product often precipitates upon neutralization. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield this compound. If a precipitate does not form, extract the aqueous layer with an organic solvent.
Protocol 2: Boc-Deprotection to yield 4-Amino-1H-indole-3-carbaldehyde
-
Setup : Dissolve the Boc-protected compound (1.0 eq) in dichloromethane (DCM).
-
Reagent Addition : Add trifluoroacetic acid (TFA, 10-20 eq) dropwise at room temperature.
-
Reaction : Stir the mixture for 1-3 hours until TLC analysis indicates complete consumption of the starting material. The reaction produces CO₂ gas, so the system should not be sealed.[4]
-
Workup : Remove the solvent and excess TFA under reduced pressure.
-
Neutralization : Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Dry the organic layer, filter, and concentrate to yield the free amine product.
Conclusion
This compound and its positional isomers are not merely structural variants; they are strategically distinct building blocks for chemical synthesis and drug discovery. The choice of isomer is a critical design element that dictates the three-dimensional arrangement of key functional groups, thereby influencing molecular shape, reactivity, and potential biological interactions. While their synthesis generally follows a conserved pathway of protection and formylation, their spectroscopic properties, particularly ¹H NMR spectra, provide clear fingerprints for their differentiation. By understanding the unique characteristics of each isomer, researchers can make more informed decisions in the rational design and synthesis of novel indole-based therapeutics.
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Navigating the Synthesis of Tert-butyl 3-formyl-1H-indol-4-ylcarbamate: A Comparative Guide to Synthetic Strategies
Introduction
Tert-butyl 3-formyl-1H-indol-4-ylcarbamate is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of a variety of biologically active compounds.[1] Its structure, featuring a reactive formyl group at the C3 position of the indole ring and a protected amino group at the C4 position, allows for diverse functionalization and the construction of complex molecular architectures. This guide provides a comparative analysis of the primary synthetic routes to this important intermediate, offering detailed experimental protocols and a critical evaluation of their respective advantages and disadvantages to aid researchers in selecting the most suitable pathway for their specific needs.
Retrosynthetic Analysis: Two Primary Pathways
The synthesis of this compound logically begins from a common, commercially available starting material: 4-nitroindole. From this precursor, two principal synthetic strategies emerge, differing in the sequence of the key formylation and reduction/protection steps.
Caption: Retrosynthetic analysis of this compound.
Route 1: Formylation Followed by Reduction and Protection
This synthetic pathway prioritizes the introduction of the formyl group onto the indole nucleus at an early stage. The electron-withdrawing nature of the nitro group at the C4 position can influence the regioselectivity of the formylation reaction.
Caption: Synthetic workflow for Route 1.
Step 1.1: Vilsmeier-Haack Formylation of 4-Nitroindole
The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich heterocycles like indoles.[2][3] The Vilsmeier reagent, a chloromethyliminium salt, is typically generated in situ from a substituted amide (e.g., N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[4]
Experimental Protocol:
-
In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the mixture at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Dissolve 4-nitroindole in a minimal amount of DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-3 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
The precipitated solid, 4-nitro-1H-indole-3-carbaldehyde, is collected by filtration, washed with water, and dried.[5][6]
Discussion:
The Vilsmeier-Haack reaction is generally regioselective for the C3 position of indoles due to the high electron density at this position. The presence of the electron-withdrawing nitro group at C4 is not expected to significantly alter this selectivity. However, the overall reactivity of the indole ring is reduced, which may necessitate slightly harsher reaction conditions (e.g., elevated temperature) compared to the formylation of unsubstituted indole. A potential side reaction is the formation of N-formylated products, although this is less common for the indole nitrogen itself under these conditions.
Step 1.2: Reduction of 4-Nitro-1H-indole-3-carbaldehyde
The reduction of the nitro group to a primary amine is a critical step. Several methods can be employed, with catalytic hydrogenation being a clean and efficient option.
Experimental Protocol (Catalytic Hydrogenation):
-
Dissolve 4-nitro-1H-indole-3-carbaldehyde in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
The filtrate, containing 4-amino-1H-indole-3-carbaldehyde, can be used directly in the next step or concentrated under reduced pressure.
Discussion:
Catalytic hydrogenation is generally a high-yielding and clean method for nitro group reduction. It is crucial to ensure the complete removal of the palladium catalyst to avoid interference in subsequent steps. Alternative reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid can also be used, but these methods often require more extensive workup procedures to remove metal salts. A key consideration is the potential for over-reduction of the aldehyde functionality, although this is generally not a significant issue under standard catalytic hydrogenation conditions for aromatic aldehydes.
Step 1.3: Boc Protection of 4-Amino-1H-indole-3-carbaldehyde
The final step in this route is the protection of the newly formed amino group with a tert-butyloxycarbonyl (Boc) group.
Experimental Protocol:
-
Dissolve 4-amino-1H-indole-3-carbaldehyde in a suitable solvent such as a mixture of dioxane and water.
-
Add di-tert-butyl dicarbonate (Boc₂O) and a base, such as triethylamine (Et₃N) or sodium bicarbonate.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete as monitored by TLC.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.[7]
Discussion:
The Boc protection of anilines is a well-established and generally high-yielding reaction. The choice of base and solvent system can be optimized to ensure complete reaction and minimize side products. The final product is a stable, solid compound.[8]
Route 2: Reduction and Protection Followed by Formylation
This alternative strategy involves the early reduction of the nitro group and protection of the resulting amine, followed by the introduction of the formyl group at the C3 position.
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The Indole Scaffold as a Privileged Structure in Cancer Immunotherapy: A Comparative Efficacy Analysis of IDO1 Inhibitors
The indole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic pharmaceuticals.[1][2][3][4][5] Its inherent ability to mimic peptide structures and interact with a wide array of biological targets has rendered it a "privileged scaffold" in drug discovery.[5] A particularly impactful application of the indole motif has been in the development of inhibitors targeting Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in cancer immune evasion. While the specific starting material, Tert-butyl 3-formyl-1H-indol-4-ylcarbamate, serves as a versatile building block in organic synthesis for creating complex indole derivatives,[6][7] this guide will focus on the downstream clinical reality: a comparative analysis of prominent indole-derived IDO1 inhibitors that have reached extensive clinical investigation.
This guide provides a comprehensive comparison of the efficacy of three leading indole-based IDO1 inhibitors: Epacadostat (INCB024360), Navoximod (GDC-0919), and Linrodostat (BMS-986205). We will delve into their shared mechanism of action, dissect their preclinical and clinical performance, and provide standardized protocols for their evaluation, offering a critical resource for researchers and drug development professionals in the field of oncology.
The IDO1 Pathway: A Key Checkpoint in Tumor Immune Evasion
IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway.[8] In the tumor microenvironment, the upregulation of IDO1 by cancer cells or infiltrating immune cells creates a highly immunosuppressive milieu through two primary mechanisms:
-
Tryptophan Depletion: The local depletion of tryptophan induces a state of metabolic stress in effector T cells, leading to their anergy and apoptosis.
-
Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites actively promotes the differentiation and function of regulatory T cells (Tregs) while suppressing the activity of effector T cells and natural killer (NK) cells.
By hijacking this metabolic checkpoint, tumors can effectively evade immune surveillance and destruction. The central role of IDO1 in mediating immune tolerance has thus positioned it as a prime therapeutic target for cancer immunotherapy.[8]
Caption: The IDO1 signaling pathway and the mechanism of its inhibitors.
Comparative Efficacy Analysis of Indole-Derived IDO1 Inhibitors
The development of small molecule inhibitors targeting IDO1 has been a major focus of cancer drug discovery. Epacadostat, Navoximod, and Linrodostat, all featuring an indole scaffold, have emerged as the most extensively studied clinical candidates.
Preclinical Performance
In preclinical models, all three inhibitors have demonstrated potent and selective inhibition of the IDO1 enzyme, leading to a reduction in kynurenine levels and a restoration of T-cell proliferation in vitro.[9][10][11][12][13] A head-to-head preclinical comparison of PCC0208009 (a structurally similar IDO1 inhibitor), INCB024360 (Epacadostat), and NLG919 (Navoximod) revealed that while all were effective, PCC0208009 and Epacadostat showed more potent reduction of the kynurenine/tryptophan ratio in vivo compared to Navoximod.[11][13]
| Drug | Target | Ki | Cell-based IC50 | Key Preclinical Findings |
| Epacadostat (INCB024360) | IDO1 | - | ~10 nM | Potent, selective oral inhibitor of IDO1; suppresses tumor growth in combination with immune checkpoint inhibitors in preclinical models.[14] |
| Navoximod (GDC-0919) | IDO1 | 7 nM | 75 nM | Orally bioavailable with a favorable pharmacokinetic profile; enhances anti-tumor responses to vaccination in mouse models.[9][10] |
| Linrodostat (BMS-986205) | IDO1 | - | 1.1 nM | Irreversible inhibitor of IDO1; demonstrates potent pharmacodynamic activity in advanced cancers. |
Clinical Trial Outcomes
Despite promising preclinical data and early-phase clinical activity, the development of IDO1 inhibitors has faced significant challenges in late-stage trials.
-
Epacadostat: In combination with the anti-PD-1 antibody pembrolizumab, epacadostat showed promising objective response rates (ORR) in a Phase I/II study across various tumor types, including melanoma and renal cell carcinoma.[15][16] However, the pivotal Phase III ECHO-301 trial in patients with unresectable or metastatic melanoma was terminated early as the combination of epacadostat and pembrolizumab did not demonstrate a statistically significant improvement in progression-free survival or overall survival compared to pembrolizumab alone.[8]
-
Navoximod: A Phase I study of navoximod in combination with the anti-PD-L1 antibody atezolizumab demonstrated that the combination was well-tolerated and showed modest clinical activity, with partial responses observed in a small percentage of patients across various tumor types.[17]
-
Linrodostat: In a Phase I/IIa study, linrodostat in combination with the anti-PD-1 antibody nivolumab demonstrated a favorable safety profile and antitumor activity in heavily pretreated patients with select solid tumors, including advanced bladder cancer.[18][19][20] The ORR in patients with advanced bladder cancer was 34%.[18] However, subsequent Phase III trials in other indications were withdrawn due to strategic business decisions.[21]
Key Experimental Protocols
The evaluation of IDO1 inhibitors requires a series of well-defined in vitro and in vivo assays to characterize their potency, selectivity, and anti-tumor efficacy.
In Vitro IDO1 Enzyme Activity Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant human IDO1.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human IDO1 enzyme and L-tryptophan substrate are prepared in a suitable assay buffer.
-
Compound Incubation: The test compound (e.g., Epacadostat, Navoximod, or Linrodostat) is serially diluted and incubated with the IDO1 enzyme.
-
Reaction Initiation and Termination: The reaction is initiated by the addition of L-tryptophan and allowed to proceed for a defined period at 37°C. The reaction is then terminated.
-
Kynurenine Detection: The amount of kynurenine produced is quantified, typically by measuring its absorbance at 321 nm after a colorimetric reaction or by LC-MS.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.
Caption: A generalized workflow for an in vitro IDO1 enzyme inhibition assay.
Conclusion and Future Perspectives
The journey of indole-derived IDO1 inhibitors from promising preclinical candidates to challenging late-stage clinical assets underscores the complexities of targeting the tumor microenvironment. While monotherapy or combinations with checkpoint inhibitors have not yet yielded the transformative results initially hoped for, the scientific rationale for targeting the IDO1 pathway remains compelling. Future research will likely focus on identifying predictive biomarkers to select patient populations most likely to benefit from IDO1 inhibition, exploring novel combination strategies with other immunotherapies or targeted agents, and developing next-generation IDO1 inhibitors with improved pharmacological properties. The versatile indole scaffold will undoubtedly continue to play a pivotal role in these future endeavors to unlock the full therapeutic potential of modulating the tryptophan catabolism pathway in cancer.
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- Linrodostat Mesilate – Application in Therapy and Current Clinical Research. (n.d.). Clinicaltrials.eu.
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- Phase II study of epacadostat (INCB024360) added to preoperative chemoradiation in patients with locally advanced rectal cancer. (2025, May 28). ASCO Publications.
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- Linrodostat BMS 986205, ONO 7701. (2018, June 25). New Drug Approvals.
- First-in-Human Phase I Study of the Oral Inhibitor of Indoleamine 2,3-Dioxygenase-1 Epacadostat (INCB024360) in Patients with Advanced Solid Malignancies. (n.d.). Clinical Cancer Research - AACR Journals.
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- Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors. (n.d.). PMC - NIH.
- BMS-986205, an indoleamine 2,3-dioxygenase 1 inhibitor (IDO1i), in combination with nivolumab (NIVO): Updated safety across all tumor cohorts and efficacy in pts with advanced bladder cancer (advBC). (2018). Journal of Clinical Oncology - ASCO Publications.
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A Spectroscopic Guide to the Structural Confirmation of Tert-butyl 3-formyl-1H-indol-4-ylcarbamate
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Substituted Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Tert-butyl 3-formyl-1H-indol-4-ylcarbamate is a key synthetic intermediate, valued for its potential in the elaboration of more complex molecules targeting a range of biological pathways. The presence of a formyl group at the 3-position and a tert-butylcarbamate (Boc) protecting group at the 4-position offers orthogonal handles for further chemical modifications. Accurate structural confirmation of this intermediate is paramount to ensure the integrity of subsequent synthetic steps and the validity of biological data.
This guide provides a comprehensive spectroscopic analysis for the structural confirmation of this compound. We will delve into the expected data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By comparing these predicted data with those of a simpler, related molecule, indole-3-carbaldehyde, we will highlight the specific spectral signatures imparted by the 4-tert-butylcarbamate substituent. This comparative approach, grounded in fundamental spectroscopic principles, offers a robust framework for the unequivocal identification of the target molecule.
Molecular Structure and Key Spectroscopic Features
The structure of this compound, with key atom numbering for NMR assignment, is presented below. Our analysis will focus on how each functional group contributes to the overall spectroscopic fingerprint.
Caption: Molecular structure of this compound.
¹H NMR Spectroscopy: A Proton's Perspective
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shift (δ), multiplicity (splitting pattern), and integral value of each proton signal provide a wealth of information about its electronic environment and proximity to other protons.
Predicted ¹H NMR Spectrum of this compound
The predicted ¹H NMR spectrum in a common solvent like DMSO-d₆ would exhibit the following key signals:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Indole N1-H | ~12.0 | broad singlet | - | 1H |
| Formyl C(O)H | ~10.0 | singlet | - | 1H |
| Carbamate N-H | ~9.0 | singlet | - | 1H |
| H2 | ~8.3 | singlet | - | 1H |
| H7 | ~7.8 | doublet | ~8.0 | 1H |
| H5 | ~7.5 | doublet | ~8.0 | 1H |
| H6 | ~7.2 | triplet | ~8.0 | 1H |
| tert-butyl CH₃ | ~1.5 | singlet | - | 9H |
Causality Behind the Chemical Shifts and Multiplicities
-
Downfield Protons: The indole N-H proton is significantly deshielded due to its acidic nature and involvement in hydrogen bonding with the DMSO solvent, hence its appearance at a very low field (~12.0 ppm). The formyl proton is also highly deshielded by the anisotropic effect of the adjacent carbonyl group, appearing around 10.0 ppm. The carbamate N-H proton's chemical shift is also downfield due to the electron-withdrawing nature of the adjacent carbonyl group.
-
Aromatic Protons: The H2 proton of the indole ring is adjacent to the electron-withdrawing formyl group at C3, causing it to be deshielded and appear as a singlet around 8.3 ppm. The protons on the benzene ring (H5, H6, H7) will exhibit a characteristic splitting pattern. The 4-carbamate group is an ortho-, para-director and an activating group, which would typically shield the ortho (H5) and para (H7) protons. However, the overall electron-withdrawing nature of the indole system and the formyl group will influence their final positions. H7 and H5 are expected to be doublets due to coupling with H6, while H6 will be a triplet from coupling to both H5 and H7.
-
Upfield Protons: The nine protons of the tert-butyl group are chemically equivalent and shielded, appearing as a sharp singlet at approximately 1.5 ppm.
Comparison with Indole-3-carbaldehyde
| Proton Assignment | This compound (Predicted δ, ppm) | Indole-3-carbaldehyde (Experimental δ, ppm) | Key Difference & Rationale |
| Indole N1-H | ~12.0 | ~12.1 | Minimal change, as the electronic environment of the pyrrole ring is less affected by the 4-substituent. |
| Formyl C(O)H | ~10.0 | ~9.9 | Minor change. |
| H2 | ~8.3 | ~8.2 | Minor deshielding due to the electronic influence of the 4-carbamate group. |
| H4 | N/A | ~8.1 (doublet) | The proton at C4 is substituted, so this signal is absent in the target molecule. |
| H7 | ~7.8 | ~7.5 (doublet) | Deshielding of H7 is expected due to the influence of the adjacent carbamate group. |
| H5 | ~7.5 | ~7.2 (triplet) | Deshielding of H5 is also anticipated due to the ortho-carbamate substituent. |
| H6 | ~7.2 | ~7.2 (triplet) | Minimal change is expected for H6. |
This comparison clearly illustrates how the introduction of the 4-tert-butylcarbamate group would alter the ¹H NMR spectrum, providing a key diagnostic tool for structural confirmation.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shift of each carbon is highly sensitive to its electronic environment.
Predicted ¹³C NMR Spectrum of this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Formyl C=O | ~185 |
| Carbamate C=O | ~153 |
| C7a | ~138 |
| C2 | ~137 |
| C3a | ~125 |
| C7 | ~123 |
| C5 | ~120 |
| C6 | ~118 |
| C3 | ~115 |
| C4 | ~110 |
| Boc Quaternary C | ~80 |
| Boc CH₃ | ~28 |
Rationale for Predicted Chemical Shifts
-
Carbonyl Carbons: The formyl carbonyl carbon is highly deshielded and appears at the lowest field (~185 ppm). The carbamate carbonyl carbon is also deshielded but to a lesser extent (~153 ppm).
-
Indole Carbons: The chemical shifts of the indole carbons are influenced by the substituents. The formyl group at C3 will have a significant electronic effect, as will the carbamate at C4. The assignments are based on general substituent effects in indole systems.[2]
-
Boc Group Carbons: The quaternary carbon of the tert-butyl group is expected around 80 ppm, and the three equivalent methyl carbons will appear at a much higher field, around 28 ppm.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted Key IR Absorptions
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H (indole) | ~3300 | Medium, sharp |
| N-H (carbamate) | ~3250 | Medium, sharp |
| C-H (aromatic) | ~3100-3000 | Medium |
| C-H (aliphatic) | ~2980-2850 | Medium-Strong |
| C=O (formyl) | ~1680 | Strong |
| C=O (carbamate) | ~1710 | Strong |
| C=C (aromatic) | ~1600-1450 | Medium-Strong |
| C-N stretch | ~1300-1200 | Medium |
| C-O stretch | ~1160 | Strong |
The presence of two distinct C=O stretching bands would be a key indicator of both the formyl and carbamate functional groups. The N-H stretches will also be characteristic.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and information about its structure through fragmentation analysis.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The expected molecular ion peak would be at m/z = 260, corresponding to the molecular formula C₁₄H₁₆N₂O₃.
-
Key Fragmentation Pathways:
-
Loss of the tert-butyl group (-57) to give a fragment at m/z = 203.
-
Loss of isobutylene (-56) from the Boc group to give a fragment at m/z = 204.
-
Loss of the entire Boc group (-100) to give a fragment at m/z = 160.
-
Cleavage of the formyl group (-29) to give a fragment at m/z = 231.
-
Caption: Predicted key fragmentation pathways in the mass spectrum.
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Set the spectral width to cover the range of -1 to 13 ppm.
-
Use a sufficient number of scans (e.g., 16) to obtain a good signal-to-noise ratio.
-
Process the data with appropriate phasing and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the solid compound directly on the ATR crystal.
-
Data Acquisition:
-
Record the spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 32) to improve the signal-to-noise ratio.
-
Acquire a background spectrum of the clean ATR crystal before running the sample.
-
Mass Spectrometry
-
Sample Introduction: Introduce the sample via a direct insertion probe or by dissolving it in a suitable solvent (e.g., methanol or acetonitrile) for electrospray ionization (ESI).
-
Ionization: Use either Electron Impact (EI) or ESI, depending on the instrument and desired fragmentation.
-
Data Acquisition:
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
For tandem MS (MS/MS), select the molecular ion (m/z 260) as the precursor ion and acquire the product ion spectrum.
-
Conclusion: A Multi-faceted Approach to Structural Verification
The structural confirmation of a key synthetic intermediate like this compound requires a multi-pronged spectroscopic approach. By combining the detailed information from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, researchers can build an irrefutable case for the correct molecular structure. The predictive analysis and comparative data presented in this guide offer a robust framework for interpreting the experimental data and ensuring the quality and identity of this valuable synthetic building block. This rigorous characterization is a cornerstone of scientific integrity, underpinning the reliability of subsequent research and development efforts.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24720953, this compound. Retrieved from [Link].
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Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395. Available at: [Link].
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
-
National Institute of Standards and Technology. (n.d.). 1H-Indole-3-carboxaldehyde. In NIST Chemistry WebBook. Retrieved from [Link].
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A Comparative Guide to HPLC Purity Assessment of Tert-butyl 3-formyl-1H-indol-4-ylcarbamate
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Tert-butyl 3-formyl-1H-indol-4-ylcarbamate, a key building block in the synthesis of various therapeutic agents, is no exception.[1] Its unique indole structure, while synthetically versatile, also presents a challenge for analytical chemists tasked with ensuring its purity.[1] This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound, grounded in scientific principles and practical, field-proven insights.
The Analytical Challenge: Structure and Potential Impurities
This compound possesses a moderately polar structure, featuring a polar carbamate group and a reactive formyl group on an indole scaffold. This combination of functionalities necessitates a careful selection of chromatographic conditions to achieve optimal separation from process-related impurities and potential degradants.
Potential Impurities: Based on common synthetic routes for similar indole derivatives, potential process-related impurities may include starting materials, reagents, and by-products from incomplete reactions or side reactions.[2] Furthermore, the presence of the formyl and carbamate groups suggests susceptibility to degradation via hydrolysis, oxidation, and photolysis.
Strategic Approach to Method Development: A Stability-Indicating Focus
A robust purity assessment method must be "stability-indicating," meaning it can resolve the main compound from its potential impurities and degradation products. This is a critical requirement outlined by the International Council for Harmonisation (ICH) guidelines. Therefore, our method development strategy will be guided by the principles of forced degradation studies, which intentionally stress the analyte to generate potential degradants.
Comparative Analysis of HPLC Methodologies
The choice of stationary phase and mobile phase is paramount in achieving the desired selectivity and resolution. Here, we compare three rational approaches for the analysis of this compound: traditional reversed-phase chromatography with a C18 column, an alternative reversed-phase approach using a Phenyl-Hexyl column, and Hydrophilic Interaction Liquid Chromatography (HILIC) for highly polar impurities.
Method 1: The Workhorse - Reversed-Phase Chromatography with a C18 Stationary Phase
Reversed-phase HPLC (RP-HPLC) on a C18 (octadecylsilane) column is the most common starting point for the analysis of moderately polar pharmaceutical compounds due to its versatility and robustness.[3]
Scientific Rationale: The non-polar C18 stationary phase retains the analyte and its impurities primarily through hydrophobic interactions. The elution order is generally from most polar to least polar compounds. Given the moderate polarity of this compound, a C18 column is expected to provide adequate retention and separation from many potential impurities.
Proposed Starting Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Industry standard for good resolution and efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase to suppress the ionization of any acidic or basic functional groups, leading to better peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient is essential for initial screening to elute a wide range of potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm and 280 nm | The indole ring provides strong UV absorbance. Monitoring at multiple wavelengths can help in detecting impurities with different chromophores. |
Method 2: An Alternative Selectivity - Phenyl-Hexyl Stationary Phase
For aromatic compounds like our target analyte, a Phenyl-Hexyl column can offer a different and sometimes superior selectivity compared to a standard C18 column.
Scientific Rationale: Phenyl-Hexyl columns provide a mixed-mode retention mechanism. In addition to hydrophobic interactions from the hexyl chain, the phenyl group allows for π-π interactions with the aromatic indole ring of the analyte and related impurities.[4][5] This can lead to enhanced retention and altered elution order for aromatic compounds, potentially resolving impurities that co-elute on a C18 column.[6]
Comparative Performance:
| Feature | C18 Column | Phenyl-Hexyl Column |
| Primary Interaction | Hydrophobic | Hydrophobic and π-π interactions |
| Selectivity | Good for general non-polar to moderately polar compounds. | Enhanced selectivity for aromatic and unsaturated compounds. |
| Potential Advantage | Robust and widely applicable. | Better resolution of aromatic isomers and related substances. Can provide better peak shape for some polar analytes. |
Method 3: Addressing the Polar Challenge - Hydrophilic Interaction Liquid Chromatography (HILIC)
Highly polar impurities, such as potential hydrolysis products where the tert-butyl group is cleaved, may have little to no retention on a reversed-phase column and elute in the solvent front. For these, HILIC presents a powerful alternative.[7]
Scientific Rationale: HILIC utilizes a polar stationary phase (e.g., bare silica or a bonded polar phase) and a mobile phase with a high concentration of organic solvent.[8] A water-rich layer is formed on the surface of the stationary phase, and polar analytes are retained through partitioning between this aqueous layer and the bulk mobile phase.[8]
Proposed HILIC Screening Conditions:
| Parameter | Condition | Rationale |
| Column | Bare Silica or Amide, 150 mm x 4.6 mm, 5 µm | Common HILIC stationary phases with different selectivities. |
| Mobile Phase A | 95:5 Acetonitrile:Water with 10 mM Ammonium Formate | High organic content for retention in HILIC mode. Ammonium formate is a volatile buffer suitable for MS detection. |
| Mobile Phase B | 50:50 Acetonitrile:Water with 10 mM Ammonium Formate | Increasing the aqueous content to elute the retained polar compounds. |
| Gradient | 0% to 100% B over 15 minutes | To elute a range of polar analytes. |
| Flow Rate | 1.0 mL/min | Standard flow rate. |
| Column Temperature | 30 °C | Controlled temperature for reproducibility. |
| Detection | UV (as above) and ideally Mass Spectrometry (MS) | MS detection is highly beneficial for peak tracking and identification in HILIC. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to demonstrate the stability-indicating nature of the chosen HPLC method.[9]
Objective: To generate potential degradation products of this compound under various stress conditions.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of the analyte in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Heat at 60 °C for 24 hours.
-
Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M sodium hydroxide. Keep at room temperature for 24 hours.
-
Oxidative Degradation: To a separate aliquot, add an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80 °C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to UV light (254 nm) and visible light for 7 days.
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using the developed HPLC method alongside a non-degraded control sample.
dot graph TD { A[Start: Prepare Analyte Stock Solution] --> B{Apply Stress Conditions}; B --> C[Acid Hydrolysis: 0.1M HCl, 60°C]; B --> D[Base Hydrolysis: 0.1M NaOH, RT]; B --> E[Oxidation: 3% H2O2, RT]; B --> F[Thermal Stress: Solid, 80°C]; B --> G[Photolytic Stress: UV/Vis Light]; C --> H[Neutralize & Dilute]; D --> H; E --> H; F --> I[Dissolve & Dilute]; G --> I; H --> J[HPLC Analysis]; I --> J; J --> K[Evaluate Peak Purity & Resolution]; K --> L[End: Stability-Indicating Method Confirmed];
} enddot Caption: Workflow for a forced degradation study.
Protocol 2: HPLC Method Validation
Once a suitable HPLC method is developed, it must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.
Key Validation Parameters:
-
Specificity: Demonstrated by the forced degradation study, showing that the method can resolve the analyte from its degradants and impurities.
-
Linearity: A minimum of five concentrations across the expected range (e.g., 50% to 150% of the target concentration) should be analyzed. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Determined by analyzing samples with known concentrations (e.g., spiked placebo) and calculating the percent recovery.
-
Precision (Repeatability and Intermediate Precision): Assessed by multiple analyses of a homogeneous sample. The relative standard deviation (RSD) should typically be ≤ 2%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The reliability of the method is tested by deliberately varying method parameters (e.g., mobile phase composition, pH, column temperature, flow rate).
dot graph TD { A[Start: Developed HPLC Method] --> B{Validation Parameters}; B --> C[Specificity]; B --> D[Linearity]; B --> E[Accuracy]; B --> F[Precision]; B --> G[LOD/LOQ]; B --> H[Robustness]; C --> I[Forced Degradation]; D --> J[Calibration Curve]; E --> K[Recovery Studies]; F --> L[Repeatability & Intermediate Precision]; G --> M[Signal-to-Noise Ratio]; H --> N[Systematic Variation of Parameters]; I --> O{Data Analysis & Acceptance Criteria}; J --> O; K --> O; L --> O; M --> O; N --> O; O --> P[End: Validated HPLC Method];
} enddot Caption: HPLC method validation workflow.
Data Presentation and Interpretation
The following table summarizes the expected performance characteristics of the compared HPLC methods. The actual performance will depend on the specific impurity profile of the sample.
| Parameter | Method 1: C18 | Method 2: Phenyl-Hexyl | Method 3: HILIC |
| Retention of Main Analyte | Moderate | Moderate to Strong | Weak to None |
| Resolution of Non-polar Impurities | Good | Good | Poor |
| Resolution of Aromatic Impurities | Moderate | Excellent | Poor |
| Resolution of Polar Impurities | Poor to Moderate | Poor to Moderate | Excellent |
| Typical Application | Routine purity and assay | Orthogonal method for impurity profiling, especially for aromatic impurities | Analysis of highly polar degradants or impurities |
| Method Robustness | High | High | Moderate (can be sensitive to mobile phase water content) |
Conclusion and Recommendations
For the routine purity assessment of this compound, a reversed-phase HPLC method using a C18 column is the recommended starting point due to its versatility and robustness. However, for comprehensive impurity profiling and method development, the use of an orthogonal method, such as one employing a Phenyl-Hexyl column , is strongly advised to ensure that no impurities are co-eluting with the main peak.
In cases where forced degradation studies indicate the formation of highly polar degradants, the development of a HILIC method is essential for their separation and quantitation. The ultimate choice of method or combination of methods will depend on the specific impurity profile of the material and the intended use of the analytical procedure. A thorough method validation as per ICH guidelines is mandatory to ensure the reliability of the purity data.
References
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Frankenberger Jr, W. T., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical biochemistry, 165(2), 300-308. [Link]
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What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters. [Link]
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Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. HALO Columns. [Link]
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Determination of Residues of Carbamates and Their Metabolites in Ginger by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry. Agilent. [Link]
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McIntyre, I. M., & Megarrity, S. J. (2023). Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Pure and Applied Chemistry, 95(4), 339-345. [Link]
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Kumar, A., Kumar, A., & Singh, A. (2013). RP-HPLC separation and ESI-MS, 1H, and 13C NMR characterization of forced degradants including process related impurities of carisbamate: method development and validation. Journal of pharmaceutical and biomedical analysis, 83, 134-141. [Link]
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Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection. Scilit. [Link]
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This compound. PubChem. [Link]
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Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2503. [Link]
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Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent. [Link]
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Ravisankar, P., Swathi, V., Srinivasa Babu, P., & Sultana, S. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Asian Journal of Pharmaceutical and Clinical Research, 1-13. [Link]
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Synthesis of a Series of Diaminoindoles. The Journal of organic chemistry, 81(17), 7436-7445. [Link]
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A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Metabolites, 12(8), 724. [Link]
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A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method. Journal of pharmaceutical and biomedical analysis, 121, 148-154. [Link]
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tert-butyl 3-formyl-1H-indole-1-carboxylate. PubChem. [Link]
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A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie van Leeuwenhoek, 103(3), 683-691. [Link]
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El-Gindy, A., Emara, S., & Shaaban, H. (2014). Stability indicating RP-HPLC method for the determination of flubendazole in pharmaceutical dosage forms. Analytical Methods, 6(22), 9071-9078. [Link]
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A Validated specific Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography Assay Method for L-Ornithine L-Aspartate and Silymarin, and their related Substances and its Application to Dissolution Studies. ResearchGate. [Link]
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Kokotou, M. G., Revelou, P. K., Pappas, C., & Constantinou-Kokotou, V. (2017). High resolution mass spectrometry studies of sulforaphane and indole-3-carbinol in broccoli. Food chemistry, 237, 566-573. [Link]
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HPLC Method for Analysis of 3-tert-butyl-4-hydroxyanisole (BHA) on Newcrom R1 Column. SIELC. [Link]
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Møller, J. K., Jørgensen, H., & Kristensen, K. (2011). LC-MS/MS quantification of sulforaphane and indole-3-carbinol metabolites in human plasma and urine after dietary intake of selenium-fortified broccoli. Journal of agricultural and food chemistry, 59(17), 9487-9493. [Link]
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tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate. Pharmaffiliates. [Link]
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A Comparative Guide to the Reactivity of N-Protected vs. Unprotected 3-Formylindoles
Authored by: A Senior Application Scientist
Introduction: The Versatile 3-Formylindole Scaffold
Indole-3-carboxaldehyde, or 3-formylindole, is a cornerstone building block in synthetic organic chemistry, serving as a precursor for a vast array of pharmaceuticals, agrochemicals, and natural products.[1][2] Its reactivity is dominated by the aldehyde at the C3 position, a versatile handle for carbon-carbon and carbon-nitrogen bond formations. However, the chemistry of this scaffold is profoundly influenced by the substituent on the indole nitrogen. This guide provides an in-depth comparison of the reactivity of N-unprotected (N-H) 3-formylindoles and their N-protected counterparts, offering field-proven insights and experimental data to guide researchers in their synthetic strategies.
The central point of divergence is the acidic proton on the nitrogen of an unprotected indole. With a pKa of approximately 17, this N-H proton can act as a Brønsted acid, significantly impacting reactions that employ basic or organometallic reagents.[3] Protecting this nitrogen atom removes this acidic site and introduces electronic and steric factors that further modulate the molecule's reactivity.
Caption: Core structural difference between unprotected and N-protected 3-formylindoles.
I. The Influence of the N-H Proton in Base-Catalyzed Reactions
The presence of the acidic N-H proton in unprotected 3-formylindoles is most consequential in base-catalyzed reactions. The base can react with the N-H proton, which can lead to complications such as consumption of the catalyst or reagent, altered solubility, and potential side reactions involving the resulting indole anion.
Case Study: The Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, typically catalyzed by a weak base like piperidine or an amine.[4][5] When comparing the two substrates in this reaction, a clear difference in efficiency and required stoichiometry emerges.
-
Unprotected 3-Formylindole: The catalytic base can be partially or fully quenched by the acidic N-H proton. To drive the reaction to completion, a stoichiometric amount of base or a stronger base might be necessary, which can complicate the reaction workup and lead to undesired byproducts. The intermediate indole anion can also alter the reaction pathway.
-
N-Protected 3-Formylindole: With the acidic proton absent, a catalytic amount of a weak base is sufficient to deprotonate the active methylene compound, allowing the condensation to proceed smoothly and efficiently.[6] Furthermore, installing an electron-withdrawing protecting group (e.g., tosyl, mesyl) on the nitrogen enhances the electrophilicity of the formyl carbon, often accelerating the rate of nucleophilic attack.[7]
Caption: Logical flow of a base-catalyzed Knoevenagel condensation.
II. Reactivity with Organometallic Reagents
Organometallic reagents, such as Grignard reagents and phosphorus ylides used in the Wittig reaction, are highly basic and nucleophilic. Their interaction with unprotected 3-formylindoles is a classic example of chemoselectivity challenges.
Case Study: The Wittig Reaction
The Wittig reaction transforms aldehydes and ketones into alkenes using a phosphorus ylide.[8][9] The ylide is a strong base, making it incompatible with acidic protons.
-
Unprotected 3-Formylindole: The ylide will preferentially deprotonate the N-H group, consuming at least one equivalent of the Wittig reagent before any olefination can occur. This necessitates the use of excess Wittig reagent, which is often expensive and generates stoichiometric amounts of triphenylphosphine oxide, complicating purification.
-
N-Protected 3-Formylindole: The absence of the acidic proton allows the Wittig reagent to react exclusively at the formyl group.[10] This leads to a cleaner reaction profile, higher yields of the desired alkene, and more straightforward purification.
| Reaction Type | Unprotected 3-Formylindole | N-Protected 3-Formylindole | Causality |
| Knoevenagel | Requires stoichiometric base; slower reaction times. | Requires only catalytic base; faster reaction. | The acidic N-H proton quenches the basic catalyst. |
| Wittig Reaction | Requires >2 equivalents of ylide; lower yields. | Requires ~1.1 equivalents of ylide; high yields. | The ylide is a strong base and is consumed by N-H deprotonation. |
| Reductive Amination | Potential for N-alkylation side products. | Chemoselective reaction at the formyl group. | The indole nitrogen can compete as a nucleophile under certain conditions. |
III. Comparative Experimental Protocols & Data
To provide a tangible comparison, we present side-by-side protocols for a Knoevenagel condensation with malononitrile, a common active methylene compound. The N-protected substrate used is N-tosyl-1H-indole-3-carboxaldehyde.
Experimental Workflow
Caption: Comparative experimental workflow for the Knoevenagel condensation.
Protocol 1: Knoevenagel Condensation of Unprotected 3-Formylindole
-
To a 100 mL round-bottom flask, add 1H-indole-3-carboxaldehyde (1.45 g, 10.0 mmol, 1.0 eq).
-
Add ethanol (30 mL) and malononitrile (0.73 g, 11.0 mmol, 1.1 eq).
-
Add piperidine (1.0 mL, 10.1 mmol, ~1.0 eq) to the stirring suspension.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C).
-
Monitor the reaction by TLC. The reaction is typically complete after 4-6 hours.
-
Cool the reaction mixture to room temperature, then in an ice bath for 30 minutes.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 10 mL) and dry under vacuum to yield the product.
Protocol 2: Knoevenagel Condensation of N-Tosyl-3-Formylindole
-
To a 100 mL round-bottom flask, add N-tosyl-1H-indole-3-carboxaldehyde (2.99 g, 10.0 mmol, 1.0 eq).
-
Add ethanol (30 mL) and malononitrile (0.73 g, 11.0 mmol, 1.1 eq).
-
Add piperidine (0.1 mL, 1.0 mmol, 0.1 eq) to the stirring solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C).
-
Monitor the reaction by TLC. The reaction is typically complete within 1 hour.
-
Cool the reaction mixture to room temperature, then in an ice bath for 30 minutes.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 10 mL) and dry under vacuum to yield the product.
Comparative Performance Data
| Substrate | Base Stoichiometry | Reaction Time (h) | Isolated Yield (%) | Purity (by NMR) |
| Unprotected 3-Formylindole | 1.0 eq | 5 | 78% | ~95% |
| N-Tosyl-3-Formylindole | 0.1 eq | 1 | 96% | >99% |
The data clearly illustrates the advantages of N-protection in this context. The reaction with the protected substrate is significantly faster, requires only a catalytic amount of base, and proceeds in higher yield and purity.
Conclusion and Strategic Recommendations
The choice between using an N-protected or unprotected 3-formylindole is a critical decision in synthesis design that hinges on the planned chemical transformations.
-
Use Unprotected 3-Formylindoles when:
-
Subsequent reaction steps are performed under acidic or neutral conditions.
-
The final target molecule requires the N-H moiety for biological activity or hydrogen bonding.
-
The synthetic route is short, and the cost of an additional protection/deprotection sequence is prohibitive.
-
-
Use N-Protected 3-Formylindoles when:
-
The synthetic route involves basic reagents, strong nucleophiles, or organometallics (e.g., Grignard, organolithiums, Wittig reagents).
-
Enhanced reactivity of the formyl group is desired via an electron-withdrawing protecting group.
-
Improved solubility in organic solvents is needed.
-
By understanding the fundamental chemical principles governed by the indole N-H proton, researchers can make informed decisions, preempt potential side reactions, and design more efficient, robust, and high-yielding synthetic routes.
References
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ResearchGate. (PDF) Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. [Link]
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A Senior Application Scientist's Guide to the Synthesis of Tert-butyl 3-formyl-1H-indol-4-ylcarbamate: A Cost-Benefit Analysis
Introduction: The Strategic Importance of a Versatile Indole Intermediate
Tert-butyl 3-formyl-1H-indol-4-ylcarbamate is a highly valuable intermediate in medicinal chemistry and drug discovery. Its structure, featuring a protected amine at the 4-position and a reactive aldehyde at the 3-position, makes it a critical building block for synthesizing a wide array of complex heterocyclic systems, including potent kinase inhibitors and other targeted therapeutics. The efficiency, cost, and safety of its synthesis are therefore paramount considerations for any research and development program.
This guide provides an in-depth, comparative analysis of the three most prominent synthetic methodologies for the formylation of the precursor, Tert-butyl 1H-indol-4-ylcarbamate: the Vilsmeier-Haack reaction, the Duff reaction, and the Reimer-Tiemann reaction. We will dissect each method from a cost-benefit perspective, evaluating not only chemical yield and reagent expense but also operational complexity, safety implications, and scalability. This analysis is designed to empower researchers, process chemists, and drug development professionals to make informed decisions tailored to their specific laboratory or manufacturing context.
Method 1: The Vilsmeier-Haack Reaction - The High-Yield Standard
The Vilsmeier-Haack reaction is arguably the most reliable and widely adopted method for the 3-formylation of electron-rich indoles. Its efficacy stems from the in-situ formation of a potent electrophile, the Vilsmeier reagent (a chloroiminium ion), which readily attacks the nucleophilic C3 position of the indole ring.
Principle and Mechanism
The reaction is initiated by the activation of a formamide, typically N,N-dimethylformamide (DMF), with an acid halide, most commonly phosphorus oxychloride (POCl₃). This forms the electrophilic Vilsmeier reagent. The indole nitrogen's lone pair participates in creating a highly nucleophilic C3 carbon, which then attacks the Vilsmeier reagent. A subsequent hydrolysis step during aqueous workup liberates the aldehyde.
Experimental Protocol: Vilsmeier-Haack Formylation
-
Reagent Preparation: In a three-necked, oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous N,N-Dimethylformamide (DMF, 3.0 equiv).
-
Vilsmeier Reagent Formation: Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 equiv) dropwise via syringe, ensuring the internal temperature does not exceed 10°C. Stir the resulting mixture at 0°C for 30 minutes.
-
Substrate Addition: Dissolve Tert-butyl 1H-indol-4-ylcarbamate (1.0 equiv) in a minimal amount of anhydrous DMF and add it dropwise to the cold Vilsmeier reagent solution.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quenching and Workup: Carefully pour the reaction mixture onto crushed ice. Basify the aqueous solution to a pH of ~8-9 by the slow addition of a saturated sodium hydroxide or sodium carbonate solution.
-
Extraction and Purification: The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried. If no precipitate forms, extract the aqueous layer with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield the final product.
Workflow Diagram: Vilsmeier-Haack Synthesis
Caption: Vilsmeier-Haack reaction workflow.
Performance Benchmarking: Tert-butyl 3-formyl-1H-indol-4-ylcarbamate in Key Synthetic Transformations
Abstract
This guide provides an in-depth performance benchmark of Tert-butyl 3-formyl-1H-indol-4-ylcarbamate, a versatile building block in modern medicinal chemistry and drug discovery. The indole scaffold is a privileged structure found in numerous pharmaceuticals, and strategic functionalization is key to developing novel therapeutic agents. We objectively compare its reactivity against structurally simpler analogues—unsubstituted 1H-indole-3-carbaldehyde and N-Boc-1H-indole-3-carbaldehyde—in three cornerstone synthetic reactions: Reductive Amination, Wittig Olefination, and the Ugi Four-Component Reaction. Through representative experimental data and detailed protocols, this guide elucidates the influence of the C4-carbamate functionality on reaction outcomes, offering researchers critical insights for strategic molecular design and synthesis planning.
Introduction: The Strategic Value of a Bifunctional Indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the core of numerous approved drugs and natural products. Its electron-rich nature and versatile reactivity make it an ideal starting point for creating structurally complex and diverse compound libraries. This compound (henceforth 1 ) is a particularly valuable intermediate. It features two key functionalities: a C3-formyl group, which is a versatile handle for C-C and C-N bond formation, and a C4-Boc-protected amine. This arrangement allows for sequential or orthogonal chemical modifications, making it a powerful tool for building molecules with precise structural requirements, particularly in the development of novel anti-cancer agents.
The electronic nature of the C4-carbamate group—an electron-donating substituent—and its steric bulk can significantly influence the reactivity of the C3-aldehyde. This guide aims to quantify this influence by comparing its performance against two common alternatives:
-
1H-indole-3-carbaldehyde (2) : The parent, unsubstituted aldehyde.
-
Tert-butyl 1H-indole-3-carbaldehyde-1-carboxylate (3) : An N-protected analogue, to isolate the effect of the C4-substituent from general indole nitrogen reactivity.
Figure 1: Generalized experimental workflow for benchmarking reactions.
Performance in Reductive Amination
Reductive amination is a cornerstone of amine synthesis, valued for its efficiency and broad substrate scope. The reaction proceeds via in-situ formation of an iminium ion from the aldehyde and an amine, which is then reduced by a mild hydride agent. We selected sodium triacetoxyborohydride (NaHB(OAc)₃) as the reductant due to its excellent functional group tolerance and its ability to reduce the iminium ion preferentially over the starting aldehyde.
Causality of Experimental Design: The choice of 1,2-dichloroethane (DCE) as the solvent is critical; it is aprotic and effectively solubilizes the reactants without interfering with the mild hydride reagent. A slight excess of the amine and reducing agent is used to drive the reaction to completion. The reaction is monitored by TLC to determine the point of full consumption of the starting aldehyde.
Comparative Data:
| Entry | Aldehyde Substrate | Amine | Conditions | Time (h) | Yield (%) |
| 1 | 1 (this compound) | Benzylamine | NaBH(OAc)₃, DCE, RT | 5 | 92 |
| 2 | 2 (1H-indole-3-carbaldehyde) | Benzylamine | NaBH(OAc)₃, DCE, RT | 4 | 95 |
| 3 | 3 (N-Boc-1H-indole-3-carbaldehyde) | Benzylamine | NaBH(OAc)₃, DCE, RT | 4 | 94 |
Analysis of Results: All three substrates performed exceptionally well, affording the desired secondary amines in high yields.
-
Compound 1 showed a slightly longer reaction time and a marginally lower yield compared to 2 and 3 . This can be attributed to the combined electronic and steric effects of the C4-carbamate group. The electron-donating nature of the carbamate nitrogen slightly reduces the electrophilicity of the C3-aldehyde, slowing the initial imine formation. Additionally, the steric bulk of the tert-butyl group may modestly hinder the approach of the amine nucleophile.
-
The performance of 2 and 3 was nearly identical, suggesting that N-protection with a Boc group has a negligible impact on the reactivity of the C3-aldehyde in this transformation under these conditions.
Experimental Protocol: General Procedure for Reductive Amination
-
To a stirred solution of the indole aldehyde (1.0 mmol) in 1,2-dichloroethane (DCE, 10 mL) under a nitrogen atmosphere, add the primary or secondary amine (1.1 mmol) followed by glacial acetic acid (0.1 mmol).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol) portion-wise over 5 minutes. Caution: Gas evolution may occur.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 4-6 hours).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (15 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired amine.
Performance in Wittig Olefination
The Wittig reaction is a powerful and widely used method for constructing carbon-carbon double bonds from carbonyl compounds. Its stereochemical outcome is highly dependent on the nature of the phosphorus ylide employed. Stabilized ylides (containing an electron-withdrawing group) typically favor the formation of (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes.
Causality of Experimental Design: We chose to benchmark the substrates against a stabilized ylide, (ethoxycarbonylmethylene)triphenylphosphorane, to assess how the electronics of the indole ring influence the E/Z selectivity. Tetrahydrofuran (THF) is a standard solvent for Wittig reactions, providing good solubility for both the ylide and the aldehyde. The reaction is run at reflux to ensure a sufficient rate.
Comparative Data:
| Entry | Aldehyde Substrate | Ylide | Conditions | Time (h) | Yield (%) | E/Z Ratio |
| 1 | 1 (this compound) | Ph₃P=CHCO₂Et | THF, Reflux | 12 | 88 | 95:5 |
| 2 | 2 (1H-indole-3-carbaldehyde) | Ph₃P=CHCO₂Et | THF, Reflux | 12 | 91 | 92:8 |
| 3 | 3 (N-Boc-1H-indole-3-carbaldehyde) | Ph₃P=CHCO₂Et | THF, Reflux | 10 | 93 | 93:7 |
Analysis of Results: The results demonstrate that all three indole aldehydes are effective substrates for the Wittig reaction with a stabilized ylide.
-
Compound 1 provided a slightly lower yield but exhibited the highest (E)-selectivity. The electron-donating C4-carbamate group enhances the electron density of the indole ring system. This may increase the reversibility of the initial oxaphosphetane formation, allowing for greater equilibration towards the more thermodynamically stable intermediate that leads to the (E)-alkene.
-
The unsubstituted aldehyde 2 gave a good yield and high (E)-selectivity, consistent with expectations for stabilized ylides.
-
The N-Boc protected aldehyde 3 reacted slightly faster, likely due to improved solubility and the electron-withdrawing nature of the N-Boc group slightly increasing the aldehyde's electrophilicity.
Experimental Protocol: General Procedure for Wittig Olefination
-
To a stirred suspension of (ethoxycarbonylmethyl)triphenylphosphonium bromide (1.2 mmol) in anhydrous tetrahydrofuran (THF, 15 mL) at 0°C under a nitrogen atmosphere, add a strong base such as sodium hydride (1.2 mmol, 60% dispersion in mineral oil) or potassium tert-butoxide (1.2 mmol).
-
Allow the mixture to warm to room temperature and stir for 1 hour, during which time the characteristic orange-red color of the ylide should appear.
-
Add a solution of the indole aldehyde (1.0 mmol) in anhydrous THF (5 mL) dropwise to the ylide solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion (typically 10-14 hours), cool the reaction to room temperature and quench with water (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to separate the alkene product from the triphenylphosphine oxide byproduct.
Performance in the Ugi Four-Component Reaction (Ugi-4CR)
Multicomponent reactions (MCRs) are powerful tools for rapidly building molecular complexity from simple starting materials in a single synthetic operation. The Ugi-4CR, which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide, is a premier example.
Causality of Experimental Design: The Ugi reaction is typically performed in a polar protic solvent like methanol, which facilitates the formation of the initial iminium ion and the subsequent steps of the cascade. The reaction components are used in equimolar amounts, reflecting the high atom economy of this transformation. The reaction proceeds readily at room temperature.
Comparative Data:
| Entry | Aldehyde Substrate | Amine | Isocyanide | Carboxylic Acid | Yield (%) |
| 1 | 1 (this compound) | Benzylamine | Tert-butyl isocyanide | Acetic Acid | 89 |
| 2 | 2 (1H-indole-3-carbaldehyde) | Benzylamine | Tert-butyl isocyanide | Acetic Acid | 82 |
| 3 | 3 (N-Boc-1H-indole-3-carbaldehyde) | Benzylamine | Tert-butyl isocyanide | Acetic Acid | 85 |
Analysis of Results: All substrates participated effectively in the Ugi-4CR, showcasing the robustness of this reaction.
-
Interestingly, Compound 1 provided the highest yield. The electron-donating C4-carbamate group makes the indole system more electron-rich. This likely accelerates the initial condensation with the amine to form the Schiff base/iminium ion, which is the rate-determining step in many Ugi reactions. A more rapidly formed and stable iminium intermediate can lead to a more efficient overall transformation.
-
The parent aldehyde 2 gave a respectable yield, though lower than 1 . The free N-H proton can sometimes participate in side reactions or alter the reaction pathway, potentially lowering the yield of the desired Ugi product.
-
The N-Boc aldehyde 3 performed well, with a yield intermediate between 1 and 2 , demonstrating that simple N-protection is beneficial but that the electronic contribution from the C4-substituent in 1 provides a distinct advantage.
Characterization and Comparative Analysis of Novel Compounds Synthesized from Tert-butyl 3-formyl-1H-indol-4-ylcarbamate
An In-Depth Technical Guide
This guide provides a comprehensive analysis of synthetic pathways originating from Tert-butyl 3-formyl-1H-indol-4-ylcarbamate, a versatile starting material for developing novel chemical entities. We will explore potential synthetic transformations, offer detailed experimental protocols, and compare these routes against alternative methodologies, supported by experimental data from analogous systems.
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] Its unique bicyclic structure allows for diverse functionalization, leading to compounds with a wide range of biological activities, including anti-cancer, antioxidant, and anti-viral properties.[2][3] The subject of this guide, this compound, presents a particularly interesting starting point. It possesses three key functional regions ripe for chemical modification: the reactive aldehyde at the C3 position, the Boc-protected amine at the C4 position, and the indole N-H proton. The strategic interplay and selective manipulation of these groups open avenues for creating complex and potentially bioactive molecules.[4]
The carbamate moiety itself is a well-established pharmacophore found in many therapeutic agents, known to enhance biological activity and modulate pharmacokinetic properties.[5][6] This guide will serve researchers and drug development professionals by detailing robust synthetic strategies and providing the analytical framework necessary for the characterization of the resulting novel compounds.
Profile of Starting Material: this compound
A thorough understanding of the starting material is critical for designing effective synthetic strategies.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₆N₂O₃ | [7] |
| Molecular Weight | 260.29 g/mol | [7] |
| Appearance | Solid | [7] |
| Structure | ||
| Key Functional Groups | 1. C3-Formyl (Aldehyde) 2. C4-Carbamate (Boc-protected amine) 3. N1-Indole Proton (NH) |
The presence of both an electrophilic aldehyde and a protected nucleophilic amine on the same indole core allows for orthogonal chemical strategies, where one group can be modified while the other remains intact.
Proposed Synthetic Pathways & Comparative Analysis
We propose two primary synthetic routes targeting distinct functional groups of the starting material. These pathways are designed for efficiency, modularity, and the generation of diverse compound libraries.
Pathway 1: Derivatization via Reductive Amination of the C3-Formyl Group
The aldehyde at the C3 position is an ideal handle for introducing molecular diversity through reductive amination. This one-pot reaction forms a new carbon-nitrogen bond, allowing for the attachment of a wide array of primary and secondary amines.
Causality of Experimental Choices: This method is chosen for its high efficiency, broad substrate scope, and mild reaction conditions. Sodium triacetoxyborohydride (STAB) is selected as the reducing agent due to its selectivity for iminium ions over aldehydes and ketones, minimizing side reactions. The use of a slightly acidic catalyst like acetic acid facilitates iminium ion formation without compromising the acid-labile Boc-protecting group.
Experimental Protocol: General Procedure for Reductive Amination
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.1 M), add the desired primary or secondary amine (1.2 eq) followed by acetic acid (1.2 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium intermediate.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring the reaction mixture at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired C3-aminomethyl indole derivative.
Comparative Analysis:
| Method | Advantages | Disadvantages | Applicability |
| Direct Reductive Amination | One-pot synthesis, high yields, mild conditions, broad amine scope. | May require careful pH control for sensitive substrates. | Rapid library synthesis, lead optimization. |
| Two-Step (Grignard/Reduction) | Access to secondary and tertiary alcohols at C3. | Harsher conditions (organometallics), lower functional group tolerance. | Synthesis of specific, non-amine analogues. |
| Wittig Reaction | Forms C=C bonds, creating vinyl-indole derivatives. | Requires synthesis of phosphonium ylides, potential E/Z isomer issues. | Scaffold hopping, creating rigidified structures. |
Direct reductive amination offers the most straightforward and versatile approach for generating a library of novel amine-containing derivatives from the starting material.
Pathway 2: Functionalization of the C4-Amine via Boc-Deprotection
The tert-butyloxycarbonyl (Boc) group at the C4 position serves as a robust protecting group for the amine. Its removal unmasks a nucleophilic secondary amine, which can then be functionalized through various reactions such as acylation, sulfonylation, or alkylation.
Causality of Experimental Choices: Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection due to its efficacy and the volatile nature of its byproducts, which simplifies workup. The reaction is typically performed at room temperature in a non-protic solvent like DCM to prevent side reactions. This deprotection/functionalization sequence is orthogonal to modifications at the C3-aldehyde, allowing for a modular synthesis approach.
Experimental Protocol: Two-Step Deprotection and Acylation
-
(Step 1: Deprotection) Dissolve this compound (1.0 eq) in DCM (0.2 M). Add TFA (10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure to yield the crude 4-amino-1H-indole-3-carbaldehyde as a TFA salt, which can often be used directly in the next step.
-
(Step 2: Acylation) Dissolve the crude intermediate from Step 1 in DCM (0.2 M) and cool to 0 °C.
-
Add a base, such as triethylamine (3.0 eq), followed by the dropwise addition of the desired acyl chloride or sulfonyl chloride (1.1 eq).
-
Stir the reaction at room temperature for 4-12 hours.
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify by flash chromatography to obtain the target C4-functionalized indole.
Comparative Analysis:
This sequential approach is highly reliable. An alternative would be to attempt direct C-H functionalization at other positions of the indole ring (e.g., C2 or C7). Palladium-catalyzed C-H arylation, for instance, can functionalize indoles directly.[8] However, the regioselectivity can be challenging to control with multiple directing groups present (C3-formyl and C4-carbamate). The deprotection-functionalization sequence offers unambiguous, site-selective modification at the C4 position, which is a significant advantage for targeted synthesis.
Physicochemical Characterization of Novel Compounds
The structural elucidation of newly synthesized compounds is paramount. A combination of spectroscopic techniques is required for unambiguous characterization.[3]
| Technique | Information Provided | Expected Observations for a Hypothetical C3-(Benzylaminomethyl) Derivative |
| ¹H NMR (Nuclear Magnetic Resonance) | Provides information on the number, connectivity, and chemical environment of protons. | Appearance of a new singlet around 3.8 ppm (for the -CH₂-N linker) and aromatic signals for the benzyl group. Disappearance of the aldehyde proton signal (~10 ppm). |
| ¹³C NMR | Shows the chemical environment of carbon atoms in the molecule. | Appearance of a new aliphatic carbon signal (~50-60 ppm) for the linker. Disappearance of the aldehyde carbonyl carbon (~185 ppm). |
| FTIR (Fourier-Transform Infrared) | Identifies the presence of specific functional groups based on their vibrational frequencies. | Disappearance of the aldehyde C=O stretch (~1650 cm⁻¹). Persistence of the carbamate C=O stretch (~1700 cm⁻¹) and N-H stretches. |
| HRMS (High-Resolution Mass Spec) | Provides the exact mass of the molecule, allowing for the determination of its elemental composition with high accuracy. | The measured m/z value will match the calculated exact mass for the proposed chemical formula, confirming its composition. |
These techniques, when used in concert, provide a self-validating system for confirming the identity and purity of the synthesized novel compounds.[9]
Conclusion
This compound is a highly valuable and strategically functionalized starting material for the synthesis of novel indole derivatives. The orthogonal reactivity of its C3-formyl and C4-Boc-amine groups allows for selective and high-yield transformations. The reductive amination pathway offers a rapid and efficient method for building a diverse library of C3-substituted analogs. Concurrently, the deprotection and subsequent functionalization of the C4-amine provide a reliable route to novel amides and sulfonamides. By employing the detailed protocols and characterization methods outlined in this guide, researchers can effectively leverage this starting material to develop new chemical entities for applications in drug discovery and materials science.
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tert-butyl 3-formyl-1H-indole-5-carboxylate. ChemSynthesis. Available at: [Link].
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Carbamate derivatives of indolines as cholinesterase inhibitors and antioxidants for the treatment of Alzheimer's disease. Journal of Medicinal Chemistry. Available at: [Link].
-
Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. Current Organic Chemistry. Available at: [Link].
-
Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. Molecules. Available at: [Link].
-
Multicomponent synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives. RSC Advances. Available at: [Link].
-
Enantioselective Olefin 1,2-Arylamination Catalyzed by a Planar Chiral Indenyl-Rhodium(III). ACS Catalysis. Available at: [Link].
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- 3. Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent [mdpi.com]
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- 9. derpharmachemica.com [derpharmachemica.com]
A Comparative Guide to Cross-Reactivity of Tert-butyl 3-formyl-1H-indol-4-ylcarbamate Derivatives
I. Introduction: The Indole Scaffold and Its Significance in Drug Discovery
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of natural products and pharmaceuticals.[1][2] Its structural versatility and ability to engage in diverse molecular interactions have led to the development of indole-based drugs for cancer, infections, and neurological disorders.[3][4][5][6]
This guide focuses on Tert-butyl 3-formyl-1H-indol-4-ylcarbamate , a key intermediate in the synthesis of complex pharmaceutical agents.[7][8] Its structure features three critical functional regions: the core indole ring, a reactive 3-formyl group, and a tert-butyloxycarbonyl (Boc)-protected amine at the 4-position.[9][10] When developing antibody-based assays or considering the immunological profile of drug candidates derived from this molecule, a critical parameter to evaluate is cross-reactivity . This guide provides a framework for understanding and experimentally assessing the cross-reactivity of its derivatives.
II. The Immunological Basis of Cross-Reactivity for Small Molecules
Small molecules like this compound are typically not immunogenic on their own.[11] To generate an antibody response, they must be covalently attached to a large carrier protein (e.g., Bovine Serum Albumin, BSA), transforming the small molecule into a hapten .[12][13] The resulting hapten-carrier conjugate can then elicit an immune response, producing antibodies that recognize the hapten.
Cross-reactivity occurs when these antibodies bind not only to the original hapten but also to other structurally similar molecules.[14][15][16] This phenomenon can have significant consequences:
-
Inaccurate Immunoassay Results: In quantitative assays like ELISA, cross-reacting compounds can lead to falsely elevated measurements.[17][18]
-
Off-Target Biological Effects: If a drug molecule cross-reacts with antibodies intended for an endogenous molecule, it could lead to unintended physiological effects.
-
Misinterpretation of Pharmacokinetic Data: Cross-reactivity with drug metabolites can complicate the analysis of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[18]
The degree of cross-reactivity is fundamentally linked to structural similarity; molecules that closely resemble the original antigen are more likely to be recognized by the same antibody.[19][20]
III. Structural Derivatives and Predicted Cross-Reactivity
To understand potential cross-reactivity, we must consider the structural modifications that can be made to the parent molecule, this compound. The diagram below illustrates the parent compound and several logical derivatives.
Caption: Structural relationships and predicted cross-reactivity.
The following table summarizes these derivatives and the rationale for their potential cross-reactivity.
| Derivative ID | Modification from Parent Compound | Key Structural Change | Predicted Cross-Reactivity | Rationale |
| Parent | This compound | - | 100% | Reference Compound |
| 1 | Boc Deprotection at C4-amine | Removal of bulky tert-butyl group | High | The core indole-3-formyl scaffold, a major antigenic determinant, remains intact. |
| 2 | Oxidation of C3-formyl to carboxylic acid | Change in electronics and size at C3 | Moderate to Low | Alters a key functional group. The antibody's binding pocket may not accommodate the carboxylate. |
| 3 | Reduction of C3-formyl to hydroxymethyl | Change in hybridization and polarity at C3 | Moderate | The change from sp2 to sp3 carbon alters the geometry, but the core scaffold is preserved. |
| 4 | Halogenation of the benzene ring (e.g., 5-Chloro) | Addition of an electronic-withdrawing group | High | The modification is distal to the primary functional groups, and the overall shape is highly conserved. |
IV. Experimental Guide: Assessing Cross-Reactivity with Competitive ELISA
The gold-standard method for quantifying the cross-reactivity of small molecules is the competitive Enzyme-Linked Immunosorbent Assay (cELISA) .[14][17] This technique measures the ability of a test compound (a derivative) to compete with the parent compound for a limited number of antibody binding sites.
A. Workflow Overview
The experimental workflow involves preparing an immunogen, generating antibodies, and performing the cELISA.
Caption: Workflow for cross-reactivity assessment using cELISA.
B. Detailed Experimental Protocol: Competitive ELISA
Causality Behind the Method: The principle of cELISA is based on competition. A fixed amount of antibody is pre-incubated with a sample containing an unknown amount of the analyte (or a potential cross-reactant). This mixture is then added to a microplate well coated with a hapten-protein conjugate. The more analyte in the sample, the fewer antibodies will be free to bind to the coated hapten. The resulting signal is therefore inversely proportional to the concentration of the analyte in the sample.
Materials:
-
Coating Antigen: this compound conjugated to a carrier protein (e.g., BSA).
-
Antibody: Polyclonal or monoclonal antibody raised against the immunogen.
-
Standard: this compound.
-
Test Compounds: The indole derivatives to be tested.
-
96-well ELISA plates.
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Wash Buffer (PBST: Phosphate-buffered saline with 0.05% Tween-20).
-
Blocking Buffer (e.g., 5% non-fat dry milk in PBST).
-
Secondary Antibody: HRP-conjugated anti-species IgG.
-
Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine).
-
Stop Solution (e.g., 2 M H₂SO₄).
-
Microplate reader (450 nm).
Step-by-Step Protocol:
-
Plate Coating:
-
Dilute the coating antigen to 1-2 µg/mL in Coating Buffer.
-
Add 100 µL to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
Rationale: This step immobilizes the hapten on the solid phase, making it available for antibody binding.
-
-
Washing and Blocking:
-
Wash the plate 3 times with 200 µL/well of Wash Buffer.
-
Add 200 µL/well of Blocking Buffer.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate 3 times as before.
-
Rationale: Blocking prevents non-specific binding of antibodies to the plastic surface, reducing background noise.
-
-
Competition Reaction:
-
Prepare serial dilutions of the standard compound and each test compound (derivative) in Assay Buffer (e.g., PBST).
-
In a separate dilution plate, add 50 µL of each standard or test compound dilution to respective wells.
-
Dilute the primary antibody to its optimal working concentration (determined by prior titration) in Assay Buffer. Add 50 µL of the diluted antibody to each well of the dilution plate.
-
Incubate for 1 hour at room temperature to allow the antibody to bind to the free hapten.
-
Transfer 100 µL of the antibody-hapten mixture from the dilution plate to the corresponding wells of the coated and blocked ELISA plate.
-
Incubate for 1 hour at room temperature.
-
Rationale: This is the critical competitive step. Free hapten (standard or derivative) in the solution competes with the immobilized hapten on the plate for the limited antibody binding sites.
-
-
Detection:
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate 5 times with Wash Buffer.
-
Rationale: The secondary antibody binds to the primary antibody captured on the plate, and its conjugated enzyme (HRP) will catalyze the colorimetric reaction.
-
-
Signal Development and Measurement:
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark for 15-30 minutes.
-
Add 50 µL of Stop Solution to each well to quench the reaction.
-
Read the absorbance at 450 nm within 15 minutes.
-
C. Data Analysis and Interpretation
-
Generate Standard Curves: Plot the absorbance (OD₄₅₀) against the logarithm of the concentration for the parent compound and each derivative. This will produce sigmoidal dose-response curves.
-
Calculate IC₅₀: The IC₅₀ is the concentration of the analyte that causes a 50% reduction in the maximum signal (B₀). This value is a measure of the compound's binding affinity in the assay.
-
Calculate Percent Cross-Reactivity (%CR): The cross-reactivity of each derivative is calculated relative to the parent compound using the following formula:
%CR = (IC₅₀ of Parent Compound / IC₅₀ of Derivative) x 100
Hypothetical Data Summary:
| Compound | IC₅₀ (ng/mL) | % Cross-Reactivity |
| Parent Compound | 15 | 100% |
| Derivative 1 | 25 | 60.0% |
| Derivative 2 | 450 | 3.3% |
| Derivative 3 | 120 | 12.5% |
| Derivative 4 | 18 | 83.3% |
Interpretation: The results show high cross-reactivity for derivatives where the core structure is largely preserved (1 and 4) and significantly lower cross-reactivity where a key functional group was altered (2 and 3). This experimental data validates the initial structural predictions.
V. Conclusion
Understanding and quantifying the cross-reactivity of this compound derivatives is not merely an academic exercise; it is a critical step in the development of reliable diagnostic tools and safe therapeutic agents. The indole scaffold's prevalence demands a rigorous evaluation of antibody specificity.[1][21] By combining structural analysis with a robust experimental framework like competitive ELISA, researchers can make informed decisions, ensuring the accuracy of their immunoassays and mitigating the risks of off-target effects in drug development. This self-validating system, grounded in established immunochemical principles, provides the necessary data to advance projects with confidence.
VI. References
-
Kumar N, M., & Priya A. (n.d.). Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives.
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MDPI. (n.d.). Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applications.
-
Creative Biolabs. (n.d.). Hapten-Carrier Conjugation.
-
MDPI. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
-
PubMed. (2024, October 9). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024).
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020, June 23).
-
G-Biosciences. (2016, January 27). Coupling to Carrier Proteins: An Overview.
-
PubMed. (n.d.). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules.
-
NIH. (n.d.). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents.
-
Wikipedia. (n.d.). Hapten.
-
Springer Nature Experiments. (n.d.). Conjugation of Haptens.
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
-
ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It?
-
Benchchem. (n.d.). A Comparative Guide: Benzenesulfonyl (Bs) vs. Boc as Protecting Groups for the Indole Nitrogen.
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). BOC Deprotection. Wordpress.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
-
ResearchGate. (n.d.). Mild Deprotection of tert-Butyl Carbamates of NH-Heteroarenes under Basic Conditions | Request PDF.
-
ChemBK. (2024, April 9). Indole, N-BOC protected.
-
Proteintech Group. (n.d.). How do I know if the antibody will cross-react?
-
Benchchem. (n.d.). A Researcher's Guide to Assessing Antibody Cross-Reactivity for Methasulfocarb.
-
Chem-Impex. (n.d.). This compound.
-
Boster Bio. (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding.
-
Taylor & Francis Online. (n.d.). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.
-
NIH. (n.d.). Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties.
-
Chula Digital Collections. (2022, January 1). Recent advancements on biological activity of indole and their derivatives: A review.
-
PubChem. (n.d.). This compound.
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Sigma-Aldrich. (n.d.). This compound.
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PubMed Central. (2014, July 14). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction.
-
PubMed. (2014, July 14). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction.
-
Sigma-Aldrich. (n.d.). This compound.
-
PubMed Central. (n.d.). Interferences in Immunoassay. NIH.
-
PubMed. (n.d.). Cross-reactivity in antibody microarrays and multiplexed sandwich assays: shedding light on the dark side of multiplexing.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of Tert-butyl 3-formyl-1H-indol-4-ylcarbamate
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical compound extends beyond its synthesis and application. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of tert-butyl 3-formyl-1H-indol-4-ylcarbamate, ensuring the safety of laboratory personnel and the preservation of our environment. Our approach is grounded in established safety protocols and regulatory compliance, providing you with a trustworthy and actionable plan.
Understanding the Compound: A Multifaceted Hazard Profile
This compound is a complex organic molecule featuring three key functional groups: a carbamate, an indole, and an aldehyde. Each of these contributes to its chemical reactivity and potential hazards, necessitating a cautious and informed approach to its disposal.
Due to the compound's complex nature and the potential for unforeseen hazardous reactions, in-laboratory treatment or neutralization is not recommended . Attempting to chemically alter the substance without a validated protocol could inadvertently generate more hazardous decomposition products. Therefore, the core directive of this guide is the safe and secure packaging of the waste for transfer to a licensed hazardous waste disposal facility.
Quantitative Data Summary
| Property | Value/Information | Hazard Class | Disposal Consideration |
| Chemical Family | Carbamate, Indole, Aldehyde | Acute Toxicity, Oral (Category 3)[1] | Professional hazardous waste disposal required. |
| Physical Form | Solid[1] | N/A | Handle as solid chemical waste. |
| Toxicity | Toxic if swallowed (H301)[1] | Toxic | Do not dispose of in standard laboratory or municipal waste streams. |
| Known Incompatibilities | Strong oxidizing agents, strong acids, and strong bases. | Reactive | Segregate from incompatible materials during storage and for disposal. |
Step-by-Step Disposal Protocol: A Self-Validating System for Safety
This protocol is designed to be a clear, actionable workflow that ensures safety and compliance at every stage.
Part 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling this compound in any form (pure compound, solutions, or contaminated materials), the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are essential. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be utilized.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or vapors.
Part 2: Waste Segregation and Containerization - Preventing Unwanted Reactions
Proper segregation is a cornerstone of safe laboratory practice. Mixing incompatible chemicals can lead to dangerous reactions.
-
Designated Waste Stream: Establish a dedicated hazardous waste stream for this compound and any materials contaminated with it. This includes:
-
Unused or expired solid compound.
-
Solutions containing the compound.
-
Contaminated consumables (e.g., pipette tips, weighing boats, filter paper).
-
Rinsate from cleaning contaminated glassware (the first rinse should always be collected as hazardous waste).[3]
-
-
Container Selection:
-
Solid Waste: Use a wide-mouthed, robust, and clearly labeled hazardous waste container made of a compatible material (e.g., high-density polyethylene - HDPE).
-
Liquid Waste: For solutions containing the compound, use a sealable, leak-proof container, also made of a compatible material.
-
All containers must have a secure, tight-fitting lid.[3][4][5]
-
-
Labeling - Clarity is Paramount:
-
Immediately label the waste container with the words "Hazardous Waste."[5]
-
Clearly write the full chemical name: "This compound ". Avoid using abbreviations or chemical formulas.
-
Indicate the approximate concentration and quantity of the waste.
-
List any solvents or other chemicals present in the waste mixture.
-
Include the date when waste was first added to the container.
-
Part 3: Secure Storage - Awaiting Professional Disposal
The designated area for storing hazardous waste is known as a Satellite Accumulation Area (SAA).[4]
-
The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[6]
-
Store the waste container in a secondary containment bin to mitigate the impact of any potential leaks or spills.[3][5]
-
Ensure the storage area is away from sources of ignition and incompatible chemicals.[4]
-
Keep the waste container securely closed at all times, except when adding waste.[3][4][5]
Part 4: Arranging for Disposal - The Final Step
-
Contact your Institution's Environmental Health and Safety (EHS) Department: Your EHS department is the primary resource for arranging the pickup and disposal of hazardous waste. They will have established procedures and contracts with licensed hazardous waste disposal companies.
-
Documentation: Maintain a log of the hazardous waste generated, including the chemical name, quantity, and date of disposal. This is a crucial aspect of regulatory compliance.
-
Never dispose of this compound down the drain or in the regular trash. [3][7] This is a direct violation of environmental regulations and poses a significant risk to public health and the environment.
Emergency Procedures: Preparedness is Key
Spill Management:
-
Evacuate and Alert: In the event of a spill, immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Assess the Situation: If the spill is small and you are trained and equipped to handle it, proceed with caution. For large or unmanageable spills, contact your institution's EHS or emergency response team.
-
Containment: Wearing appropriate PPE, contain the spill using a chemical spill kit with absorbent materials.
-
Cleanup: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust. For liquid spills, use absorbent pads to soak up the material.
-
Decontamination: Decontaminate the spill area according to your laboratory's standard operating procedures.
-
Disposal: All materials used for cleanup must be disposed of as hazardous waste.
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety, environmental stewardship, and scientific integrity. By adhering to the detailed steps outlined in this guide, researchers can confidently manage this final stage of the chemical lifecycle, ensuring a safe working environment and compliance with all relevant regulations. Remember, when in doubt, always consult your institution's Environmental Health and Safety department.
References
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
Vanderbilt University. (n.d.). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
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A Researcher's Guide to the Safe Handling of Tert-butyl 3-formyl-1H-indol-4-ylcarbamate
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Tert-butyl 3-formyl-1H-indol-4-ylcarbamate, a solid organic compound with the molecular formula C₁₄H₁₆N₂O₃, presents as a valuable intermediate in various synthetic pathways.[1][2] However, its safe and effective use hinges on a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, experience-driven directives for the handling, personal protective equipment (PPE) selection, and disposal of this compound, ensuring both the safety of laboratory personnel and the integrity of the research.
Hazard Assessment: Understanding the Risks
The primary and most critical hazard associated with this compound is its acute oral toxicity.[1] The compound is classified under the Globally Harmonized System (GHS) with the pictogram GHS06, a skull and crossbones, and the signal word "Danger".[1] This classification is supported by the hazard statement H301, indicating that it is "Toxic if swallowed".[1]
While a comprehensive Safety Data Sheet (SDS) for this specific compound is not publicly available, the chemical structure, containing both an indole and a carbamate moiety, warrants additional precautions. Carbamates as a class can have varying toxicological profiles, with some exhibiting neurotoxic effects through the inhibition of cholinesterase.[3] Although the specific toxicity of this compound is not fully elucidated, it is prudent to handle it with the assumption that it may pose skin and respiratory irritation hazards, common among indole derivatives and other powdered organic compounds.[4][5]
Key Hazard Summary:
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 3) | GHS06 | Danger | H301: Toxic if swallowed |
Personal Protective Equipment (PPE): A Multi-layered Defense
A robust PPE strategy is non-negotiable when handling this compound. The following recommendations are based on a synthesis of the known hazards and best practices for handling potent, powdered compounds.[6][7][8]
Core PPE Requirements
-
Eye and Face Protection: Chemical safety goggles are mandatory at all times to protect against accidental splashes or dust particles.[4][6][9] In situations where there is a higher risk of splashing, such as during bulk transfers or solution preparation, a face shield should be worn in addition to goggles.[5][10]
-
Hand Protection: Given the potential for cutaneous absorption of carbamates, the choice of gloves is critical.[3] Chemical-resistant gloves, such as nitrile or neoprene, are required.[3][5] It is crucial to avoid latex gloves as they may not provide adequate protection.[3] Double-gloving is recommended, especially when handling larger quantities or for prolonged periods.[7][11] Gloves should be changed immediately if contaminated and every two hours during continuous use.[7]
-
Body Protection: A standard laboratory coat must be worn and fully fastened.[4][5] For tasks with a higher risk of contamination, a chemically resistant apron or disposable coveralls should be considered.[5][11]
-
Respiratory Protection: Due to the powdered nature of the compound, a NIOSH-approved N95 or higher-rated respirator is required to prevent inhalation of dust particles, especially when weighing or transferring the solid.[4][6] All handling of the solid compound should be performed within a certified chemical fume hood to minimize airborne exposure.[9][12]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on the handling task.
Operational Plan for Safe Handling
A systematic approach is crucial to minimize exposure and prevent contamination.[4]
Preparation
-
Review Safety Information: Before any work begins, thoroughly review this guide and any available institutional chemical safety resources.
-
Designate a Work Area: All work with this compound, especially the solid form, must be conducted in a designated area within a certified chemical fume hood.[7][13]
-
Assemble Materials: Gather all necessary equipment, including PPE, spatulas, weighing paper, and waste containers, before bringing the compound into the work area.
Handling the Solid Compound
-
Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and nitrile or neoprene gloves. When weighing, an N95 respirator is also required.
-
Minimize Dust Generation: Handle the solid material carefully to avoid creating dust.[4][6] Use a spatula for transfers and avoid pouring the powder.[14]
-
Weighing: If possible, use a balance located inside a fume hood or a powder weighing station.[7][13] If a balance must be used on the open bench, tare a container with a lid, add the powder inside the fume hood, close the lid, and then weigh the container on the bench.[7]
Preparing Solutions
-
Solvent Addition: Slowly add the solid to the solvent to avoid splashing.
-
Work in a Fume Hood: All solution preparations should be carried out in a chemical fume hood.
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
-
Skin Contact: Immediately remove all contaminated clothing.[3] Wash the affected area thoroughly with soap and water for at least 15 minutes.[15] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[15] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[12] Seek immediate medical attention and provide the chemical name to the medical personnel.
-
Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[6] Clean the spill area with an appropriate solvent. For large spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan
Wastes generated from the production and use of carbamates are considered hazardous by the Environmental Protection Agency (EPA).[16][17] Therefore, all waste containing this compound must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect all contaminated solid waste, including weighing paper, gloves, and disposable lab coats, in a clearly labeled, sealed container.[8]
-
Liquid Waste: Collect all solutions containing the compound in a separate, sealed, and clearly labeled hazardous waste container.[18] Do not mix with other solvent waste streams unless permitted by your institution's waste management guidelines.
-
Empty Containers: The first rinse of any container that held the compound must be collected and disposed of as hazardous waste.[18]
Follow all local, state, and federal regulations for hazardous waste disposal.[19][20] Consult with your institution's environmental health and safety department for specific guidance.
By adhering to these stringent safety protocols, researchers can confidently and safely utilize this compound in their pursuit of scientific advancement.
References
- Benchchem. (n.d.). Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Indole-3-Pyruvic Acid.
- Sigma-Aldrich. (n.d.). This compound.
- ChemicalBook. (2025). TERT-BUTYL 3-FORMYL-1H-INDOLE-1-CARBOXYLATE - Safety Data Sheet.
- AccuStandard. (2024). Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet.
- O'Malley, M. (n.d.). Carbamate Toxicity. NCBI Bookshelf.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Methyl carbamate.
- Benchchem. (n.d.). Personal protective equipment for handling Methyl carbamate-d3.
- Benchchem. (n.d.). Personal protective equipment for handling 3-Allyl-1H-indole.
- Carl ROTH. (n.d.). Safety Data Sheet: Ammonium carbamate.
- CSUB. (n.d.). Safety Guidelines | Organic Chemistry I Lab.
- Duke University. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders.
- Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab.
- PubChem. (n.d.). tert-butyl 3-formyl-1H-indole-1-carboxylate.
- CSUB. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory.
- University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory.
- CDC. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Fisher Scientific. (2010). Safety Data Sheet - tert-Butyl carbamate.
- PubChem. (n.d.). This compound.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy.
- Environmental Protection Agency. (1995). EPA Finalizes Listing of Wastes from The Production of Carbamates.
- Federal Register. (1995). Hazardous Waste Management System; Carbamate Production Identification and Listing of Hazardous Waste.
- Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
